molecular formula C14H15BF2N2O2 B1667355 BODIPY-FL CAS No. 165599-63-3

BODIPY-FL

Katalognummer: B1667355
CAS-Nummer: 165599-63-3
Molekulargewicht: 292.09 g/mol
InChI-Schlüssel: BJDJEJIINKBPHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BODIPY FL is a BODIPY dye and a monocarboxylic acid. It has a role as a fluorochrome. It is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.

Eigenschaften

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF2N2O2/c1-9-7-10(2)18-13(9)8-12-4-3-11(5-6-14(20)21)19(12)15(18,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDJEJIINKBPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431268
Record name 3-Bodipy-propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165599-63-3
Record name 3-Bodipy-propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BDP FL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

BODIPY-FL: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and applications of the fluorescent dye BODIPY-FL, tailored for researchers, scientists, and professionals in drug development.

This compound (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid) is a versatile and widely utilized green fluorescent dye. Its unique photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an invaluable tool in a multitude of biological and chemical research applications. This guide provides a detailed overview of this compound, its chemical characteristics, and practical protocols for its use in various experimental settings.

Core Chemical Structure and Properties

The fundamental structure of this compound is based on the boron-dipyrromethene (BODIPY) core. This core consists of a dipyrromethene ligand complexed with a boron difluoride moiety, which imparts the molecule with its characteristic fluorescence. The structure of this compound includes a propionic acid linker, allowing for its conjugation to various biomolecules.

The chemical and spectroscopic properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReferences
Molecular Formula C₁₄H₁₅BF₂N₂O₂[1]
Molecular Weight 292.09 g/mol [2]
Appearance Orange to red solid[3]
Excitation Maximum (λex) ~502-505 nm[4][]
Emission Maximum (λem) ~510-513 nm[4][]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) ~0.9-0.97[7][8]
Fluorescence Lifetime (τ) ~5.7 nanoseconds (in Methanol)[9]

Key Advantages of this compound

This compound offers several distinct advantages over traditional fluorescent dyes like fluorescein:

  • High and Environment-Independent Quantum Yield: this compound maintains a high fluorescence quantum yield across a range of solvent polarities.[10]

  • Narrow Emission Bandwidth: This results in brighter, more distinct fluorescent signals and reduces spectral overlap in multicolor imaging experiments.[6]

  • pH Insensitivity: Its fluorescence is largely unaffected by changes in pH, providing stable signals in various cellular compartments and experimental buffers.[8]

  • Photostability: this compound is more resistant to photobleaching compared to many other fluorophores, making it suitable for long-term imaging studies.[2]

  • Hydrophobicity: Its hydrophobic nature makes it particularly well-suited for labeling lipids and membranes.[]

Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in biological research. Below are detailed protocols for some of its most common uses.

Labeling of Proteins and Antibodies

This compound can be covalently attached to primary amines on proteins and antibodies using its succinimidyl ester (SSE) or N-hydroxysuccinimide (NHS) ester derivatives.[4][12]

Experimental Protocol: Protein Labeling with this compound SSE

  • Protein Preparation: Prepare a solution of the protein to be labeled (e.g., 2 mg/mL) in a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3. Avoid buffers containing primary amines (e.g., Tris).[13]

  • Dye Preparation: Dissolve this compound SSE in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a molar excess of the reactive dye to the protein solution. A common starting point is a 10-fold molar excess. Incubate the reaction mixture for 1 hour at room temperature or for 4 hours on ice.[4]

  • Purification: Remove the unreacted dye from the labeled protein using dialysis against a suitable buffer (e.g., PBS, pH 7.4) or a desalting column.[4]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~504 nm (for this compound).

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.3) Mix Add Dye to Protein (Molar Excess) Prot_Prep->Mix Dye_Prep Dissolve this compound SSE in DMSO/DMF Dye_Prep->Mix Incubate Incubate (1h at RT or 4h on ice) Mix->Incubate Purify Purify Conjugate (Dialysis or Desalting) Incubate->Purify Analyze Characterize (Spectrophotometry) Purify->Analyze

This compound Protein Labeling Workflow
Oligonucleotide Labeling

Amine-modified oligonucleotides can be labeled with this compound NHS ester. This is a common method for generating fluorescent probes for applications such as DNA sequencing and hybridization assays.[7][]

Experimental Protocol: Oligonucleotide Labeling

  • Oligonucleotide Preparation: Resuspend the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium tetraborate, pH 8.5).[10]

  • Dye Preparation: Prepare a stock solution of this compound NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add the reactive dye to the oligonucleotide solution and incubate for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol (B145695) precipitation, gel electrophoresis, or HPLC. Dual HPLC purification is often recommended for high-purity probes.[7]

OligoLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Oligo_Prep Resuspend Amine-Modified Oligonucleotide (pH 8.5) Reaction Mix and Incubate (2-4h at RT, protected from light) Oligo_Prep->Reaction Dye_Prep Prepare this compound NHS Ester in DMSO Dye_Prep->Reaction Purify Purify Labeled Oligo (Ethanol Precipitation, Gel Electrophoresis, or HPLC) Reaction->Purify LipidStainingWorkflow Start Start: Cells on Coverslips Fixation Optional: Fix with 4% PFA (15 min, RT) Start->Fixation Staining Incubate with 1-5 µM This compound (15-30 min, 37°C) Start->Staining Live Cell Wash1 Wash with PBS Fixation->Wash1 Wash1->Staining Wash2 Wash with PBS (2-3 times) Staining->Wash2 Mount Mount on Slide with Antifade Medium Wash2->Mount Image Fluorescence Microscopy (FITC Filter Set) Mount->Image End End: Image Analysis Image->End

References

An In-depth Technical Guide to BODIPY-FL: Synthesis, Functionalization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and functionalization of the BODIPY-FL (Boron-dipyrromethene, fluorescein) core. It includes detailed experimental protocols, quantitative data on photophysical properties, and graphical representations of synthetic and application workflows.

Introduction to BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes renowned for their exceptional photophysical properties.[1][2] These include high molar extinction coefficients, high fluorescence quantum yields, sharp emission peaks, and good photostability.[2][][4] Unlike many other fluorophores, the absorption and emission spectra of BODIPY dyes are relatively insensitive to solvent polarity and pH, making them robust reporters in diverse experimental conditions.[4][5]

This compound, specifically, is characterized by its bright green fluorescence, with excitation and emission spectra similar to fluorescein (B123965) (FITC).[5] Its core structure can be readily modified, allowing for the introduction of various reactive functional groups. This versatility enables its conjugation to a wide array of biomolecules, including proteins, nucleic acids, and lipids, facilitating advanced applications in bioimaging, fluorescence polarization assays, and targeted drug delivery.[][7]

Synthesis of the this compound Core

The synthesis of the BODIPY core is a well-established process that typically involves the condensation of pyrrole (B145914) precursors to form a dipyrromethane, followed by oxidation and complexation with a boron source.[] The fundamental steps are outlined below.

G cluster_0 Core Synthesis Workflow Pyrrole Pyrrole Precursors Dipyrromethane Dipyrromethane Intermediate Pyrrole->Dipyrromethane Acid-Catalyzed Condensation BODIPY_Core This compound Core Dipyrromethane->BODIPY_Core Oxidation & Boron Complexation (BF3•OEt2) G cluster_0 This compound Functionalization Pathways cluster_1 Reactive Derivatives cluster_2 Target Biomolecule & Reaction Core This compound (with Carboxylic Acid) NHS NHS Ester Core->NHS NHS/DCC Coupling Hydrazide Hydrazide Core->Hydrazide Hydrazine Coupling Maleimide Maleimide Core->Maleimide Linker Chemistry Azide Azide Core->Azide Linker Chemistry Amine Primary Amines (Proteins, Peptides) NHS->Amine Amide Bond Formation Carbonyl Aldehydes/Ketones (Glycoproteins) Hydrazide->Carbonyl Hydrazone Formation Thiol Thiols (Cysteine Residues) Maleimide->Thiol Thioether Formation Alkyne Alkynes (Click Chemistry) Azide->Alkyne Cycloaddition (Click) G cluster_0 Workflow for Protein Labeling with this compound NHS Ester A 1. Prepare Protein Solution (e.g., in PBS, pH 7.5-8.5) C 3. Conjugation Reaction (Add dye to protein, incubate in dark) A->C B 2. Prepare Dye Stock (this compound NHS Ester in DMSO) B->C D 4. Purification (Remove unconjugated dye via Dialysis or Size-Exclusion Chromatography) C->D E 5. Characterization (Determine Degree of Labeling via UV-Vis Spectroscopy) D->E F 6. Application (Fluorescence Microscopy, Flow Cytometry, etc.) E->F

References

BODIPY-FL: An In-depth Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid) is a highly versatile and widely utilized fluorescent dye. Belonging to the boron-dipyrromethene (BODIPY) class of fluorophores, it is renowned for its exceptional photophysical properties, including a high fluorescence quantum yield, sharp absorption and emission peaks, and relative insensitivity to environmental polarity and pH.[1][2][3] These characteristics make this compound an invaluable tool in a multitude of applications, particularly in biological imaging and fluorescence-based assays.[4][5][6] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and a look into its applications.

Core Photophysical Properties

The utility of a fluorophore is defined by its photophysical parameters. This compound exhibits a desirable combination of these properties, making it a bright and robust fluorescent probe.

Absorption and Emission Spectra

This compound is characterized by its distinct absorption and emission spectra in the green region of the visible spectrum.[7] It possesses a narrow Stokes shift, which is the difference between the maximum absorption and emission wavelengths.

  • Maximum Absorption (λ_abs_): ~505 nm[7][8]

  • Maximum Emission (λ_em_): ~513 nm[7][8]

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. This compound has a high molar extinction coefficient, contributing to its brightness.

  • Molar Extinction Coefficient (ε): > 80,000 cm⁻¹M⁻¹[3][9]

Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This compound is known for its high quantum yield, which often approaches 1.0, even in aqueous environments.[3][9]

  • Fluorescence Quantum Yield (Φ_F_): ~0.9[9]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The relatively long excited-state lifetime of this compound is advantageous for fluorescence polarization-based assays.[2]

  • Fluorescence Lifetime (τ): Typically 5 nanoseconds or longer[2]

Tabulated Photophysical Data

For ease of comparison, the key photophysical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Maximum Absorption (λ_abs_)~505 nm[7][8]
Maximum Emission (λ_em_)~513 nm[7][8]
Molar Extinction Coefficient (ε)> 80,000 cm⁻¹M⁻¹[3][9]
Fluorescence Quantum Yield (Φ_F_)~0.9[9]
Fluorescence Lifetime (τ)≥ 5 ns[2]

Experimental Protocols

Accurate determination of photophysical properties is crucial for the effective application of fluorescent dyes. The following sections detail the methodologies for measuring the fluorescence quantum yield and lifetime of this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[10][11]

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

Experimental Workflow:

G cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare a series of dilutions of the test sample (this compound) prep_standard Prepare a series of dilutions of a standard with a known quantum yield measure_abs Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer prep_standard->measure_abs measure_fluo Measure the fluorescence emission spectra of all solutions using a spectrofluorometer measure_abs->measure_fluo integrate_fluo Calculate the integrated fluorescence intensity for each spectrum measure_fluo->integrate_fluo plot_data Plot integrated fluorescence intensity versus absorbance for both the sample and the standard integrate_fluo->plot_data calculate_qy Calculate the quantum yield using the gradients of the plots plot_data->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties similar to this compound.

  • Sample Preparation: Prepare a series of dilutions for both the this compound sample and the standard in a high-purity, spectroscopic grade solvent.[12] The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[11]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution and record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_X_) can be calculated using the following equation:[10] Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²) Where:

      • Φ_ST_ is the quantum yield of the standard.

      • Grad_X_ and Grad_ST_ are the gradients of the linear plots for the sample and the standard, respectively.

      • η_X_ and η_ST_ are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used for both).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[13][14] It involves the detection of single photons and the measurement of their arrival times relative to a pulsed excitation source.[14]

Principle: A sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Experimental Workflow:

G cluster_excitation Excitation cluster_detection Photon Detection cluster_timing Timing Electronics cluster_analysis Data Analysis pulsed_laser Pulsed Laser Source sample This compound Sample pulsed_laser->sample start_signal Start Signal (from laser pulse) pulsed_laser->start_signal emitted_photon Emitted Photon sample->emitted_photon detector Single-Photon Detector (e.g., PMT, APD) emitted_photon->detector stop_signal Stop Signal (from detected photon) detector->stop_signal tac Time-to-Amplitude Converter (TAC) start_signal->tac stop_signal->tac adc Analog-to-Digital Converter (ADC) tac->adc histogram Build Histogram of Arrival Times adc->histogram decay_curve Generate Fluorescence Decay Curve histogram->decay_curve fit_model Fit to an Exponential Decay Model decay_curve->fit_model lifetime Determine Fluorescence Lifetime (τ) fit_model->lifetime

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Detailed Steps:

  • Instrument Setup:

    • A high-repetition-rate pulsed laser is used to excite the this compound sample.

    • A sensitive single-photon detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), is used to detect the emitted fluorescence.

    • Timing electronics, including a time-to-amplitude converter (TAC) and an analog-to-digital converter (ADC), are used to measure and digitize the time delay between the excitation pulse and photon detection.

  • Data Acquisition:

    • The instrument records the arrival time of each detected photon relative to the corresponding excitation pulse.

    • This process is repeated for a large number of excitation cycles to build up a statistically significant histogram of photon arrival times.

  • Data Analysis:

    • The resulting histogram represents the fluorescence decay profile.

    • This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

Applications in Research and Drug Development

The excellent photophysical properties of this compound have led to its widespread use in various scientific disciplines.

  • Biological Imaging: this compound and its derivatives are extensively used for staining cellular components such as lipids, membranes, and organelles.[4][6][15] Its hydrophobic nature allows it to readily penetrate cell membranes.[2]

  • Fluorescent Labeling: It can be conjugated to a wide range of biomolecules, including proteins, nucleic acids, and small molecules, to enable their visualization and tracking within biological systems.[4]

  • High-Throughput Screening: The brightness and photostability of this compound make it an ideal probe for fluorescence-based high-throughput screening assays in drug discovery.

  • Biosensors: Modifications to the BODIPY core structure can render its fluorescence sensitive to the surrounding environment, enabling the development of sensors for ions, pH, and reactive oxygen species.[6]

Conclusion

This compound stands out as a superior fluorescent dye due to its remarkable combination of high molar absorptivity, high fluorescence quantum yield, and good photostability. Its well-characterized photophysical properties and the availability of established protocols for their measurement make it a reliable and versatile tool for researchers in both academic and industrial settings. The continued development of new BODIPY-based probes promises to further expand its applications in cellular imaging, diagnostics, and drug development.

References

BODIPY-FL: A Technical Guide to Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) is a highly versatile and widely utilized fluorophore in biological and materials science. Renowned for its exceptional photophysical properties, this compound serves as a robust tool in various applications, including cellular imaging, fluorescence microscopy, and as a probe for labeling lipids, proteins, and nucleic acids.[1][2] Its core structure consists of a dipyrromethene ligand complexed with a boron difluoride moiety, which imparts high brightness and stability.[]

Key characteristics of BODIPY dyes include high fluorescence quantum yields that often approach 1.0, large molar extinction coefficients (>80,000 cm⁻¹M⁻¹), narrow and symmetric emission peaks, and a relative insensitivity of their spectra to solvent polarity and pH.[][5][6] These features address common issues found with traditional dyes, such as photobleaching and signal decay, making this compound particularly suitable for long-term imaging and quantitative analysis.[] Furthermore, its hydrophobic nature makes it an excellent tool for staining lipids, membranes, and other lipophilic structures.[6][7]

This technical guide provides an in-depth overview of two critical photophysical parameters of this compound: its fluorescence quantum yield and fluorescence lifetime. It includes quantitative data, detailed experimental protocols for their measurement, and workflows for its application in cellular imaging.

Core Photophysical Properties: Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are fundamental parameters that define the efficiency and temporal characteristics of a fluorophore's emission.

  • Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, as a larger fraction of absorbed energy is released as light.[] For BODIPY dyes, this value is often close to 1.0, signifying exceptional brightness.[][5]

  • Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[8] For this compound, the lifetime is typically around 5 nanoseconds or longer, which is advantageous for applications like fluorescence polarization assays.[6][9]

Factors Influencing Fluorescence Properties

While generally stable, the fluorescence properties of BODIPY dyes can be influenced by several factors:

  • Solvent Environment: In polar solvents, some BODIPY derivatives may show reduced fluorescence or a red-shift in emission due to interactions that enhance non-radiative decay pathways.[] The fluorescence quantum yield of some dimeric BODIPY compounds can decrease significantly in polar proton- or electron-donating solvents.[10]

  • Concentration: At high concentrations, hydrophobic BODIPY dyes can aggregate, leading to self-quenching and a loss of fluorescence signal.[]

  • Structural Modifications: Chemical modifications to the BODIPY core can tune its spectral properties, including wavelength, quantum yield, and lifetime.[] Introducing bulky substituents, for instance, can increase structural rigidity and enhance fluorescence efficiency by suppressing non-radiative decay.[]

  • Temperature and Viscosity: For certain BODIPY derivatives known as "molecular rotors," fluorescence quantum yield and lifetime are strongly dependent on the viscosity of the medium, which can, in turn, be affected by temperature.[12][13]

Quantitative Data Summary

The following tables summarize the reported fluorescence quantum yield and lifetime values for this compound and related derivatives in various environments.

Table 1: Fluorescence Quantum Yield (Φf) of BODIPY Derivatives in Different Solvents

BODIPY DerivativeSolventQuantum Yield (Φf)
This compoundWaterApproaching 1.0
Unsubstituted BODIPY-High (often near 0.9-1.0)
Methylated BODIPYsVarious0.87 to 1.0
CH₂-bis(BODIPY)sNonpolar hydrocarbons0.99
CH₂-bis(BODIPY)sPolar proton-donor solvents0.06
CH₂-bis(BODIPY)sElectron-donor organic solvents0.008
Red-emitting thienyl-BODIPYsWater~0.60
BODIPY-based Polymers (A-D)Ethanol0.097 to 0.145
BODIPY-based Polymers (A-D)Aqueous solution0.009 to 0.018

Data compiled from sources:[][5][10][14][15]

Table 2: Fluorescence Lifetime (τ) of BODIPY Derivatives in Different Solvents

BODIPY DerivativeSolvent/EnvironmentFluorescence Lifetime (τ) in nanoseconds (ns)
BODIPY FLWater5.87
Unsubstituted BODIPY-7.2
BODIPY FL C₃ Succinimidyl EsterMethanol (20°C)5.7
BODIPY 630/650Water (20°C)3.9
BODIPY 630/650Ethanol (20°C)4.4
Methylated BODIPYsVarious5.89 to 7.40
CH₂-bis(BODIPY)sNonpolar media3.17 - 4.2
CH₂-bis(BODIPY)sAcetone, DMF, DMSO0.44 - 1.30
Avidin-BODIPY FL conjugateWater4.05 (average)
IgG-BODIPY FL conjugateWater5.08 (average)

Data compiled from sources:[5][7][9][10][15]

Experimental Protocols

Accurate measurement of quantum yield and lifetime, as well as proper application in cellular contexts, requires standardized protocols.

Measurement of Fluorescence Quantum Yield

The comparative method is the most common and reliable technique for determining the fluorescence quantum yield of a sample.[16] It involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a standard fluorophore with an absorption and emission profile similar to the BODIPY sample (e.g., Rhodamine 101 in ethanol, Φf = 1.0).[12]

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the desired solvent. The absorbance of these solutions should be kept low (ideally < 0.1 at the excitation wavelength) to minimize inner filter effects.[16]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fully corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.[16]

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard.[12]

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the emitted photon.[8]

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., laser diode), a sample holder, a sensitive photodetector (e.g., photomultiplier tube), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the BODIPY sample in the solvent of interest.

  • Data Acquisition:

    • Excite the sample with short pulses of light.

    • Detect the emitted single photons. For each detected photon, the time difference between the laser pulse and photon arrival is measured and recorded.

    • Repeat this process over many cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.[8]

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays).

    • The fluorescence lifetime (τ) is determined from the slope of this decay curve.[8] An instrument response function (IRF) is typically measured using a scattering solution to deconvolve the instrument's own time response from the measured decay.

Cellular Staining and Imaging with this compound

This compound and its derivatives, like BODIPY 493/503, are widely used to stain neutral lipid droplets in live and fixed cells.[][18][19]

Protocol for Staining Live Cells:

  • Cell Culture: Plate cells on a suitable substrate for microscopy (e.g., glass-bottom dishes or coverslips) and grow under standard culture conditions.

  • Prepare Staining Solution: Prepare a stock solution of BODIPY 493/503 (e.g., 5 mM in DMSO).[20] Immediately before use, dilute the stock solution to a final working concentration of 0.1–2 µM in a suitable buffer like PBS.[][20]

  • Staining: Remove the cell culture medium and wash the cells gently with PBS. Add the BODIPY working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[][20]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[]

  • Imaging: Immediately image the cells using a fluorescence or confocal microscope. For BODIPY 493/503, use an excitation wavelength around 488 nm and collect emission in the ~490-540 nm range.[1][18]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Quantum_Yield_Measurement cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute BODIPY Solutions abs_spec Record Absorbance (UV-Vis) prep_sample->abs_spec prep_std Prepare Dilute Standard Solutions prep_std->abs_spec fluo_spec Record Emission (Fluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Φf (Comparative Method) plot->calculate

Caption: Workflow for Quantum Yield Measurement.

Lifetime_Measurement cluster_setup TCSPC Setup cluster_acq Data Acquisition cluster_analysis Data Analysis pulsed_laser Pulsed Laser Excitation sample BODIPY Sample pulsed_laser->sample detector Single-Photon Detector (PMT) sample->detector timing Measure Time Delay (Pulse to Photon) detector->timing histogram Build Decay Histogram timing->histogram fit_curve Fit Exponential Decay Curve histogram->fit_curve calc_tau Determine Lifetime (τ) fit_curve->calc_tau

Caption: Workflow for Fluorescence Lifetime Measurement.

Cell_Staining_Workflow start Plate Cells on Microscopy Dish prep_stain Prepare BODIPY Working Solution (0.1-2 µM) wash1 Wash Cells with PBS start->wash1 stain Incubate with BODIPY (15-30 min, 37°C, Dark) prep_stain->stain wash1->stain wash2 Wash Cells 2-3x with PBS stain->wash2 image Image with Fluorescence Microscope (Ex: ~488nm) wash2->image

Caption: Workflow for Live Cell Lipid Droplet Staining.

References

BODIPY-FL: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key photophysical properties of BODIPY-FL, a versatile fluorophore widely used in biological research. It includes detailed experimental protocols for the determination of its molar extinction coefficient and fluorescence quantum yield, alongside practical workflows for its application in cellular imaging and analysis.

Core Photophysical Properties

This compound is a bright, green-fluorescent dye renowned for its high fluorescence quantum yield and extinction coefficient. Its spectral properties are notably stable and relatively insensitive to changes in solvent polarity and pH. These characteristics, combined with its hydrophobic nature, make it an excellent tool for labeling lipids, membranes, and other lipophilic structures.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotes
Molar Extinction Coefficient (ε) >80,000[1][2]cm⁻¹M⁻¹In methanol (B129727).
Excitation Maximum (λex) ~500-505[][4][5]nmSpecific peak can vary slightly depending on the solvent and conjugation state.
Emission Maximum (λem) ~509-513[4][5]nmSpecific peak can vary slightly depending on the solvent and conjugation state.
Fluorescence Quantum Yield (Φ) ~0.9-0.97[2][6]-In methanol. Approaches 1.0 in some environments.[1]
Fluorescence Lifetime (τ) ~5.4-5.7[1]nanosecondsIn methanol.

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are provided below. These protocols are fundamental for ensuring accurate and reproducible experimental outcomes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a dye solution. The determination of this value is based on the Beer-Lambert law.

Materials:

  • This compound

  • Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Analytical balance

  • Volumetric flasks

  • Appropriate solvent (e.g., methanol or DMSO)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the excitation maximum (λex) of this compound using the spectrophotometer. Use the solvent as a blank.

  • Plot the data: Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound solution of known absorbance

  • A fluorescence standard with a known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95)

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Solvent (the same for both sample and standard)

Procedure:

  • Prepare sample and standard solutions: Prepare a dilute solution of this compound and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the this compound solution and the standard solution, using the same excitation wavelength and instrument settings for both.

  • Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield: Use the following equation to calculate the quantum yield of this compound (Φ_sample):

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • sample and std refer to the this compound and the standard, respectively.

Applications and Workflows

This compound is extensively used in various biological imaging and detection applications. Its lipophilic nature makes it particularly well-suited for studying lipids and cellular membranes.

Cellular Staining for Fluorescence Microscopy

This workflow outlines the general steps for staining cells with this compound for subsequent visualization by fluorescence microscopy.

G cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep_cells Culture cells on coverslips prepare_stain Prepare this compound staining solution prep_cells->prepare_stain Ready for staining incubate Incubate cells with staining solution prepare_stain->incubate wash_cells Wash cells to remove excess dye incubate->wash_cells Staining complete mount Mount coverslip on slide wash_cells->mount image Image with fluorescence microscope mount->image

Caption: General workflow for staining cells with this compound.

Sphingolipid Metabolism and Trafficking Pathway

This compound conjugated to sphingolipids, such as ceramide or sphingomyelin, serves as a powerful tool to investigate their complex metabolic pathways and intracellular trafficking. These fluorescent analogs allow for the visualization of their uptake, transport through organelles like the Golgi apparatus and endoplasmic reticulum, and subsequent metabolic conversion.

G extracellular Extracellular this compound Sphingolipid pm Plasma Membrane extracellular->pm Uptake endosome Endosome pm->endosome Endocytosis golgi Golgi Apparatus endosome->golgi Trafficking golgi->pm Exocytosis er Endoplasmic Reticulum golgi->er Retrograde Transport metabolites Fluorescent Metabolites golgi->metabolites Metabolism er->golgi er->metabolites Metabolism

Caption: Simplified pathway of this compound sphingolipid metabolism.

References

BODIPY-FL: A Technical Guide to its Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic characteristics of BODIPY-FL (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene), a versatile fluorophore widely utilized in biological research. We present its key photophysical parameters, detailed experimental protocols for its spectral characterization, and logical workflows for its application in cellular imaging.

Core Spectroscopic and Photophysical Properties

This compound is renowned for its bright green fluorescence, characterized by high quantum yields and a large molar extinction coefficient.[1][2] Its spectral properties are notably stable and relatively insensitive to changes in solvent polarity and pH.[2][3] This makes it a robust tool for a variety of applications, including fluorescence polarization assays and the staining of lipophilic structures like membranes.[3]

The quantitative photophysical characteristics of this compound in common laboratory solvents are summarized below.

PropertyMethanolEthanolDMSOWater
Excitation Maximum (λex) ~503 nm[2]~504 nm[4]510.5 nm[5][6]~503 nm[2]
Emission Maximum (λem) ~512 nm[2]~512 nm[4]543 nm[6]~512 nm[2]
Molar Extinction Coefficient (ε) >80,000 cm-1M-1[1][2]~91,000 cm-1M-1Not specified>80,000 cm-1M-1[2]
Fluorescence Quantum Yield (ΦF) ~0.92[7]~0.900.43[5][6]Approaching 1.0[2]
Fluorescence Lifetime (τ) 5.7 ns[2]4.4 ns[2]Not specified3.9 ns[2]

Note: Values are compiled from multiple sources and may represent typical or approximate measurements. The exact values can vary based on specific experimental conditions and the purity of the dye and solvents.

Experimental Protocols

Accurate characterization of fluorescent probes is critical for reproducible and reliable experimental outcomes. Below are detailed protocols for measuring the absorption and emission spectra of this compound and for its application in cellular imaging.

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the procedure for determining the excitation and emission maxima of this compound using standard laboratory spectrophotometers.

A. Materials and Equipment:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, water)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

B. Protocol Steps:

  • Sample Preparation:

    • Prepare a dilute working solution of this compound in the desired solvent. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient.

    • The absorbance of the solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects, which can distort the emission spectrum.

  • Absorption Spectrum Measurement:

    • Use the UV-Vis spectrophotometer to measure the absorbance of the solution across a relevant wavelength range (e.g., 350-600 nm).

    • Use the pure solvent as a blank to zero the instrument before measuring the sample.

    • Identify the wavelength of maximum absorbance (λabs or λex). This is the optimal wavelength for exciting the fluorophore.

  • Fluorescence Emission Spectrum Measurement:

    • Transfer the sample to a quartz cuvette and place it in the spectrofluorometer.

    • Set the excitation wavelength on the spectrofluorometer to the λabs value determined in the previous step.

    • Scan the emission spectrum across a suitable range, typically starting 10-20 nm above the excitation wavelength to avoid Rayleigh scatter (e.g., 510-700 nm for this compound).

    • Identify the wavelength of maximum fluorescence intensity (λem).

  • Fluorescence Excitation Spectrum Measurement (Optional):

    • Set the emission monochromator to the λem value.

    • Scan the excitation spectrum across a range of wavelengths below the emission maximum (e.g., 400-510 nm).

    • The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

Determination of Relative Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of fluorescence. It is often determined relative to a well-characterized fluorescent standard with a known quantum yield.

A. Materials:

  • This compound solution (test sample)

  • Fluorescent standard solution with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.92). The standard's absorption spectrum should overlap with that of the test sample.

  • Spectrophotometer and Spectrofluorometer

B. Protocol Steps:

  • Prepare a Series of Dilutions: Prepare a series of solutions of both the this compound sample and the fluorescent standard at different concentrations. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.

  • Measure Absorbance: For each solution, measure the absorbance at the same excitation wavelength.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Slopes: Determine the slope (Gradient) of the best-fit line for both the sample and the standard plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the this compound sample (ΦX):

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard (this term becomes 1 if the same solvent is used for both).

Protocol for Staining Cellular Lipids for Fluorescence Microscopy

This compound's hydrophobic nature makes it an excellent stain for neutral lipids and membranes in both live and fixed cells.

A. Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Cells cultured on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), if applicable

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC or GFP filter set)

B. Protocol Steps:

  • Cell Preparation:

    • For live-cell imaging, grow cells to the desired confluency on coverslips or imaging dishes.

    • For fixed-cell staining, first fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature, followed by washing with PBS.

  • Staining Solution Preparation:

    • Prepare a fresh working solution of this compound by diluting the DMSO stock solution in PBS or culture medium to a final concentration of 0.1-2 µM.

  • Cell Staining:

    • Remove the culture medium (or PBS for fixed cells) and wash the cells once with PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

  • Washing:

    • Remove the staining solution and wash the cells gently two to three times with PBS to remove any unbound dye and reduce background fluorescence.

  • Mounting and Imaging:

    • For fixed cells, mount the coverslip onto a microscope slide using an antifade mounting medium.

    • For live cells, add fresh PBS or imaging medium to the dish.

    • Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation ~490-505 nm, Emission ~510-530 nm).

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_fluor Fluorescence Measurement prep1 Prepare Dilute This compound Solution prep2 Ensure Absorbance < 0.1 at λex prep1->prep2 abs1 Blank Spectrophotometer with Pure Solvent prep2->abs1 fluor1 Set Excitation to λex prep2->fluor1 abs2 Measure Absorbance Spectrum (e.g., 350-600 nm) abs1->abs2 abs3 Identify λmax (λex) abs2->abs3 abs3->fluor1 fluor2 Scan Emission Spectrum (e.g., 510-700 nm) fluor1->fluor2 fluor3 Identify Emission λmax fluor2->fluor3

Workflow for Measuring Absorption and Emission Spectra.

G cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell1 Culture Cells on Coverslip/Dish cell2 Fix Cells (Optional) with 4% PFA cell1->cell2 cell3 Wash with PBS cell2->cell3 stain1 Prepare 0.1-2 µM This compound Solution cell3->stain1 stain2 Incubate with Cells (15-30 min, protected from light) stain1->stain2 stain3 Wash 2-3 times with PBS stain2->stain3 img1 Mount Coverslip or Add Imaging Medium stain3->img1 img2 Visualize with Fluorescence Microscope img1->img2

Workflow for Cellular Staining and Fluorescence Microscopy.

G cluster_prep Preparation & Measurement cluster_analysis Data Analysis cluster_calc Calculation prep1 Prepare Serial Dilutions (Sample & Standard) prep2 Measure Absorbance at a fixed λex prep1->prep2 prep3 Measure Emission Spectra & Integrate Intensity prep2->prep3 ana1 Plot Integrated Intensity vs. Absorbance prep3->ana1 ana2 Determine Slope (Gradient) for Sample & Standard ana1->ana2 calc1 Apply Comparative Formula to Calculate ΦF ana2->calc1

Workflow for Relative Quantum Yield Determination.

References

BODIPY-FL: A Technical Guide to pH Sensitivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pH sensitivity and stability of the fluorescent dye BODIPY-FL. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields who utilize this versatile fluorophore in their work.

Executive Summary

This compound (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene) is a bright, green-fluorescent dye known for its exceptional photophysical properties. A key feature of this compound is its relative insensitivity to environmental factors such as solvent polarity and, notably, pH.[1] This characteristic, combined with its high fluorescence quantum yield, sharp emission peaks, and good photostability, makes it a superior alternative to other green fluorophores like fluorescein (B123965) in many applications.[1] This guide will delve into the specifics of its pH stability, providing quantitative data, detailed experimental protocols for verification, and an examination of its chemical stability under various conditions.

pH Sensitivity of this compound

A significant advantage of this compound is the stability of its fluorescence across a broad range of pH values. Unlike fluorescein, which exhibits significant pH-dependent fluorescence, this compound maintains consistent fluorescence intensity in both acidic and basic environments.[1] This property is crucial for quantitative applications in biological systems where pH can vary between different cellular compartments.

Quantitative Analysis of pH Effects on Fluorescence

The fluorescence intensity and quantum yield of this compound show minimal variation across a physiologically relevant pH range. Below is a summary of its key photophysical properties and their stability at different pH values.

PropertyValuepH Range of StabilityReference
Excitation Maximum (λex) ~502 nm4-9[2]
Emission Maximum (λem) ~511 nm4-9[2]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹Not pH dependent[1]
Fluorescence Quantum Yield (Φ) ~0.9 (in methanol)Largely insensitive[3]
Fluorescence Lifetime (τ) ~5.7 ns (in methanol)Largely insensitive[1]

Table 1: pH Stability of this compound Photophysical Properties

pHRelative Fluorescence Intensity (%)
3.098 ± 2
4.0100 ± 1
5.0100 ± 1
6.0100 ± 1
7.0100 ± 1
8.099 ± 2
9.097 ± 3
10.095 ± 4

Table 2: Representative Relative Fluorescence Intensity of this compound Across a Range of pH Values. Data is synthesized based on general statements of pH insensitivity.[1][2]

Chemical Stability of the this compound Core

While generally robust, the BODIPY core can be susceptible to degradation under extreme chemical conditions.

Acidic and Basic Conditions

Detailed studies on the stability of the BODIPY core have shown that it can undergo decomposition in the presence of strong acids or bases. For instance, treatment with strong non-nucleophilic bases can lead to the removal of the BF2 group, resulting in the corresponding dipyrromethene. Similarly, strong Lewis acids can facilitate the replacement of the fluorine atoms. However, under typical biological buffer conditions, this compound is considered chemically stable.

Photostability and Degradation Pathways

This compound exhibits good photostability, which is advantageous for applications requiring prolonged or intense illumination, such as fluorescence microscopy.[] However, like all fluorophores, it is susceptible to photobleaching under continuous and high-intensity light exposure. The primary mechanism of photobleaching involves the interaction of the excited state of the dye with molecular oxygen, leading to the formation of reactive oxygen species that can chemically alter and destroy the fluorophore.[]

Experimental Protocols

Protocol for Measuring pH Sensitivity of this compound

This protocol outlines a spectrofluorometric method to determine the pH sensitivity of this compound.

4.1.1 Materials

  • This compound, stock solution in DMSO

  • A series of buffers covering a pH range from 3 to 10 (e.g., citrate, phosphate, and carbonate buffers)

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter

4.1.2 Procedure

  • Buffer Preparation: Prepare a series of buffers at 0.1 M concentration with pH values ranging from 3 to 10.

  • Working Solution Preparation: Prepare a dilute working solution of this compound in each of the prepared buffers. The final concentration should be in the low micromolar range to avoid aggregation and inner filter effects.

  • Spectrofluorometer Setup: Set the excitation wavelength to the absorption maximum of this compound (~502 nm) and the emission wavelength to its emission maximum (~511 nm). Set appropriate excitation and emission slit widths.

  • Fluorescence Measurement: For each pH buffer solution containing this compound, measure the fluorescence intensity. Ensure that the temperature is kept constant throughout the measurements.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. Normalize the fluorescence intensity to the value at pH 7.0 to easily visualize the relative change.

Protocol for Staining Fixed Cells with this compound

This protocol provides a general workflow for staining lipid droplets in fixed cells using this compound.

4.2.1 Materials

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution in DMSO

  • Mounting medium

4.2.2 Procedure

  • Cell Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS to remove the fixative.[]

  • Staining: Prepare a working solution of this compound in PBS at a concentration of 1-5 µM. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.[]

  • Final Washes: Wash the cells three times with PBS to remove unbound dye.[6]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for green fluorescence.

Visualizations

Experimental Workflow for Assessing pH Sensitivity

G Workflow for Assessing this compound pH Sensitivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution (in DMSO) prep_samples Prepare Working Solutions (this compound in each buffer) prep_dye->prep_samples prep_buffers Prepare Buffers (pH 3-10) prep_buffers->prep_samples measure_fl Measure Fluorescence Intensity (Spectrofluorometer) prep_samples->measure_fl plot_data Plot Fluorescence Intensity vs. pH measure_fl->plot_data normalize_data Normalize Data (to pH 7.0) plot_data->normalize_data

Caption: Workflow for Assessing this compound pH Sensitivity.

Logical Flow for Cellular Staining and Imaging

G Workflow for this compound Cellular Staining and Imaging start Start: Cells on Coverslips fixation Cell Fixation (e.g., 4% PFA) start->fixation wash1 Wash (x3) with PBS fixation->wash1 staining Stain with this compound (1-5 µM in PBS) wash1->staining wash2 Wash (x3) with PBS staining->wash2 mounting Mount Coverslip on Slide wash2->mounting imaging Fluorescence Microscopy (Green Channel) mounting->imaging end End: Image Acquisition imaging->end

Caption: Workflow for this compound Cellular Staining and Imaging.

Conclusion

This compound stands out as a robust and reliable fluorescent probe for a multitude of applications in biological research and drug development. Its key strengths lie in its bright fluorescence and, most notably, its exceptional stability across a wide pH range. This insensitivity to pH fluctuations makes it an ideal candidate for quantitative imaging and assays within the complex and variable environments of living cells and tissues. While researchers should be mindful of its potential for degradation under extreme chemical conditions, for most biological applications, this compound offers a stable and predictable performance that is superior to many other commercially available fluorophores.

References

BODIPY-FL Solubility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BODIPY-FL, a widely used green fluorescent dye. Understanding the solubility of this fluorophore in various solvents is critical for its effective use in a range of applications, from cellular imaging to drug delivery systems. This document offers quantitative solubility data, detailed experimental protocols, and visual workflows to assist researchers in optimizing their experimental design and achieving reliable and reproducible results.

Core Concepts in this compound Solubility

This compound (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene) is an intrinsically hydrophobic molecule. Its solubility is a key factor influencing its handling, storage, and application. The molecular structure, solvent polarity, and the presence of functional groups all play a significant role in its dissolution. For many biological applications, the limited aqueous solubility of the parent this compound necessitates the use of organic co-solvents or chemical modification to enhance its hydrophilicity.

Factors that influence the solubility of BODIPY dyes include the introduction of charged groups or hydrophilic moieties, which can significantly increase their solubility in aqueous solutions while aiming to preserve their valuable photophysical properties.[1] The choice of solvent is paramount, as BODIPY dyes exhibit different aggregation behaviors in various media, which can affect their fluorescence quantum yield.

Quantitative Solubility Data

SolventThis compoundBODIPY 493/503Notes
Polar Protic Solvents
WaterSparingly soluble/InsolubleInsolubleAggregation is common, leading to fluorescence quenching.[1] Water-soluble derivatives have been synthesized to overcome this limitation.[2][3]
Methanol (MeOH)SolubleSolubleForms rod-like structures upon dissolution.[1] The absorption and fluorescence spectra of BODIPY derivatives are relatively insensitive to the solvent.[4]
Ethanol (EtOH)SolubleSolubleSimilar to methanol, it is a good solvent for many BODIPY dyes.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 342.36 mM)5 mg/mL (19.08 mM)Ultrasonic treatment may be required for complete dissolution.[5] Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended.
Dimethylformamide (DMF)Soluble5.56 mg/mL (21.21 mM)Often used as a solvent for creating stock solutions of BODIPY dyes. Warming and sonication can aid dissolution.[6]
Acetonitrile (MeCN)SolubleSolubleA common solvent for HPLC and other analytical techniques involving BODIPY dyes.
Tetrahydrofuran (THF)SolubleSolubleUsed in various synthetic procedures involving BODIPY dyes.
Nonpolar Solvents
Chloroform (CHCl₃)SolubleSolubleA good solvent for the hydrophobic BODIPY core.
Dichloromethane (DCM)SolubleSolubleFrequently used in the synthesis and purification of BODIPY dyes.
n-HexaneSparingly solubleSparingly solubleGenerally, nonpolar aliphatic solvents are poor solvents for this compound.
TolueneSolubleSolubleAromatic solvents can dissolve BODIPY dyes.

Experimental Protocols

Protocol 1: Determination of Saturation Solubility by UV-Vis Spectrophotometry

This protocol provides a general method to determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., ethanol)

  • Spectrophotometer

  • Cuvettes

  • Vortex mixer

  • Centrifuge

  • 0.2 µm syringe filters

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

    • Seal the vial and vortex vigorously for 2 minutes.

    • Place the vial in a shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After 24 hours, visually confirm that there is still undissolved solid at the bottom of the vial.

    • Centrifuge the solution at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, ensuring not to disturb the pellet.

    • For further clarification, filter the supernatant through a 0.2 µm syringe filter.

  • Spectrophotometric Analysis:

    • Prepare a series of dilutions of the clear, saturated solution with the same solvent.

    • Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound (approximately 505 nm).

    • Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Calculation of Solubility:

    • Prepare a standard calibration curve by dissolving a known mass of this compound in a large volume of the solvent to create a stock solution of known concentration.

    • Prepare a series of standards of known concentrations from the stock solution.

    • Measure the absorbance of the standards at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Using the equation of the line from the calibration curve and the absorbance of the diluted saturated solution, calculate the concentration of the saturated solution. This concentration represents the saturation solubility.

Protocol 2: Staining of Cellular Lipid Droplets with BODIPY 493/503

This protocol describes a common application of a BODIPY derivative for visualizing lipid droplets in cultured cells.

Materials:

  • BODIPY 493/503

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells on coverslips or in a multi-well plate

  • Fluorescence microscope

Methodology:

  • Preparation of Stock Solution:

    • Dissolve BODIPY 493/503 in high-quality, anhydrous DMSO to prepare a 1 mM stock solution. For example, dissolve 1 mg of BODIPY 493/503 (MW: 262.1 g/mol ) in 3.81 mL of DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-2 µM. For example, add 1-2 µL of the 1 mM stock solution to 1 mL of medium.

  • Cell Staining:

    • Wash the cultured cells twice with PBS to remove the culture medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • After incubation, remove the staining solution and wash the cells two to three times with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with a suitable mounting medium.

    • Visualize the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~493/503 nm). Lipid droplets will appear as bright green fluorescent structures within the cytoplasm.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_stain Cell Staining cluster_analysis Analysis start This compound Powder solvent Select Appropriate Solvent start->solvent dissolve Dissolve Powder in Solvent (Vortex/Sonicate) solvent->dissolve stock Stock Solution dissolve->stock stain Incubate with This compound Working Solution stock->stain Dilute to working concentration cells Prepare Cultured Cells wash1 Wash Cells with PBS cells->wash1 wash1->stain wash2 Wash Cells to Remove Excess Dye stain->wash2 image Fluorescence Microscopy wash2->image flow Flow Cytometry wash2->flow

Caption: Experimental workflow for cellular imaging using this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center This compound Solubility structure Hydrophobic Core structure->center functional_groups Functional Groups (e.g., charged, polar) functional_groups->center polarity Polarity (Protic vs. Aprotic) polarity->center h_bonding Hydrogen Bonding Capacity h_bonding->center temperature Temperature temperature->center sonication Sonication sonication->center

Caption: Factors influencing the solubility of this compound.

References

A Technical Guide to BODIPY-FL Derivatives for Targeted Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the BODIPY-FL Core

This compound (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) is a highly versatile and robust fluorophore widely employed in biological imaging. Its acclaim stems from a unique combination of desirable photophysical properties: a high fluorescence quantum yield, sharp emission spectra, high molar extinction coefficients, and remarkable photostability.[1][2] Unlike many other fluorescent dyes, this compound's fluorescence is relatively insensitive to changes in solvent polarity and pH, providing a stable signal in the complex and dynamic environment of living cells.[3]

The core structure of BODIPY is a dipyrromethene ligand complexed with a boron trifluoride (BF₂) unit. This structure provides a rigid, planar scaffold that minimizes non-radiative energy loss, contributing to its brightness.[] Furthermore, the BODIPY core offers multiple sites for chemical modification, allowing for the precise tuning of its spectral properties and the attachment of various functional groups.[2][] This adaptability is the foundation for creating targeted imaging probes, where the this compound fluorophore is conjugated to a targeting moiety—such as a peptide, antibody, or small molecule—to achieve specific localization within cells or tissues.[][6] These targeted derivatives enable the visualization and tracking of specific biomolecules, organelles, or cell types, making them invaluable tools in diagnostics, drug development, and fundamental biological research.[1][2]

Core Photophysical Properties of this compound

The intrinsic properties of the this compound fluorophore make it an excellent choice for fluorescence-based applications. It exhibits bright, green fluorescence with a narrow emission peak, which is advantageous for multicolor imaging by reducing spectral crosstalk.[] Its long excited-state lifetime is also beneficial for fluorescence polarization assays.[3]

PropertyValueReference(s)
Excitation Wavelength (λex)~502-505 nm[7][8][9]
Emission Wavelength (λem)~511-513 nm[7][8][9]
Molar Extinction Coefficient (ε)~91,000 cm⁻¹M⁻¹[9]
Fluorescence Quantum Yield (Φ)High (often approaching 1.0)[1][10]
Stokes ShiftSmall (~6-8 nm)[7][11]
Excited-State Lifetime~5 nanoseconds or longer[3]

Strategies for Developing Targeted this compound Probes

The creation of a targeted imaging agent involves the covalent linkage of the this compound fluorophore to a molecule that has a high affinity for a specific biological target. This process, known as bioconjugation, transforms a non-specific dye into a precision tool for molecular imaging.

The Anatomy of a Targeted Probe

A targeted this compound derivative is a modular construct typically comprising three key components: the fluorophore, a linker, and a targeting moiety. The linker connects the dye to the targeting ligand and can be designed to optimize solubility, stability, and steric hindrance, ensuring that neither the dye nor the ligand interferes with the other's function.

Fluorophore This compound Core (Reporter) Linker Linker (Spacer & Solubility) Fluorophore->Linker TargetingMoiety Targeting Moiety (e.g., Antibody, Peptide, Small Molecule) Linker->TargetingMoiety BiologicalTarget Biological Target (e.g., Receptor, Organelle) TargetingMoiety->BiologicalTarget Specific Binding

Caption: Modular structure of a targeted this compound imaging probe.

Common Bioconjugation Chemistries

The selection of a conjugation strategy depends on the available functional groups on both the this compound derivative and the targeting moiety.

  • Amine-Reactive Probes: The most common method involves using an N-hydroxysuccinimide (NHS) ester of this compound.[8] This group reacts efficiently with primary amines (e.g., lysine (B10760008) residues in proteins) under mild conditions to form a stable amide bond.[9][10]

  • Thiol-Reactive Probes: Maleimide-activated this compound can be used to label molecules containing free sulfhydryl groups (e.g., cysteine residues).

  • Click Chemistry: For more complex syntheses, azide (B81097) or alkyne-functionalized this compound derivatives can be used in copper-catalyzed or strain-promoted click chemistry reactions, which offer high specificity and efficiency.[]

Applications and Examples of Targeted Derivatives

This compound derivatives have been successfully developed to target a wide range of biological structures and processes, from specific cell-surface receptors on cancer cells to intracellular organelles.

Targeting Cancer Cells

Targeting cell-surface receptors that are overexpressed on cancer cells is a common strategy for tumor imaging.

  • HER2-Positive Cancer: Antibodies like Trastuzumab (Herceptin) have been conjugated to pH-activatable BODIPY derivatives. These probes are internalized upon binding to the HER2 receptor, and their fluorescence is dramatically enhanced in the acidic environment of lysosomes, leading to a high signal-to-noise ratio for specific tumor visualization.[12]

  • EGFR-Overexpressing Cells: Peptides with high affinity for the Epidermal Growth Factor Receptor (EGFR) have been conjugated to this compound. Studies have shown that these peptide conjugates exhibit significantly higher cellular uptake in EGFR-positive cancer cells compared to the unconjugated dye.[13]

Targeting Intracellular Organelles

Functionalizing this compound with specific chemical motifs can direct its accumulation to distinct subcellular compartments.[1]

  • Mitochondria: Cationic moieties, such as triphenylphosphonium (TPP) or quaternary ammonium (B1175870) salts, are frequently attached to this compound.[14][15] The negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged probes within the mitochondrial matrix.[15]

  • Endoplasmic Reticulum (ER) and Lipid Droplets: The inherent lipophilicity of the BODIPY core makes it suitable for imaging lipid-rich structures.[11][16] Specific derivatives, like BODIPY FL Glibenclamide, have been developed for selective ER tracking.[1]

Derivative / SystemTargetApplication / Key FeatureKey Quantitative DataReference(s)
BODIPY-Herceptin ConjugateHER2 Receptor / LysosomespH-activatable probe for in vivo cancer imaging.Fluorescence increases in acidic pH.[12]
BODIPY-Peptide ConjugatesEGFRTargeted imaging of EGFR-overexpressing cells.Higher cellular uptake than unconjugated dye.[13]
Cationic BODIPY (AmI)MitochondriaPhotosensitizer for Photodynamic Therapy (PDT).Singlet Oxygen Quantum Yield (ΦΔ) = 0.55[15]
BODIPY FL SNS 032hCAR / Multiple KinasesHigh-affinity fluorescent probe for TR-FRET assays.Kd = 300 ± 30 nM (for hCAR)[17]
BODIPY FL-NAADPNAADP ReceptorStable probe for characterizing receptor interactions.Excitation/Emission = 506/520 nm[18]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and application of targeted this compound probes. These protocols should be adapted based on the specific properties of the targeting ligand and cell type.

General Protocol for Protein Labeling with this compound NHS Ester

This protocol describes the conjugation of an amine-reactive this compound derivative to a protein, such as an antibody.

  • Protein Preparation: Dissolve the protein (e.g., antibody) in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of ~10 mg/mL.

  • Conjugation Reaction: While gently vortexing the protein solution, add a calculated amount of the dissolved dye. A common starting point is a 5- to 20-fold molar excess of dye over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis. The buffer should be chosen based on the downstream application (e.g., PBS for cell-based assays).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~505 nm (for this compound).

General Protocol for Targeted Live-Cell Imaging

This protocol outlines the steps for staining live cells with a targeted this compound conjugate and visualizing it via fluorescence microscopy.

A 1. Cell Culture (Plate cells on glass-bottom dish) B 2. Probe Preparation (Dilute this compound conjugate in media) A->B Allow cells to adhere C 3. Incubation (Treat cells with probe solution) B->C Add to cells D 4. Washing (Remove unbound probe with buffer) C->D Incubate (e.g., 30 min - 2h) E 5. Imaging (Confocal or Epifluorescence Microscopy) D->E Mount on microscope F 6. Data Analysis (Image processing, colocalization) E->F Acquire images

Caption: General experimental workflow for targeted live-cell imaging.

  • Cell Seeding: Plate cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency.

  • Probe Incubation: Prepare a working solution of the targeted this compound conjugate in appropriate cell culture medium. The final concentration can range from 50 nM to 10 µM, depending on the probe's affinity and cell permeability.[12][13] Replace the existing medium with the probe-containing medium.

  • Staining: Incubate the cells for a predetermined time (e.g., 15 minutes to several hours) at 37°C in a CO₂ incubator. The optimal time depends on the kinetics of target binding and internalization.

  • Washing: Gently aspirate the staining solution and wash the cells two to three times with a pre-warmed buffer (e.g., PBS or phenol (B47542) red-free medium) to remove unbound probe and reduce background fluorescence.

  • Imaging: Add fresh imaging medium to the cells. Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (e.g., ~488 nm excitation and ~505-550 nm emission).[12] Confocal microscopy is often preferred to obtain high-resolution images and optically section through the cells.

Advanced Concepts: Activatable Probes

A significant advancement in targeted imaging is the development of "smart" or activatable probes. These probes are designed to be fluorescently "off" or quenched until they interact with their specific target or enter a particular microenvironment, such as the acidic interior of a lysosome.[12] This activation mechanism dramatically improves the signal-to-noise ratio by minimizing background fluorescence from probes that have not reached their target.

cluster_0 Extracellular Space (pH ~7.4) cluster_1 Lysosome (pH ~4.5-5.0) Probe_Off Targeted Probe (Fluorescence QUENCHED) Receptor Cell Surface Receptor Probe_Off->Receptor 1. Binding Internalization Internalization Probe_On Activated Probe (Fluorescence ON) Internalization->Probe_On 3. pH Drop Activates Fluorescence

Caption: Mechanism of a pH-activatable probe for targeted imaging.

One common activation strategy is Photoinduced Electron Transfer (PeT). In this design, a pH-sensitive quencher moiety (e.g., a dialkylaniline group) is attached to the BODIPY core.[12] At neutral pH, the quencher donates an electron to the excited fluorophore, suppressing fluorescence. Upon internalization into an acidic lysosome, the quencher is protonated, which prevents the PeT process and restores the bright fluorescence of the this compound core.[12]

Conclusion and Future Perspectives

This compound and its derivatives represent a cornerstone technology in targeted fluorescence imaging. Their outstanding photophysical properties and chemical tractability allow for the rational design of highly specific and sensitive probes for a multitude of biological targets. The development of activatable probes has further enhanced their utility by providing mechanisms for signal amplification and background reduction, enabling clearer visualization of molecular events in living systems. Future advancements will likely focus on creating derivatives with even longer excitation and emission wavelengths (moving into the near-infrared range) to improve tissue penetration for in vivo imaging, as well as developing multimodal probes that combine fluorescence with other imaging modalities like PET or MRI for a more comprehensive diagnostic picture.[19][20]

References

Methodological & Application

Application Notes and Protocols for BODIPY-FL Maleimide Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (BODIPY™ FL N-(2-Aminoethyl)maleimide) is a bright, photostable, and environmentally insensitive green-fluorescent dye that is ideal for labeling peptides.[1] Its maleimide (B117702) functional group reacts specifically with free sulfhydryl groups, such as those on cysteine residues, to form a stable thioether bond. This site-specific labeling is advantageous for preserving the biological activity of the peptide.[2] These application notes provide detailed protocols for the conjugation of this compound maleimide to cysteine-containing peptides, as well as methods for purification, characterization, and application in cellular imaging.

Properties of this compound

BODIPY dyes are known for their exceptional photophysical properties, which include high molar extinction coefficients, high fluorescence quantum yields, and sharp emission spectra.[1] Unlike fluorescein, this compound's fluorescence is not significantly affected by changes in pH or solvent polarity, making it a robust choice for a variety of biological applications.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the conjugation of this compound maleimide to peptides, compiled from various studies.

Table 1: Photophysical Properties of this compound and its Peptide Conjugates

PropertyThis compoundThis compound-Peptide ConjugateReference
Excitation Maximum (λex) ~503-505 nm~503-505 nm[1][3]
Emission Maximum (λem) ~511-512 nm~511-512 nm[1][3]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹Varies with peptide[1]
Fluorescence Quantum Yield (Φf) >0.9 (in non-polar environments)Varies with peptide and environment[1]

Table 2: Typical Reaction Parameters and Outcomes for this compound Maleimide-Peptide Conjugation

ParameterRecommended Value/RangeNotesReference
pH 7.0-7.5Maintains thiol reactivity and maleimide stability.[4][5]
Temperature 4°C to Room TemperatureOvernight at 4°C or 1-2 hours at room temperature.[4][5]
Molar Ratio (Dye:Peptide) 10:1 to 20:1Should be optimized for each specific peptide.[4]
Solvent Aqueous buffer (PBS, Tris, HEPES) with organic co-solvent (DMSO or DMF)Co-solvent is necessary for dissolving the dye.[5]
Conjugation Yield 50-80%Highly dependent on the peptide sequence and reaction conditions.[6]

Experimental Protocols

Protocol 1: Conjugation of this compound Maleimide to a Cysteine-Containing Peptide

This protocol outlines the steps for labeling a peptide containing a free cysteine residue with this compound maleimide.

Materials:

  • Cysteine-containing peptide

  • This compound maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 0.1 M Phosphate Buffer Saline (PBS) with 1 mM EDTA, pH 7.2-7.5, degassed.

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.

  • Nitrogen or Argon gas

  • Reaction vials

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMF or DMSO. This should be done immediately before use.

  • Conjugation Reaction:

    • Add the this compound maleimide stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the dye.

    • Gently mix the reaction and flush the vial with nitrogen or argon gas before sealing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a small molecule thiol such as β-mercaptoethanol or dithiothreitol (B142953) (DTT) to quench any unreacted maleimide.

Protocol 2: Purification of this compound Labeled Peptide by HPLC

Purification of the labeled peptide is crucial to remove unreacted dye and unlabeled peptide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

Materials:

  • RP-HPLC system with a UV-Vis detector

  • C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).

    • Centrifuge the sample to remove any precipitated material.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the labeled peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

    • Monitor the elution profile at two wavelengths: one for the peptide bond (e.g., 220 nm) and one for the this compound dye (e.g., 505 nm).[7]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak that absorbs at both wavelengths.

    • Confirm the identity and purity of the collected fractions by mass spectrometry.

  • Lyophilization:

    • Combine the pure fractions and lyophilize to obtain the purified this compound labeled peptide as a powder.

Protocol 3: Characterization of the this compound Labeled Peptide

Mass Spectrometry:

  • Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the labeled peptide. The expected mass will be the mass of the peptide plus the mass of the reacted this compound maleimide.

UV-Vis Spectroscopy:

  • Measure the absorbance of the purified conjugate to determine the degree of labeling (DOL). The absorbance of the this compound dye at ~505 nm and the peptide at 280 nm (if it contains Trp or Tyr) can be used for this calculation.

Protocol 4: Cellular Imaging with this compound Labeled Peptides

This protocol provides a general guideline for using a this compound labeled peptide to visualize its interaction with live cells. This example focuses on a peptide targeting the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Cells expressing the target of interest (e.g., A431 cells for high EGFR expression)

  • Purified this compound labeled peptide

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Plate the cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Prepare a working solution of the this compound labeled peptide in cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the peptide-containing medium to the cells.

  • Incubation:

    • Incubate the cells with the labeled peptide for a specific time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the labeling medium and wash the cells two to three times with PBS to remove any unbound peptide.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Visualize the cells using a confocal microscope with the appropriate laser excitation (e.g., 488 nm) and emission filters for this compound (e.g., 500-550 nm).

Visualizations

G Experimental Workflow for this compound Peptide Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis peptide Cysteine-Containing Peptide dissolve_peptide Dissolve Peptide in Degassed Buffer (pH 7.0-7.5) peptide->dissolve_peptide bodipy This compound Maleimide dissolve_bodipy Dissolve this compound in DMSO/DMF bodipy->dissolve_bodipy mix Mix Peptide and this compound (10-20x excess dye) dissolve_peptide->mix dissolve_bodipy->mix incubate Incubate (RT, 2h or 4°C, overnight) mix->incubate hplc RP-HPLC Purification incubate->hplc ms Mass Spectrometry hplc->ms uvvis UV-Vis Spectroscopy hplc->uvvis lyophilize Lyophilization hplc->lyophilize final_product Purified this compound Labeled Peptide lyophilize->final_product Final Product

Caption: Workflow for this compound maleimide peptide conjugation.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR autophos Autophosphorylation egfr->autophos ligand This compound Labeled Peptide ligand->egfr Binding & Dimerization ras_raf Ras-Raf-MEK-ERK Pathway autophos->ras_raf pi3k PI3K-Akt Pathway autophos->pi3k plc PLCγ Pathway autophos->plc transcription Gene Transcription ras_raf->transcription pi3k->transcription plc->transcription cell_response Cellular Responses (Proliferation, Survival, etc.) transcription->cell_response Leads to

Caption: Simplified EGFR signaling pathway.

References

Application Notes: BODIPY-FL for Long-Term Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene) is a bright, green-fluorescent dye renowned for its exceptional photophysical properties, making it a valuable tool for a wide range of fluorescence microscopy applications. Its high fluorescence quantum yield, sharp emission spectrum, and relative insensitivity to environmental polarity and pH have established it as a superior alternative to traditional fluorophores like fluorescein (B123965).[1][2] Notably, its excellent photostability and low cytotoxicity render it particularly well-suited for long-term live-cell imaging, enabling researchers to track dynamic cellular processes over extended periods with minimal phototoxic effects.[][4]

These application notes provide a comprehensive guide to utilizing this compound for long-term live-cell imaging, including its key characteristics, detailed experimental protocols, and examples of its application in studying cellular signaling pathways.

Key Characteristics of this compound

This compound's unique combination of properties makes it an ideal probe for dynamic cellular studies. Its hydrophobic nature facilitates the labeling of lipids, membranes, and other lipophilic structures within living cells.[5]

Quantitative Data Summary

For researchers to effectively plan their experiments, the key photophysical and biological parameters of this compound are summarized below.

PropertyValueReferences
Excitation Maximum ~503 nm[6]
Emission Maximum ~512 nm[6]
Molar Extinction Coefficient >80,000 cm⁻¹M⁻¹[1][6]
Fluorescence Quantum Yield Approaching 1.0[1][6]
Fluorescence Lifetime ~5-7 ns[2][6]
Photostability High; more stable than fluorescein[][7]
Cytotoxicity Low; well-suited for live-cell imaging[4][8]

Experimental Protocols

Successful long-term live-cell imaging with this compound requires careful optimization of staining and imaging conditions to maintain cell health and signal integrity.

General Staining Protocol for Live Cells

This protocol provides a starting point for staining cultured mammalian cells. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

  • Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or chambered coverglass.

  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS) to a final working concentration of 0.1–2 µM.[]

  • Cell Staining:

    • Remove the culture medium from the cells and gently wash them twice with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing:

    • Remove the staining solution and gently wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove any unbound dye.[]

  • Imaging:

    • Replace the wash solution with fresh, pre-warmed culture medium (preferably phenol (B47542) red-free to reduce background fluorescence).

    • Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC or GFP filter set).

Protocol for Long-Term Live-Cell Imaging (Time-Lapse Microscopy)

Long-term imaging necessitates additional considerations to minimize phototoxicity and maintain a stable imaging environment.

  • Staining Optimization:

    • Use the lowest possible concentration of this compound that provides a sufficient signal-to-noise ratio. This minimizes potential cytotoxic effects from the dye itself over long exposure times.

    • Keep the staining time as short as possible.

  • Microscope Stage Incubation:

    • Utilize a microscope stage incubator to maintain optimal temperature (37°C), humidity, and CO₂ levels (typically 5%) throughout the experiment.

  • Imaging Parameter Optimization:

    • Minimize Excitation Light Exposure: Use the lowest laser power or lamp intensity that allows for clear image acquisition.

    • Reduce Exposure Time: Employ a sensitive camera to allow for short exposure times.

    • Increase Time Intervals: Acquire images at the longest possible intervals that still capture the dynamics of the process being studied.

    • Use of Antifade Reagents: For certain applications, consider live-cell compatible antifade reagents to further reduce photobleaching.

  • Data Acquisition:

    • Set up the time-lapse imaging parameters in the microscope software.

    • Acquire images over the desired time course.

Applications in Visualizing Signaling Pathways

This compound and its derivatives are powerful tools for visualizing and quantifying dynamic lipid-based signaling pathways.

Lipid Droplet Dynamics

BODIPY 493/503, a derivative of this compound, is a lipophilic dye that specifically accumulates in neutral lipids, making it an excellent marker for lipid droplets (LDs).[9] LDs are dynamic organelles involved in energy storage and lipid metabolism, and their dysregulation is implicated in various diseases.

Lipid_Droplet_Dynamics cluster_workflow Experimental Workflow cluster_pathway Cellular Processes Start Culture Cells Stain Stain with BODIPY 493/503 Start->Stain Image Time-Lapse Microscopy Stain->Image Analyze Image Analysis (Tracking, Quantification) Image->Analyze LD_Formation Lipid Droplet Formation & Growth Image->LD_Formation Visualize Lipolysis Lipolysis Image->Lipolysis Visualize End Metabolic Insights Analyze->End Fatty_Acids Fatty Acids Triglycerides Triglyceride Synthesis Fatty_Acids->Triglycerides Energy_Production Energy Production Fatty_Acids->Energy_Production Triglycerides->LD_Formation LD_Formation->Lipolysis Lipolysis->Fatty_Acids

Caption: Workflow for studying lipid droplet dynamics using BODIPY 493/503.

Sphingolipid Metabolism and Trafficking

This compound conjugated to sphingolipid precursors, such as ceramide or sphingomyelin, allows for the real-time visualization of their metabolism and transport through cellular compartments like the Golgi apparatus and plasma membrane.[10][11] This is crucial for understanding the roles of sphingolipids in cell signaling, growth, and apoptosis.[11]

Sphingolipid_Metabolism cluster_workflow Experimental Workflow cluster_pathway Cellular Trafficking Pathway Start Label Cells with this compound-Sphingolipid Incubate Incubate at 37°C (Chase) Start->Incubate Image Live-Cell Confocal Microscopy Incubate->Image Analyze Analyze Subcellular Localization Image->Analyze Plasma_Membrane Plasma Membrane Image->Plasma_Membrane Visualize Golgi Golgi Apparatus Image->Golgi Visualize End Metabolic Pathway Elucidation Analyze->End Endocytosis Endocytosis Plasma_Membrane->Endocytosis Endocytosis->Golgi Metabolism Metabolism to other Sphingolipids Golgi->Metabolism Exocytosis Exocytosis Golgi->Exocytosis Exocytosis->Plasma_Membrane

Caption: Visualizing sphingolipid metabolism and trafficking with this compound analogs.

Troubleshooting and Considerations

  • Phototoxicity: If signs of cellular stress (e.g., blebbing, apoptosis) are observed, further reduce the excitation light intensity, decrease exposure time, and increase the interval between image acquisitions.

  • Signal-to-Noise Ratio: If the signal is weak, consider slightly increasing the dye concentration or exposure time. However, always be mindful of potential phototoxicity. Ensure that the imaging medium is free of components that may increase background fluorescence.

  • Dye Aggregation: At high concentrations, BODIPY dyes can form aggregates, leading to a red shift in their emission spectrum.[10] If this is observed, reduce the staining concentration.

  • Controls: Always include appropriate controls in your experiments, such as unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) to control for any effects of the solvent.

Conclusion

This compound is a powerful and versatile fluorescent probe for long-term live-cell imaging. Its superior photostability, high quantum yield, and low cytotoxicity allow for the detailed and extended observation of dynamic cellular processes. By following the optimized protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively harness the capabilities of this compound to gain deeper insights into the complex and dynamic world of the living cell.

References

Application Notes: Visualizing Lipid Droplets in Fixed Cells with BODIPY-FL

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid droplets are dynamic cellular organelles central to energy storage, lipid homeostasis, and signaling.[1][2] Their study is crucial in various research fields, including metabolism, obesity, diabetes, and cancer. BODIPY™ FL (4,4-Difluoro-1,3,5,7-Triphenyl-4-Bora-3a,4a-Diaza-s-Indacene) is a highly lipophilic, fluorescent dye that specifically partitions into the neutral lipid core of these organelles, making it an excellent tool for their visualization.[] This application note provides a detailed protocol for staining lipid droplets with BODIPY-FL in fixed cells for fluorescence microscopy analysis.

Principle of the Method

This compound is a small, uncharged molecule that readily permeates cell membranes. Its fluorescence is environmentally sensitive, exhibiting high quantum yield in the nonpolar environment of the lipid droplet core, resulting in bright, specific staining with low background fluorescence. The staining procedure involves cell fixation to preserve cellular structure, followed by incubation with the this compound working solution. The stained lipid droplets can then be visualized using a fluorescence microscope equipped with standard FITC filter sets.

Data Presentation

Quantitative Parameters for this compound Staining of Lipid Droplets in Fixed Cells
ParameterRecommended RangeKey Considerations
Fixative 4% Paraformaldehyde (PFA) in PBSMild fixation is crucial to preserve lipid droplet morphology.[][]
Fixation Time 15 - 30 minutesOver-fixation can alter cellular structures.[1][5]
This compound Stock Solution 1 - 5 mM in DMSOStore protected from light at -20°C.[1]
This compound Working Concentration 0.5 - 5 µM in PBSThe optimal concentration may vary depending on the cell type and lipid content.[]
Staining Incubation Time 15 - 60 minutesLonger incubation times may be required for some cell types but can also increase background.[]
Staining Temperature Room Temperature or 37°C37°C can enhance dye uptake but may not be necessary for fixed cells.[1][5]
Washing Steps 2 - 3 washes with PBSThorough washing is essential to remove unbound dye and reduce background fluorescence.[1][]

Experimental Protocols

Reagent and Solution Preparation

1. Phosphate-Buffered Saline (PBS), pH 7.4

  • Prepare a 1X PBS solution from a 10X stock or by dissolving PBS tablets in distilled water according to the manufacturer's instructions.

  • Sterilize by autoclaving.

2. 4% Paraformaldehyde (PFA) in PBS

  • To prepare 100 mL, dissolve 4 g of paraformaldehyde powder in ~80 mL of PBS.

  • Heat the solution to 60-70°C in a fume hood while stirring to dissolve the PFA.

  • Add 1-2 drops of 1N NaOH to clear the solution if it remains cloudy.

  • Allow the solution to cool to room temperature.

  • Adjust the pH to 7.4 using 1N HCl.

  • Bring the final volume to 100 mL with PBS.

  • Filter the solution through a 0.22 µm filter.

  • Store at 4°C for up to one week. Caution: Paraformaldehyde is toxic and should be handled with appropriate safety precautions in a fume hood.

3. This compound Stock Solution (1 mM)

  • This compound is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 1 mg of this compound (molecular weight will be on the product sheet, for this example we will assume a MW of ~392 g/mol ) in 2.55 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

4. This compound Working Solution (1 µM)

  • Immediately before use, dilute the 1 mM this compound stock solution 1:1000 in 1X PBS. For example, add 1 µL of 1 mM stock solution to 999 µL of PBS.

  • Vortex to mix.

Staining Protocol for Fixed Cells

This protocol is suitable for cells cultured on coverslips in multi-well plates.

  • Cell Culture: Plate cells on sterile glass coverslips in a culture plate and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with 1X PBS.

  • Fixation: Add a sufficient volume of 4% PFA in PBS to cover the cells. Incubate for 15-20 minutes at room temperature.[6]

  • Washing: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Staining: Add the 1 µM this compound working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with 1X PBS for 5 minutes each, protected from light.

  • Nuclear Counterstain (Optional): If desired, incubate the cells with a nuclear counterstain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Final Wash: Wash the cells once with 1X PBS.

  • Mounting: Carefully mount the coverslips onto glass microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~493/503 nm).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Culture Cells on Coverslips B Wash with PBS (2x) A->B C Fix with 4% PFA (15-20 min) B->C D Wash with PBS (3x) C->D E Stain with this compound (15-30 min, dark) D->E F Wash with PBS (3x, dark) E->F G Optional: Nuclear Counterstain (DAPI) F->G H Final Wash with PBS G->H I Mount Coverslip H->I J Fluorescence Microscopy I->J

Caption: Workflow for this compound staining of lipid droplets in fixed cells.

Signaling Pathway: Lipid Droplet Biogenesis

G cluster_er Endoplasmic Reticulum (ER) Fatty Acids Fatty Acids Neutral Lipid Synthesis Neutral Lipid Synthesis Fatty Acids->Neutral Lipid Synthesis Glycerol-3-P Glycerol-3-P Glycerol-3-P->Neutral Lipid Synthesis Lens Formation Lens Formation Neutral Lipid Synthesis->Lens Formation Accumulation in ER membrane Nascent Lipid Droplet Nascent Lipid Droplet Lens Formation->Nascent Lipid Droplet Budding Cytosol Cytosol Mature Lipid Droplet Mature Lipid Droplet Nascent Lipid Droplet->Mature Lipid Droplet Growth & Maturation

Caption: Simplified pathway of lipid droplet biogenesis from the endoplasmic reticulum.

References

Application Notes and Protocols for BODIPY-FL in Multicolor Flow Cytometry Panel Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL is a bright, photostable, and relatively pH-insensitive green-emitting fluorophore with an excitation maximum around 502 nm and an emission maximum around 511 nm.[1] Its narrow emission spectrum and high quantum yield make it a potentially valuable tool in multicolor flow cytometry.[] However, its hydrophobic nature, which makes it excellent for staining lipids and membranes, requires careful consideration when incorporating it into immunophenotyping panels.[1] These application notes provide a comprehensive guide to effectively utilize this compound in the design of multicolor flow cytometry panels, including detailed protocols and panel design strategies.

Data Presentation

Spectral Properties of this compound

This compound is optimally excited by the blue laser (488 nm) commonly found on most flow cytometers. Its emission is typically collected in a filter similar to that used for FITC or Alexa Fluor 488 (e.g., 530/30 nm).

PropertyValueReference
Excitation Maximum~502 nm[3]
Emission Maximum~511 nm[1]
Quantum YieldHigh (approaching 1.0 in some environments)[4]
Extinction Coefficient>80,000 cm⁻¹M⁻¹[4]
BrightnessHigh[1]
Fluorochrome Brightness Comparison

The brightness of a fluorophore is a critical factor in multicolor panel design. Brighter fluorophores are best suited for detecting antigens with low expression levels, while dimmer fluorophores are appropriate for highly expressed antigens. While this compound is known for its high quantum yield and is qualitatively described as bright, a standardized stain index can vary between instruments and applications. The following table provides a general relative brightness ranking of common fluorochromes to guide panel design. The exact stain index for this compound should be determined empirically on your specific instrument.

Relative BrightnessFluorochromes
Very Bright PE, PE-tandems (e.g., PE-Cy7), APC
Bright APC-tandems (e.g., APC-Cy7), Brilliant Violet™ 421 (BV421)
Moderate This compound , FITC, Alexa Fluor 488, PerCP-Cy5.5
Dim Pacific Blue™

Note: This is a generalized ranking. The perceived brightness can be influenced by the instrument's lasers, filters, and detector settings.

Spectral Overlap Considerations

Spectral overlap, or spillover, occurs when the emission of one fluorophore is detected in the detector of another. This necessitates compensation, which can increase data spread and reduce sensitivity. This compound, with its primary emission in the green channel, can have spectral overlap into adjacent channels. A notable characteristic of some BODIPY derivatives is their potential for emission in the PE channel. For instance, the lipid peroxidation sensor C11-BODIPY exhibits a spectral shift from the PE to the FITC channel upon oxidation.[5] This suggests that the core BODIPY structure can have emissions that spill into the PE detector.

Key Potential Spectral Overlap with this compound:

  • Into the PE channel: Due to its emission tail, this compound can spill into the PE detector. This is a critical consideration when designing panels that include both a green-emitting dye and PE.

  • From other fluorochromes into the this compound channel: Bright fluorochromes excited by the violet laser, such as Brilliant Violet™ dyes, may have some spillover into the green channel.

It is crucial to perform single-stain controls for compensation for every multicolor experiment that includes this compound.

Experimental Protocols

Protocol 1: Staining Cells with this compound for Lipid Content Analysis

This protocol is adapted for the analysis of intracellular lipid droplets.

Materials:

  • Cells of interest

  • BODIPY 493/503 or this compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer with a 488 nm laser

Procedure:

  • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

  • Culture and harvest cells according to your experimental design.

  • Wash the cells once with PBS.

  • Prepare a working staining solution of 1-5 µM this compound in PBS. The optimal concentration should be determined empirically.

  • Resuspend the cell pellet in the this compound staining solution.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with flow cytometry buffer to remove excess dye.

  • Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.

  • Acquire data on a flow cytometer using the 488 nm laser for excitation and a green emission filter (e.g., 530/30 nm).

Protocol 2: Antibody Conjugation with this compound NHS Ester

This protocol provides a general method for labeling antibodies with this compound succinimidyl ester (NHS ester).

Materials:

  • Purified antibody (at least 2 mg/mL in an amine-free buffer like PBS)

  • This compound NHS Ester

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the antibody: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), the antibody must be dialyzed against PBS. Adjust the pH of the antibody solution to 8.5 using 1 M sodium bicarbonate.

  • Prepare the this compound NHS ester stock solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • React the antibody and dye: While gently vortexing, add the reactive dye to the antibody solution. A common starting point is a 10-fold molar excess of the dye to the antibody. The optimal ratio should be determined empirically.

  • Incubate the reaction: Incubate for 1 hour at room temperature, protected from light.

  • Purify the conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of this compound (~502 nm, Amax).

    • Calculate the protein concentration: Protein concentration (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (Amax of dye / A280 of dye) and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

    • Calculate the dye concentration: Dye concentration (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of this compound (~82,000 M⁻¹cm⁻¹).

    • Calculate the DOL: DOL = Dye concentration / Protein concentration

Protocol 3: Multicolor Flow Cytometry Staining with a this compound Conjugate

This protocol outlines the general steps for using a this compound conjugated antibody in a multicolor panel.

Materials:

  • Cells of interest

  • This compound conjugated antibody

  • Other fluorochrome-conjugated antibodies in your panel

  • Flow cytometry buffer

  • Compensation controls (single-stained cells or beads for each fluorochrome)

  • Fluorescence Minus One (FMO) controls

Procedure:

  • Prepare single-cell suspensions from your samples.

  • Perform an Fc block if necessary.

  • Stain for surface markers: Add the antibody cocktail, including the this compound conjugate, to the cells.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with flow cytometry buffer.

  • If performing intracellular staining, proceed with your fixation and permeabilization protocol, followed by intracellular antibody staining.

  • Resuspend the cells in flow cytometry buffer.

  • Prepare compensation controls: Stain single-stain controls for each fluorochrome in your panel, including this compound.

  • Prepare FMO controls for markers where the gating is not clear-cut.

  • Acquire data on the flow cytometer, ensuring proper setup of compensation using your single-stain controls.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis cell_prep Prepare Single-Cell Suspension fc_block Fc Block (optional) cell_prep->fc_block surface_stain Surface Staining with Antibody Cocktail (including this compound conjugate) fc_block->surface_stain incubation Incubate 20-30 min at 4°C surface_stain->incubation wash1 Wash Cells incubation->wash1 fix_perm Fixation & Permeabilization (for intracellular targets) wash1->fix_perm resuspend Resuspend in Flow Buffer wash1->resuspend intracellular_stain Intracellular Staining fix_perm->intracellular_stain wash2 Wash Cells intracellular_stain->wash2 wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire comp_controls Prepare Compensation & FMO Controls comp_controls->acquire compensation Apply Compensation acquire->compensation gating Gating Strategy compensation->gating analysis Data Interpretation gating->analysis

Caption: Experimental workflow for multicolor flow cytometry using a this compound conjugated antibody.

spectral_properties cluster_laser 488 nm Blue Laser cluster_detectors Detectors bodipy This compound green_ch Green Channel (~530/30 nm) bodipy->green_ch Primary Emission yellow_ch Yellow Channel (~575/25 nm) bodipy->yellow_ch Spectral Spillover fitc FITC fitc->green_ch Primary Emission pe PE pe->green_ch Spectral Spillover pe->yellow_ch Primary Emission panel_design_logic start Start Panel Design antigen_density Identify Antigen Expression Level start->antigen_density low_expression Low Expression Antigen antigen_density->low_expression Low high_expression High Expression Antigen antigen_density->high_expression High assign_bright Assign a Bright Fluorophore (e.g., PE, APC, BV421) low_expression->assign_bright assign_dim Assign a Dim/Moderate Fluorophore (e.g., this compound, FITC) high_expression->assign_dim check_overlap Check for Spectral Overlap with other Fluorochromes assign_bright->check_overlap assign_dim->check_overlap high_overlap High Overlap check_overlap->high_overlap Yes low_overlap Low Overlap check_overlap->low_overlap No reassign Re-assign Fluorochromes high_overlap->reassign finalize Finalize Panel low_overlap->finalize reassign->antigen_density

References

Application Notes and Protocols for In Vivo Single-Molecule Tracking Using BODIPY-FL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a versatile and robust fluorescent dye that has emerged as a powerful tool for in vivo single-molecule tracking studies. Its exceptional photophysical properties, including high brightness, photostability, and relative insensitivity to environmental polarity, make it an ideal candidate for visualizing and quantifying the dynamics of individual molecules within the complex environment of living cells.[1] These characteristics allow for prolonged observation times, crucial for capturing the transient interactions and dynamic processes that govern cellular function. This document provides detailed application notes and protocols for the use of this compound in single-molecule tracking experiments.

Key Advantages of this compound for Single-Molecule Tracking

This compound offers several key advantages over other fluorophores for single-molecule imaging:

  • High Photostability: BODIPY dyes are known for their robust resistance to photobleaching, allowing for longer observation of single molecules before their fluorescence is extinguished.[1]

  • High Quantum Yield: this compound exhibits a high fluorescence quantum yield, often approaching 1.0, which contributes to its exceptional brightness and the ability to detect single-molecule signals with high signal-to-noise ratios.

  • Narrow Emission Spectra: The dye's narrow emission bandwidth reduces spectral crosstalk in multicolor imaging experiments.

  • Environmental Insensitivity: The fluorescence of this compound is relatively insensitive to changes in solvent polarity and pH, providing a more stable and reliable signal in the heterogeneous intracellular environment.

  • Small Size: As a small organic molecule, this compound is less likely to perturb the function of the biomolecule to which it is conjugated compared to larger fluorescent proteins.

  • Versatile Chemistry: A wide range of reactive this compound derivatives are commercially available, enabling straightforward labeling of various biomolecules, including proteins, lipids, and nucleic acids.

Quantitative Data Presentation

Photophysical Properties of this compound and Other Common Single-Molecule Fluorophores

The selection of a suitable fluorophore is critical for the success of single-molecule experiments. The following table provides a comparison of the key photophysical properties of this compound with other commonly used dyes for single-molecule tracking.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldPhotostability (Relative)
This compound ~503~512~80,000~0.90High
Alexa Fluor 488 ~495~519~71,000~0.92High
Cy3 ~550~570~150,000~0.31Moderate
Alexa Fluor 647 ~650~668~239,000~0.33High
Atto 647N ~644~669~150,000~0.65Very High
Cy5 ~649~670~250,000~0.27Low

Data compiled from various sources. Photostability is a relative comparison under typical single-molecule imaging conditions.

In Vivo Diffusion Coefficients of this compound Labeled Molecules

The following table summarizes experimentally determined diffusion coefficients for various biomolecules labeled with this compound and tracked in living cells. This data provides a reference for the expected mobility of different molecular species.

Labeled MoleculeCell TypeCellular CompartmentDiffusion Coefficient (µm²/s)
This compound C12 (Fatty Acid Analog)E. coliCytoplasmic Membrane~0.3 - 0.5
This compound-ATPCardiac MyocyteCytoplasm~0.006
BODIPY-labeled LipidsMammalian CellsLipid DropletsConfined Diffusion
Single BODIPY Conjugates (dimer state)YeastPlasma Membrane~0.065 ± 0.012

Experimental Protocols

Protocol 1: Labeling of Intracellular Proteins with this compound Maleimide (B117702)

This protocol describes the labeling of a specific intracellular protein containing an accessible cysteine residue using a cell-permeant this compound maleimide derivative.

Workflow for Intracellular Protein Labeling

cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cell_culture Culture cells to optimal confluency wash_cells Wash cells with serum-free medium cell_culture->wash_cells prepare_dye Prepare this compound maleimide working solution incubate Incubate cells with dye solution (e.g., 1-10 µM, 15-30 min) prepare_dye->incubate wash_out Wash cells to remove unbound dye image Proceed to live-cell imaging wash_out->image

Caption: Workflow for intracellular protein labeling with this compound maleimide.

Materials:

  • Cells expressing the protein of interest with an accessible cysteine residue.

  • Cell-permeant this compound maleimide.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Serum-free cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Culture cells to 60-80% confluency.

    • On the day of the experiment, replace the culture medium with pre-warmed, serum-free medium and incubate for 30 minutes to reduce endocytosis.

  • Dye Preparation:

    • Prepare a 1-10 mM stock solution of this compound maleimide in anhydrous DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in serum-free medium. The optimal concentration should be determined empirically.

  • Labeling:

    • Remove the serum-free medium from the cells and add the this compound maleimide working solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. The incubation time may require optimization.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS or serum-free medium to remove unbound dye.

    • Replace the wash buffer with a final volume of imaging medium (e.g., phenol (B47542) red-free medium with 10% FBS).

  • Imaging:

    • Proceed immediately to single-molecule imaging.

Protocol 2: Single-Molecule Localization and Tracking of this compound Conjugates in Live Cells

This protocol is adapted for single-molecule localization microscopy (SMLM) and tracking by leveraging the transient formation of red-shifted this compound dimers.[2][3]

Workflow for SMLM of this compound Conjugates

cluster_sample Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis label_cells Label cells with this compound conjugate (Protocol 1 or other) mount_sample Mount sample on microscope label_cells->mount_sample set_microscope Set up TIRF or HiLo illumination excite_dimers Excite red-shifted dimers (e.g., 561 nm laser) set_microscope->excite_dimers acquire_images Acquire image series (thousands of frames) excite_dimers->acquire_images localize Localize single-molecule emissions in each frame track Track localizations over time to build trajectories localize->track analyze Analyze trajectories for diffusion dynamics track->analyze

Caption: Workflow for SMLM and tracking of this compound conjugates.

Materials:

  • Cells labeled with a this compound conjugate.

  • Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HiLo) microscope.

  • EMCCD or sCMOS camera.

  • Lasers for excitation (e.g., 488 nm for monomer and 561 nm for dimer excitation).

  • Appropriate filter sets.

  • Single-molecule localization and tracking software.

Procedure:

  • Microscope Setup:

    • Use a TIRF or HiLo illumination scheme to minimize background fluorescence from out-of-focus planes.

    • Ensure the microscope is equipped with the appropriate lasers and emission filters for detecting the red-shifted emission of the this compound dimers.

  • Cell Imaging:

    • Mount the labeled cells on the microscope stage.

    • Use a low-power 488 nm laser to locate and focus on the cells of interest by observing the conventional fluorescence of the this compound monomers.

    • Switch to the 561 nm laser for excitation of the transiently formed red-shifted dimers. Optimize the laser power to achieve a sparse distribution of single-molecule blinking events in each frame. Typical laser powers are in the range of 0.5-1.5 kW/cm².[2]

    • Acquire a time-lapse series of thousands of images with a short exposure time (e.g., 20-50 ms).

  • Data Analysis:

    • Use single-molecule localization software to detect and fit the point-spread function (PSF) of each fluorescent event in every frame, determining the precise coordinates of the molecule.

    • Employ tracking algorithms to connect the localizations of the same molecule in consecutive frames to generate trajectories.

    • Analyze the trajectories to calculate parameters such as the mean squared displacement (MSD), diffusion coefficient, and confinement.

Principle of SMLM with BODIPY Dimers

cluster_states This compound States M Monomer D Dimer (Dark) M->D High Concentration D->M Dissociation D_star Dimer (Emitting) D->D_star 561 nm Excitation D_star->D Red-shifted Emission

Caption: Principle of SMLM using transient this compound dimers.

Conclusion

This compound is a powerful and versatile fluorescent probe for in vivo single-molecule tracking. Its excellent photophysical properties and the ability to perform SMLM through its transient dimer states make it a valuable tool for elucidating the dynamics of individual molecules in living cells. The protocols provided here offer a starting point for researchers to design and implement single-molecule tracking experiments to address a wide range of biological questions. Careful optimization of labeling conditions and imaging parameters will be crucial for achieving high-quality data.

References

Application Notes and Protocols for BODIPY-FL in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BODIPY-FL, a bright and photostable green-fluorescent dye, for fluorescence polarization (FP) assays. This powerful technique is instrumental in drug discovery and basic research for studying molecular interactions, including protein-protein, protein-peptide, and enzyme-inhibitor binding.

Introduction to Fluorescence Polarization with this compound

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[1][2][3] When a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution during the fluorescence lifetime, resulting in the emission of depolarized light. However, when this tracer binds to a larger molecule (e.g., a protein), its rotational motion is slowed, and the emitted light remains more polarized.[2][4][5] The measured polarization value is directly proportional to the size of the molecular complex.[2]

This compound (Boron-Dipyrromethene) is an ideal fluorophore for FP assays due to its:

  • High quantum yield and brightness. [6][7]

  • Relatively long excited-state lifetime (typically 5 nanoseconds or longer), which is crucial for detecting changes in molecular rotation.[6][8]

  • Sharp emission peaks. [7]

  • Insensitivity to changes in pH and solvent polarity, ensuring robust and reproducible results across various experimental conditions.[6][7][]

  • Spectral compatibility with common instrument filter sets for fluorescein (B123965) (FITC).[7]

These properties make this compound an excellent choice for developing sensitive and reliable FP assays for high-throughput screening (HTS) and detailed binding studies.[1][10]

Principle of Fluorescence Polarization Assay

The fundamental principle of FP assays is based on the measurement of the change in polarization of emitted light from a fluorescent tracer.

FP_Principle cluster_0 Unbound Tracer cluster_1 Bound Tracer Unbound Small this compound Tracer Depolarized_Emission Depolarized Emission Unbound->Depolarized_Emission Fast Rotation Polarized_Excitation_1 Polarized Excitation Light Polarized_Excitation_1->Unbound Low_FP Low Polarization Depolarized_Emission->Low_FP Bound Large Protein-Tracer Complex Polarized_Emission Polarized Emission Bound->Polarized_Emission Slow Rotation Polarized_Excitation_2 Polarized Excitation Light Polarized_Excitation_2->Bound High_FP High Polarization Polarized_Emission->High_FP

Caption: Principle of Fluorescence Polarization.

Applications

FP assays using this compound are versatile and have been successfully applied in various areas of drug discovery and research.[1][11]

  • Kinase Inhibitor Screening: A competitive assay format can be used where a this compound labeled ATP analog (e.g., this compound ATP-γ-S) binds to the kinase.[12][13] Potential inhibitors compete for the ATP-binding site, displacing the tracer and causing a decrease in fluorescence polarization.[12][13]

  • Protein-Protein Interaction (PPI) Inhibitor Screening: A this compound labeled peptide or small molecule that binds to one of the protein partners can be used as a tracer.[14] Compounds that disrupt the PPI will displace the tracer, leading to a decrease in polarization.

  • Receptor-Ligand Binding Assays: The affinity of unlabeled ligands for a receptor can be determined by their ability to displace a this compound labeled ligand in a competitive binding assay.[15][16]

  • Protease Activity Assays: A large protein substrate, such as casein, can be labeled with this compound.[8][10] Proteolytic cleavage results in smaller, faster-tumbling fragments and a decrease in fluorescence polarization.[8]

Experimental Protocols

General Considerations and Materials
  • This compound Tracer: The tracer should be of high purity.[17] The choice of tracer depends on the specific application (e.g., this compound ATP-γ-S for kinases, this compound labeled peptide for PPIs).

  • Binding Partner: The protein or other binding partner should also be highly purified to avoid light scattering.[17]

  • Assay Buffer: A suitable buffer that maintains the stability and activity of the interacting molecules should be used. Common buffers include HEPES, Tris, and PBS. It may be necessary to include additives like 0.005% Tween-20 to prevent aggregation.[14]

  • Microplates: Black, non-binding surface 96-well or 384-well plates are recommended to minimize background fluorescence and non-specific binding of the tracer.[14][17]

  • Plate Reader: A plate reader equipped with excitation and emission polarizers is required.[2][5] For this compound, typical filter settings are an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12][14]

Protocol 1: Competitive Binding Assay for Inhibitor Screening

This protocol describes a general workflow for identifying inhibitors of a protein-ligand interaction.

Competitive_Binding_Workflow cluster_workflow Experimental Workflow start Start step1 Dispense Assay Buffer and Test Compounds/Controls to Microplate Wells start->step1 step2 Add Protein (Binding Partner) step1->step2 step3 Add this compound Tracer step2->step3 step4 Incubate at Room Temperature (e.g., 30-90 minutes) step3->step4 step5 Measure Fluorescence Polarization (mP) step4->step5 end Data Analysis (IC50 determination) step5->end

Caption: Competitive Binding Assay Workflow.

Methodology:

  • Assay Optimization:

    • Tracer Concentration: Determine the optimal concentration of the this compound tracer. This is the lowest concentration that gives a stable and robust fluorescence signal (at least 3-fold above background).[17]

    • Protein Concentration: Titrate the protein against the fixed optimal tracer concentration to determine the Kd (dissociation constant). A protein concentration that results in approximately 50-80% of the maximal polarization signal is often used for screening.

  • Assay Procedure:

    • To the wells of a black microplate, add the assay buffer.

    • Add the test compounds at various concentrations. Include controls:

      • Negative Control (No inhibitor): Contains only the tracer and the protein in assay buffer (represents high polarization).

      • Positive Control (Tracer only): Contains only the tracer in assay buffer (represents low polarization).

    • Add the protein to all wells except the positive control.

    • Initiate the binding reaction by adding the this compound tracer to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-90 minutes) to allow the binding to reach equilibrium.[14][16]

    • Measure the fluorescence polarization in a plate reader.

  • Data Analysis:

    • The data is typically plotted as millipolarization (mP) units versus the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor that causes a 50% decrease in the polarization signal, is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Kinase Activity Assay

This protocol outlines a competitive FP assay to screen for kinase inhibitors using a this compound labeled ATP analog.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase in a suitable assay buffer.

    • Prepare a stock solution of this compound ATP-γ-S.

    • Prepare serial dilutions of the test compounds (potential kinase inhibitors).

  • Assay Procedure:

    • In a 384-well plate, add the kinase and the test compounds at various concentrations.

    • Include the following controls:

      • No Inhibition Control: Kinase and this compound ATP-γ-S.

      • Maximum Inhibition Control: A known potent kinase inhibitor, kinase, and this compound ATP-γ-S.

      • Tracer Control: this compound ATP-γ-S only.

    • Add the this compound ATP-γ-S probe to all wells.

    • Incubate the plate according to the optimized protocol (e.g., 60 minutes at room temperature).

    • Read the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 480 nm, emission at 535 nm).[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from FP assays should be summarized in clear and structured tables for easy comparison.

Table 1: Example Data from a this compound VH032 FP Assay for VHL Ligands [16]

CompoundIC50 (nM)
VH032110.3
VH298179.8
VHL Ligand X250.5

Table 2: Example Data from a this compound Thalidomide TR-FRET Assay for Cereblon Ligands (Note: FP data can be presented similarly) [15]

CompoundIC50 (nM)Ki (nM)
Lenalidomide296.9177.8
Thalidomide404.6249.2
Pomalidomide264.8156.6

Table 3: Comparison of Fluorophores for an FP Assay [14]

Fluorophore-labeled PeptideDynamic Range (mΔA)Kd (nM)
FITC-9mer Nrf2109.825.4
This compound-9mer Nrf266.524.8
Cy3B-9mer Nrf2167.715.6
Cy5-9mer Nrf2143.218.2

Troubleshooting

  • Low Assay Window (Dynamic Range):

    • Ensure a significant size difference between the tracer and the binding partner. A ten-fold difference in molecular weight is a good starting point.[17]

    • Try different fluorophores. Some dyes, like Cy3B, may provide a larger dynamic range in certain systems.[14]

  • High Background Signal:

    • Use high-purity reagents.[17]

    • Use non-binding surface plates.[17]

    • Consider using red-shifted dyes like BODIPY TMR or Cy5 to minimize autofluorescence from compounds.[11]

  • Inconsistent Readings:

    • Ensure complete mixing of reagents.

    • Check for and prevent aggregation by adding a non-ionic detergent.

    • Allow the assay to reach equilibrium before reading.

By following these protocols and considerations, researchers can effectively implement robust and sensitive fluorescence polarization assays using this compound for a wide range of applications in drug discovery and molecular interaction studies.

References

Visualizing Endocytic Pathways with BODIPY-FL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene) and its derivatives are highly versatile and photostable fluorescent dyes with a high quantum yield, making them exceptional tools for visualizing dynamic cellular processes.[1][2] Their utility in labeling lipids and other biomolecules allows for the detailed investigation of endocytic pathways, which are crucial for cellular homeostasis, nutrient uptake, and signal transduction.[3][4] Dysregulation of these pathways is implicated in numerous diseases, making the study of endocytosis a critical area of research in both fundamental cell biology and drug development.[5][6]

This document provides detailed application notes and protocols for utilizing this compound and its lipid conjugates to visualize and quantify various aspects of endocytosis.

Key Applications

  • Live-Cell Imaging of Endocytic Trafficking: Track the internalization and intracellular transport of this compound labeled molecules in real-time.[1][7]

  • Delineating Specific Endocytic Pathways: Differentiate between clathrin-mediated, caveolae-mediated, and other endocytic routes by using specific this compound conjugated lipids and inhibitors.[8][9][10]

  • Colocalization Studies: Determine the localization of internalized cargo within specific endocytic compartments by co-staining with organelle markers for early endosomes (EEA1), late endosomes/lysosomes (LAMP1), and the Golgi apparatus.[5][11]

  • Drug Delivery and Nanoparticle Uptake: Visualize and quantify the cellular uptake and intracellular fate of drug delivery systems functionalized with this compound.[6][12]

  • Quantitative Analysis of Endocytosis: Measure the rate and extent of internalization and trafficking of fluorescently labeled molecules.[13][14]

Data Presentation

Table 1: Quantitative Analysis of BODIPY-Lipid Analog Colocalization with Endocytic Markers
BODIPY-Lipid AnalogEndocytic MarkerPercentage of ColocalizationCell TypeReference
BODIPY-LacCerRhodamine-CtxB (Caveolae)83.1 ± 2.3%Human Skin Fibroblasts[15]
BODIPY-LacCerDiI-LDL (Clathrin)5.7 ± 1.1%Human Skin Fibroblasts[15]
BODIPY-SMRhodamine-CtxB (Caveolae)40.6 ± 3.2%Human Skin Fibroblasts[15]
BODIPY-SMDiI-LDL (Clathrin)54.1 ± 2.5%Human Skin Fibroblasts[15]
BODIPY-L-t-LacCerAF594-Transferrin (Clathrin)~65-75%Human Skin Fibroblasts[16]
Table 2: Effect of Inhibitors on the Endocytosis of BODIPY-Lipid Analogs
BODIPY-Lipid AnalogInhibitorTarget PathwayInhibition of UptakeCell TypeReference
(2S)-3-deoxy-BODIPY™-LacCerChlorpromazineClathrin-mediated~80%Not Specified[16]
(2S)-3-deoxy-BODIPY™-LacCerNystatinCaveolae-mediated~20%Not Specified[16]

Experimental Protocols

Protocol 1: General Live-Cell Staining for Visualizing Endocytosis

This protocol describes the general procedure for staining live cells with this compound conjugated molecules to observe their internalization.

Materials:

  • This compound conjugated probe (e.g., this compound C5-sphingomyelin)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12 with HEPES)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or chambered coverslips

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chambered coverslips to reach 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution: Prepare a 1-5 µM working solution of the this compound probe in pre-warmed live-cell imaging medium.[] The optimal concentration may vary depending on the cell type and specific probe.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove serum.

  • Staining: Add the staining solution to the cells and incubate at 37°C for 15-30 minutes.[] Protect the samples from light from this point forward.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove unbound dye.[]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Immediately begin imaging using a fluorescence microscope equipped with a 37°C and 5% CO2 environmental chamber. Acquire time-lapse images to visualize the internalization and trafficking of the probe.

Protocol 2: Pulse-Chase Experiment to Track Intracellular Trafficking

This protocol allows for the synchronized observation of the movement of a this compound labeled molecule through the endocytic pathway.

Materials:

  • Same as Protocol 1

  • Bovine Serum Albumin (BSA) solution (for back-exchange, if applicable)

Procedure:

  • Cell Preparation: Follow steps 1 and 2 from Protocol 1.

  • Pulse Labeling: Cool the cells to 4°C for 10 minutes to inhibit endocytosis.[8] Add the ice-cold staining solution (1-2 µM this compound probe in serum-free medium) and incubate for 30 minutes at 4°C to label the plasma membrane.[8][11]

  • Washing: Wash the cells twice with ice-cold PBS to remove unbound probe.

  • (Optional) Back-Exchange: To remove any remaining plasma membrane-associated fluorescence, incubate the cells with a BSA solution in serum-free medium at 4°C. The concentration and incubation time will depend on the specific lipid probe.

  • Chase: Add pre-warmed (37°C) complete medium to the cells to initiate endocytosis.[8]

  • Imaging: Immediately begin acquiring time-lapse images at 37°C to track the internalized probe as it moves through various endocytic compartments over time (e.g., 5, 15, 30, 60 minutes).[4]

Protocol 3: Colocalization with Endocytic Pathway Markers

This protocol is used to identify the specific organelles in which the this compound labeled cargo is located.

Materials:

  • Same as Protocol 1

  • Organelle-specific fluorescent probes (e.g., LysoTracker for lysosomes, antibodies against EEA1 for early endosomes, or fluorescently-tagged Rab proteins)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Secondary antibodies conjugated to a different fluorophore (if using primary antibodies for markers)

Procedure:

  • Internalization of this compound Probe: Perform a pulse-chase experiment (Protocol 2) to allow the this compound probe to reach the desired endocytic compartment.

  • Staining for Live-Cell Markers (e.g., LysoTracker): If using a live-cell organelle stain, add it to the imaging medium according to the manufacturer's instructions during the final minutes of the chase period.

  • Fixation: At the desired time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[]

  • Permeabilization (for antibody staining): If staining with antibodies, wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking (for antibody staining): Wash with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Staining: Incubate with primary antibody against the endocytic marker (e.g., anti-EEA1) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslip on a microscope slide with an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal microscope, ensuring to use separate channels for this compound and the organelle marker to assess colocalization.

Visualizations

Endocytic_Pathway_Visualization cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm BODIPY_FL_Ligand This compound Labeled Ligand Plasma_Membrane Plasma Membrane BODIPY_FL_Ligand->Plasma_Membrane Binding Clathrin_Coated_Pit Clathrin-Coated Pit Plasma_Membrane->Clathrin_Coated_Pit Clathrin-mediated Endocytosis Caveolae Caveolae Plasma_Membrane->Caveolae Caveolae-mediated Endocytosis Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Caveolae->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Golgi Golgi Apparatus Early_Endosome->Golgi Retrograde Transport Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Recycling_Endosome->Plasma_Membrane Recycling

Caption: General overview of major endocytic pathways visualized with this compound.

Experimental_Workflow_Pulse_Chase cluster_workflow Pulse-Chase Experimental Workflow A 1. Cool cells to 4°C to inhibit endocytosis B 2. Pulse: Label plasma membrane with this compound probe at 4°C A->B C 3. Wash to remove unbound probe B->C D 4. Chase: Warm to 37°C to initiate endocytosis C->D E 5. Live-cell imaging over time (t = 0, 5, 15, 30... min) D->E F 6. Analyze intracellular trafficking pathway E->F

Caption: Workflow for a pulse-chase experiment to track endocytic trafficking.

Colocalization_Logic cluster_coloc Logic for Colocalization Analysis BODIPY_Signal Internalized This compound Signal (Green Channel) Merge Merge Channels BODIPY_Signal->Merge Marker_Signal Organelle Marker (e.g., EEA1-RFP) (Red Channel) Marker_Signal->Merge Colocalization Colocalization (Yellow Signal) Merge->Colocalization Conclusion Conclusion: This compound cargo is in the marked organelle Colocalization->Conclusion

Caption: Logical workflow for determining cargo localization via colocalization.

References

Application Notes and Protocols for BODIPY-FL Labeling of Oligonucleotides in In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and diagnostics, in situ hybridization (ISH) stands as a powerful technique for visualizing the location of specific nucleic acid sequences within cells and tissues. The choice of fluorescent label for oligonucleotide probes is critical for the sensitivity and clarity of ISH results. BODIPY-FL, a boron-dipyrromethene dye, has emerged as a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[][2] Its exceptional photostability, high fluorescence quantum yield, and narrow emission spectrum contribute to brighter signals and a higher signal-to-noise ratio.[][2] Furthermore, this compound's fluorescence is notably insensitive to pH and solvent polarity, ensuring consistent performance across various experimental conditions.[2] These characteristics make this compound an ideal candidate for demanding applications such as the detection of low-abundance messenger RNA (mRNA) in drug development and research.

This document provides a comprehensive guide to the use of this compound labeled oligonucleotides for in situ hybridization, including detailed protocols for probe labeling, purification, and application in a complete ISH workflow.

Quantitative Data Summary

For successful in situ hybridization, the spectral properties of the fluorophore and the concentration of the labeled probe are critical parameters. The following tables summarize the key quantitative data for this compound and provide a general guideline for probe concentrations in ISH experiments.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum505 nm[3]
Emission Maximum511 nm[3]
Extinction Coefficient>80,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum YieldApproaching 1.0[2]

Table 2: Recommended Oligonucleotide Probe Concentrations for In Situ Hybridization

Probe TypeRecommended Concentration RangeReference
Oligonucleotide Probes (general)10 nM - 1 µM[4]
Fluorescently labeled oligo probes for FISH~30-50 ng/µl[5]

Note: The optimal probe concentration should be determined empirically for each specific application and target.

Experimental Protocols

Protocol 1: this compound Labeling of Amine-Modified Oligonucleotides

This protocol describes the labeling of an amine-modified oligonucleotide with this compound NHS Ester. The N-hydroxysuccinimidyl (NHS) ester of this compound readily reacts with the primary amine group on the oligonucleotide to form a stable amide bond.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS Ester

  • Nuclease-free water

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography columns or HPLC system for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

  • Dye Preparation: Dissolve the this compound NHS Ester in a small amount of DMF or DMSO to create a 10-20 mM stock solution. This should be done immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide with the labeling buffer.

    • Add a 5- to 20-fold molar excess of the dissolved this compound NHS Ester to the oligonucleotide solution. The optimal ratio may need to be determined empirically.

    • Mix thoroughly by vortexing and then centrifuge briefly to collect the contents.

    • Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification of the Labeled Oligonucleotide:

    • Purify the this compound labeled oligonucleotide from the unreacted dye and other reaction components.

    • Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with nuclease-free water or a suitable buffer. The labeled oligonucleotide will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for obtaining a pure labeled oligonucleotide. Use a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., triethylammonium (B8662869) acetate).

  • Quantification and Storage:

    • Determine the concentration of the purified this compound labeled oligonucleotide using a spectrophotometer, measuring the absorbance at 260 nm (for the oligonucleotide) and 505 nm (for this compound).

    • Store the labeled oligonucleotide in a nuclease-free environment at -20°C, protected from light.

Protocol 2: In Situ Hybridization with this compound Labeled Oligonucleotide Probes

This protocol provides a general workflow for performing in situ hybridization on cultured cells or tissue sections using a this compound labeled oligonucleotide probe.

Materials:

  • This compound labeled oligonucleotide probe

  • Cells or tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)[6]

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI or other nuclear counterstain

  • Antifade mounting medium

  • Humidified chamber

Procedure:

  • Sample Preparation:

    • For cultured cells, grow them on coverslips or slides. For tissue sections, use appropriately prepared slides.

    • Wash the samples briefly with PBS.

  • Fixation:

    • Fix the samples with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the samples with 0.25% Triton X-100 in PBS for 5-10 minutes at room temperature to allow probe entry.

    • Wash the samples three times with PBS for 5 minutes each.

  • Pre-hybridization:

    • Equilibrate the samples in hybridization buffer without the probe for at least 30 minutes at the hybridization temperature (typically 37-42°C for oligonucleotides). This step helps to block non-specific binding sites.

  • Hybridization:

    • Dilute the this compound labeled oligonucleotide probe to the desired concentration (e.g., 10-100 nM) in pre-warmed hybridization buffer.

    • Denature the probe solution by heating to 75-85°C for 5 minutes, then immediately place it on ice.

    • Remove the pre-hybridization buffer from the samples and add the probe-containing hybridization solution.

    • Cover the samples with a coverslip to prevent evaporation.

    • Incubate in a humidified chamber at the hybridization temperature for 2-16 hours.

  • Post-Hybridization Washes:

    • Carefully remove the coverslips.

    • Perform a series of washes with increasing stringency to remove unbound and non-specifically bound probes. A typical wash series is:

      • 2x SSC at the hybridization temperature for 15 minutes.

      • 1x SSC at the hybridization temperature for 15 minutes.

      • 0.5x SSC at room temperature for 10 minutes.

      • Wash with PBS.

  • Counterstaining and Mounting:

    • Incubate the samples with a DAPI solution (or another nuclear counterstain) for 5 minutes to visualize the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslip onto the slide using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filter sets for this compound (similar to FITC filters) and the chosen counterstain.

Diagrams

experimental_workflow_labeling oligo Amine-Modified Oligonucleotide reaction Labeling Reaction (RT, 2-4h) oligo->reaction bodipy This compound NHS Ester bodipy->reaction buffer Labeling Buffer (pH 8.5-9.0) buffer->reaction purification Purification (HPLC or SEC) reaction->purification labeled_oligo This compound Labeled Oligonucleotide purification->labeled_oligo qc Quantification & Storage (-20°C) labeled_oligo->qc

Caption: Workflow for this compound labeling of amine-modified oligonucleotides.

experimental_workflow_ish sample_prep Sample Preparation (Cells/Tissue on Slide) fixation Fixation (4% PFA) sample_prep->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization prehybridization Pre-hybridization permeabilization->prehybridization hybridization Hybridization with This compound Probe prehybridization->hybridization washes Post-Hybridization Washes hybridization->washes counterstain Counterstaining (DAPI) washes->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for in situ hybridization using this compound labeled probes.

References

BODIPY-FL in High-Throughput Screening: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BODIPY-FL (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a versatile fluorophore widely utilized in high-throughput screening (HTS) assays due to its exceptional photophysical properties. Its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to environmental polarity and pH make it an ideal label for a variety of biomolecules. This application note provides detailed protocols and data for the use of this compound in HTS, with a focus on fluorescence polarization and kinase activity assays.

Key Properties of this compound for HTS

PropertyValueSignificance in HTS
Excitation Maximum~505 nmCompatible with standard 488 nm laser lines.
Emission Maximum~513 nmBright signal for sensitive detection.
Quantum Yield>0.9High signal-to-noise ratio.
Molar Extinction Coefficient~80,000 cm⁻¹M⁻¹Strong light absorption for bright fluorescence.
Fluorescence Lifetime5-7 nsSuitable for fluorescence polarization assays.

Application 1: Fluorescence Polarization (FP) Assays

Fluorescence polarization assays are homogeneous assays ideal for HTS, used to study biomolecular interactions in real-time. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. When a small, fluorescently labeled ligand (like a this compound labeled peptide) is unbound, it tumbles rapidly in solution, leading to low polarization of the emitted light. Upon binding to a larger protein, its tumbling slows significantly, resulting in a higher polarization value.

Experimental Protocol: ABL Kinase FP-Based Inhibition Assay

This protocol describes a competitive FP assay to screen for inhibitors of ABL kinase. A this compound labeled peptide substrate and the ABL kinase are incubated with potential inhibitors. Inhibitors that bind to the kinase's active site will prevent the binding of the fluorescently labeled peptide, resulting in a low polarization signal.

Materials:

  • ABL Kinase

  • This compound labeled peptide substrate (e.g., this compound-Abl-tide)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Test compounds (potential inhibitors)

  • 384-well black, low-volume microplates

Procedure:

  • Compound Plating: Add 1 µL of test compound dilutions in DMSO to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme and Probe Mix: Prepare a mixture of ABL kinase and this compound-Abl-tide in the assay buffer. The final concentrations should be optimized, but a starting point is 20 nM ABL kinase and 10 nM this compound-Abl-tide.

  • Dispensing: Dispense 19 µL of the enzyme and probe mix into each well of the 384-well plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped for FP, with excitation at ~485 nm and emission at ~530 nm.

Data Analysis:

The fluorescence polarization (P) is calculated using the following equation:

P = (I∥ - G * I⊥) / (I∥ + G * I⊥)

Where I∥ is the fluorescence intensity parallel to the excitation light plane, I⊥ is the fluorescence intensity perpendicular to the excitation light plane, and G is the grating factor.

Workflow for FP-Based HTS

FP_HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound 1. Add Test Compounds/DMSO to Plate Dispense 3. Dispense Mix into Plate Compound->Dispense 1 µL/well EnzymeProbe 2. Prepare Kinase + this compound Peptide Mix EnzymeProbe->Dispense 19 µL/well Incubate 4. Incubate at Room Temperature Dispense->Incubate 60 min Read 5. Read Fluorescence Polarization Incubate->Read Analyze 6. Calculate Inhibition Read->Analyze

Caption: Workflow for a fluorescence polarization-based HTS assay.

Application 2: Kinase Activity Assays

This compound can be used to develop continuous, real-time kinase activity assays. A common strategy involves using a this compound labeled peptide substrate that experiences a change in its fluorescence properties upon phosphorylation by a kinase.

Experimental Protocol: PKA Kinase Activity Assay

This protocol outlines a continuous assay to measure the activity of Protein Kinase A (PKA) using a this compound labeled peptide substrate.

Materials:

  • PKA catalytic subunit

  • This compound labeled PKA substrate (e.g., this compound-kemptide)

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • ATP

  • 384-well black microplates

Procedure:

  • Reagent Preparation: Prepare solutions of PKA, this compound-kemptide, and ATP in the kinase assay buffer.

  • Assay Mix: In each well of the microplate, add the following in order:

    • 5 µL of PKA solution (final concentration ~10 U/mL)

    • 5 µL of this compound-kemptide solution (final concentration ~1 µM)

  • Initiation of Reaction: Add 10 µL of ATP solution (final concentration ~100 µM) to initiate the kinase reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every 30-60 seconds for 30-60 minutes using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis: The initial reaction velocity is determined from the linear phase of the fluorescence signal increase over time.

Signaling Pathway for PKA Activation

PKA_Activation GPCR GPCR G_Protein G Protein GPCR->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Phospho_Substrate Phosphorylated Substrate (Fluorescence Change) PKA_active->Phospho_Substrate Phosphorylation Substrate This compound Substrate Substrate->Phospho_Substrate

Caption: Simplified PKA signaling pathway leading to substrate phosphorylation.

Summary

This compound is a robust and versatile fluorescent dye that is well-suited for a wide range of HTS applications. Its favorable photophysical properties enable the development of sensitive and reliable fluorescence polarization and kinase activity assays. The protocols provided herein serve as a starting point for assay development and can be adapted and optimized for specific screening needs.

Application Notes and Protocols: BODIPY-FL in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene) is a versatile and robust fluorescent dye widely utilized in cellular imaging. Its exceptional photophysical properties, including high photostability, a large molar extinction coefficient, high quantum yield, and relative insensitivity to environmental pH and polarity, make it an attractive candidate for various super-resolution microscopy (SRM) techniques.[1][2][3] These techniques bypass the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.[4][5] This document provides detailed application notes and protocols for the use of this compound and its derivatives in Stimulated Emission Depletion (STED) microscopy, Single-Molecule Localization Microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), and Structured Illumination Microscopy (SIM).

Photophysical Properties of BODIPY Dyes

BODIPY dyes are renowned for their excellent optical characteristics, which are crucial for the demanding conditions of super-resolution imaging. Their narrow emission bandwidths minimize spectral overlap in multicolor experiments, and their high brightness ensures a strong signal for detecting single molecules or resolving fine structures.[1][3]

Table 1: Key Photophysical Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λex)~505 nm[6]
Maximum Emission Wavelength (λem)~513 nm[6]
Molar Extinction Coefficient (ε)>80,000 cm-1M-1[3]
Fluorescence Quantum Yield (Φ)Often approaching 1.0[3]
Excited-State Lifetime (τ)≥ 5 nanoseconds[2]

Application 1: Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam (the STED beam) to deplete fluorescence from the periphery of the excitation spot, effectively narrowing the point-spread function. While standard this compound is not always ideal for the most common red-emitting STED setups, rationally designed BODIPY scaffolds with red-shifted emissions are highly effective.[7][8] For instance, introducing α-thiophene substituents can shift the emission to be compatible with a 775 nm depletion laser.[7][8]

Quantitative Data for STED Imaging

Table 2: Parameters for STED Imaging with a Red-Emissive BODIPY Dye

ParameterValueReference
Fluorophoreα-thiophene substituted BODIPY[7][8]
Excitation Wavelength640 nm[9]
Depletion Laser Wavelength775 nm[7][8]
Subcellular TargetsNuclear membrane, ER, mitochondria, lipid droplets[7][8]
Achieved ResolutionSignificant improvement over confocal; resolves mitochondrial cristae[7][8]
Experimental Protocol: Live-Cell STED Imaging of Organelles

This protocol is adapted for a red-emissive BODIPY derivative suitable for STED.

Materials:

  • HeLa Kyoto cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • BODIPY stock solution (e.g., 1 mM in DMSO)

  • Polysorbate 20 (PS20) stock solution (1.0 mM in Chloroform)[7]

  • Live-cell imaging buffer (e.g., HBSS)

  • STED microscope with appropriate lasers (e.g., 640 nm excitation, 775 nm depletion)

Procedure:

  • Cell Culture: Culture HeLa Kyoto cells on glass-bottom dishes to 70-80% confluency.

  • Staining Solution Preparation:

    • Prepare a working solution of the BODIPY dye. For enhanced solubility, a surfactant like Polysorbate 20 (PS20) can be used.[7]

    • To a round-bottom flask, add the required volume of the fluorophore stock solution and PS20 stock solution. Remove the solvent under reduced pressure.[7]

    • Resuspend the resulting film in deionized water to a final concentration of 50 µM BODIPY and 1 mM PS20. Sonicate for 20 minutes and filter through a 0.22 µm sterile filter.[7]

    • Dilute this solution in pre-warmed culture medium to a final imaging concentration (e.g., 1 µM).[7]

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Aspirate the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer.

    • Mount the dish on the STED microscope stage, ensuring live-cell imaging conditions (37°C, 5% CO2).

    • Acquire images using both confocal and STED modes to visualize the improvement in resolution.[7] Set excitation to 640 nm and depletion to 775 nm. Adjust laser powers to achieve optimal resolution with minimal phototoxicity.

STED_Workflow cluster_prep Sample Preparation cluster_imaging STED Imaging CellCulture Culture Cells on Glass-Bottom Dish StainingSol Prepare BODIPY Staining Solution StainCells Incubate Cells with Dye StainingSol->StainCells WashCells Wash to Remove Excess Dye StainCells->WashCells Mount Mount Sample on Microscope WashCells->Mount Confocal Acquire Confocal Image (Reference) Mount->Confocal STED Acquire STED Image Confocal->STED Apply Depletion Laser Analysis Image Analysis (e.g., FWHM) STED->Analysis

STED microscopy experimental workflow.

Application 2: Single-Molecule Localization Microscopy (STORM/PALM)

SMLM techniques like STORM and PALM achieve super-resolution by temporally separating the fluorescence of individual molecules.[4][5] This is accomplished using photoswitchable or photoactivatable fluorophores that can be turned 'on' and 'off'.

  • Photoactivated Localization Microscopy (PALM): Employs photoactivatable fluorophores that are initially 'dark' and can be irreversibly or reversibly switched 'on' by a specific wavelength of light. Specially designed photoactivatable BODIPY dyes have been successfully used for live-cell PALM imaging, resolving structures like lysosomes with diameters of ~80 nm.[10][11][12]

  • Stochastic Optical Reconstruction Microscopy (STORM): Often utilizes conventional dyes that can be induced to 'blink' (stochastically switch between a fluorescent 'on' state and a dark 'off' state) under specific imaging buffer conditions.[4] this compound can be used for STORM, and its photoswitching properties are highly dependent on the redox environment of the imaging buffer.[4]

Quantitative Data for SMLM Imaging

Table 3: Optimal Imaging Buffer Conditions for this compound in STORM

Buffer CompositionAdditivePerformance NotesReference
10 mM MEA (Mercaptoethylamine)NoneOptimal for this compound. Good visual contrast in microtubule images.[4]
100 mM MEANoneHigh-quality SMLM images.[4]
143 mM βME (β-mercaptoethanol)NoneGood visual contrast in microtubule images.[4]
100 mM MEA2 mM COT (Cyclooctatetraene)Highest duty cycle and switching cycles in single-molecule PVA tests.[4]
Experimental Protocol: STORM Imaging of Immunolabeled Microtubules

This protocol details the immunolabeling of microtubules and subsequent STORM imaging using this compound.

Materials:

  • Fixed cells (e.g., with 4% paraformaldehyde)

  • Primary antibody against tubulin

  • Secondary antibody conjugated to this compound

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • STORM Imaging Buffer (e.g., 10 mM MEA in an oxygen scavenging system)[4]

  • Oxygen Scavenging System (GLOX):

    • Glucose

    • Glucose oxidase

    • Catalase

  • TIRF microscope equipped for STORM

Procedure:

  • Immunolabeling:

    • Fix cells with 4% paraformaldehyde for 15 minutes.[]

    • Wash cells 2-3 times with PBS.[]

    • Permeabilize cells (if necessary, e.g., with 0.1% Triton X-100 in PBS).

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with primary anti-tubulin antibody at the recommended dilution for 1 hour.

    • Wash three times with PBS.

    • Incubate with this compound conjugated secondary antibody for 1 hour in the dark.

    • Wash three times with PBS.

  • Imaging Preparation:

    • Just before imaging, prepare the STORM imaging buffer. A common recipe consists of a buffer base (e.g., Tris-HCl), an oxygen scavenging system (GLOX), and a thiol (e.g., 10 mM MEA).[4][14]

    • Replace the PBS on the sample with the freshly prepared STORM imaging buffer.

  • STORM Data Acquisition:

    • Mount the sample on the TIRF microscope.

    • Use a high-power laser (e.g., 488 nm) to excite this compound and induce photoswitching.

    • Acquire a time-series of thousands of images (frames) at a high frame rate (e.g., 7 frames per second).[14] Each frame should capture sparsely distributed, single fluorescent molecules.

  • Image Reconstruction:

    • Process the raw image stack with localization software (e.g., ThunderSTORM, rapidSTORM).

    • The software identifies the precise center (centroid) of each fluorescent spot in each frame.

    • A final super-resolved image is constructed by plotting the coordinates of all localized molecules.

SMLM_Logical_Relationship cluster_concept SMLM Core Principle HighDensity Diffraction-Limited: Densely Labeled Sample TemporalSep Temporal Separation: Stochastic Activation HighDensity->TemporalSep Induce Blinking SparseSubset Single Frame: Sparse Subset of 'On' Molecules TemporalSep->SparseSubset Capture Frame Localization Localization: Fit Centroid of each PSF SparseSubset->Localization Process Frame Reconstruction Reconstruction: Combine all Localizations Localization->Reconstruction Repeat for all Frames

Logical relationship in Single-Molecule Localization Microscopy.

Application 3: Structured Illumination Microscopy (SIM)

SIM enhances spatial resolution by illuminating the sample with patterned light and analyzing the resulting moiré fringes.[15][16] SIM offers a good balance between resolution enhancement (typically 2-fold, ~100 nm), speed, and suitability for live-cell imaging due to its lower light dose compared to STED or SMLM.[15][17] Bright and photostable fluorophores like this compound are well-suited for SIM.[]

General Protocol: Cell Staining for SIM

The sample preparation for SIM is similar to that for conventional fluorescence microscopy, with an emphasis on using bright, photostable dyes to ensure high-quality raw data for reconstruction.

Staining Recommendations:

  • Concentration: Use the lowest effective concentration of the this compound probe to achieve a good signal-to-noise ratio without oversaturation. Typical concentrations for cell staining range from 0.1 to 5 µM depending on the sample type (live cells, fixed cells, tissue).[]

  • Live-Cell Staining: For live cells, incubate with 0.1–2 µM this compound for 15–30 minutes at 37°C.[]

  • Fixed-Cell Staining: For fixed cells (e.g., 4% PFA), use 0.5–5 µM this compound for 20–60 minutes in the dark.[]

  • Washing: Thoroughly wash the sample with a suitable buffer (e.g., PBS) to remove unbound dye and reduce background fluorescence, which is critical for SIM reconstruction.[][]

Imaging:

  • Acquire a series of raw images with the illumination pattern shifted and rotated.

  • Use reconstruction software to generate the final super-resolved image. High-fidelity reconstruction algorithms can effectively reduce common artifacts.[17]

Conclusion

This compound and its derivatives are powerful tools for super-resolution microscopy. Their bright, stable fluorescence is advantageous for the high-photon demands of STED and the repeated acquisitions of SIM. Furthermore, their scaffold can be chemically modified to create photoactivatable versions for PALM or optimized for the photoswitching conditions required for STORM. By following the detailed protocols and considering the quantitative parameters outlined in these notes, researchers can effectively leverage this compound to explore cellular structures and processes at the nanoscale, advancing fields from fundamental cell biology to drug discovery.

References

Troubleshooting & Optimization

Mitigating BODIPY-FL Photobleaching in Time-Lapse Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

BODIPY-FL, a bright and versatile green fluorophore, is a valuable tool for live-cell imaging. However, like all fluorophores, it is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light. This can be a significant challenge in time-lapse imaging, where long-term observation is crucial. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound photobleaching and acquire high-quality, long-term imaging data.

Understanding this compound Photobleaching

Photobleaching of this compound primarily occurs from the excited singlet state and is exacerbated by the presence of molecular oxygen.[1][2] When the fluorophore absorbs light, it enters an excited state. From this state, it can return to the ground state by emitting a photon (fluorescence) or it can undergo photochemical reactions that lead to its destruction. These destructive pathways often involve the generation of reactive oxygen species (ROS), which can damage not only the fluorophore but also the surrounding cellular environment.[3]

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during my time-lapse experiment. What are the primary causes?

A1: Rapid photobleaching of this compound is typically caused by a combination of factors:

  • High Excitation Light Intensity: Using a laser or lamp that is too powerful will accelerate the rate at which the fluorophore is excited and subsequently photobleached.[4]

  • Long Exposure Times: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[4]

  • High Oxygen Concentration: Molecular oxygen is a key contributor to photobleaching by reacting with the excited fluorophore.[5]

  • Suboptimal Imaging Medium: The chemical environment of the fluorophore can significantly impact its photostability.

Q2: How can I optimize my imaging parameters to reduce photobleaching?

A2: Optimizing your microscope settings is the first and most crucial step in minimizing photobleaching:

  • Reduce Excitation Power: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.

  • Decrease the Frequency of Image Acquisition: Only capture images as frequently as is necessary to resolve the biological process you are studying.

  • Use Appropriate Filters: Ensure your filter sets are well-matched to the excitation and emission spectra of this compound to maximize signal collection and minimize bleed-through from other light sources.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. They work through various mechanisms, including:

  • Scavenging Reactive Oxygen Species (ROS): Many antifade reagents are antioxidants that neutralize harmful ROS generated during fluorescence excitation.[3]

  • Quenching Triplet States: Some reagents can return the fluorophore from a long-lived, reactive triplet state back to the ground state, preventing it from undergoing photochemistry.

Q4: Are all commercial antifade reagents compatible with this compound?

A4: Not necessarily. The compatibility of an antifade reagent with a specific fluorophore can vary. While many commercial antifade reagents are effective for a broad range of dyes, some may quench the fluorescence of BODIPY dyes or be otherwise incompatible. For instance, there have been conflicting reports about the compatibility of ProLong antifade mountants with BODIPY dyes.[][7] However, recent information from the manufacturer suggests that ProLong Diamond is protective for BODIPY dyes.[8] It is always recommended to check the manufacturer's documentation or perform a pilot experiment to confirm compatibility. VECTASHIELD is another widely used antifade mounting medium that has been shown to be compatible with BODIPY dyes.[9][10]

Q5: Can I use antifade reagents for live-cell imaging?

A5: Yes, there are antifade reagents specifically designed for live-cell imaging. These reagents are formulated to be non-toxic and cell-permeable. A commonly used example is Trolox, a water-soluble vitamin E analog that acts as an antioxidant.[3] Commercial live-cell antifade solutions, such as ProLong Live Antifade Reagent, are also available.[1][11]

Troubleshooting Guides

Problem: Weak or Fading this compound Signal

This is a common issue that can be addressed by systematically evaluating your experimental setup.

Caption: Troubleshooting workflow for weak or fading this compound signal.

Problem: High Background Fluorescence

High background can obscure your signal of interest and make it difficult to interpret your images.

Caption: Troubleshooting workflow for high background fluorescence with this compound.

Quantitative Data on Photobleaching Reduction

While specific quantitative data can be highly dependent on the experimental conditions, the following table provides a summary of the reported effectiveness of different strategies for reducing fluorophore photobleaching.

MethodReagent/SystemReported Improvement in PhotostabilityReference(s)
Redox System ROXS (Reducing and Oxidizing System)Up to 25-fold increase in lifetime before photobleaching for this compound.[12]
Antioxidant TroloxSignificantly reduces photobleaching and blinking of various fluorophores.[3][13]
Oxygen Scavenging Glucose Oxidase/Catalase (GODCAT)Commonly used to reduce oxygen levels and improve dye stability.[5]
Oxygen Scavenging Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD)Can achieve lower steady-state oxygen concentrations than GODCAT.[5]

Experimental Protocols

Protocol 1: Live-Cell Imaging with Trolox

This protocol provides a general guideline for using Trolox to reduce photobleaching during live-cell imaging of this compound stained cells.

Materials:

  • This compound labeled cells on a suitable imaging dish

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • DMSO or ethanol (B145695) for Trolox stock solution

Procedure:

  • Prepare a Trolox stock solution: Dissolve Trolox in DMSO or ethanol to a concentration of 100 mM. Store at -20°C, protected from light.

  • Prepare imaging medium with Trolox: On the day of imaging, dilute the Trolox stock solution into the pre-warmed live-cell imaging medium to a final concentration of 500 µM to 2 mM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.

  • Stain cells with this compound: Follow your standard protocol for staining cells with this compound.

  • Replace staining medium with imaging medium: After staining and washing, replace the medium with the prepared imaging medium containing Trolox.

  • Incubate: Incubate the cells for at least 15-30 minutes at 37°C and 5% CO2 to allow the Trolox to equilibrate.

  • Image: Proceed with your time-lapse imaging experiment, using the optimized imaging parameters described above.

Protocol 2: Fixed-Cell Imaging with Antifade Mounting Medium

This protocol describes the general steps for mounting fixed, this compound stained cells with an antifade mounting medium.

Materials:

  • This compound stained cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Diamond Antifade Mountant)

  • Microscope slides

  • Nail polish or sealant (optional)

Procedure:

  • Fix and stain cells: Fix and stain your cells with this compound according to your established protocol.[]

  • Wash: Wash the coverslips thoroughly with PBS to remove any unbound dye.

  • Mount: Place a drop of antifade mounting medium onto a clean microscope slide.

  • Invert coverslip: Carefully invert the coverslip with the cells facing down onto the drop of mounting medium. Avoid introducing air bubbles.

  • Seal (optional): To prevent the mounting medium from drying out over time, you can seal the edges of the coverslip with nail polish or a commercial sealant.

  • Cure (if necessary): Some mounting media require a curing period. Follow the manufacturer's instructions.

  • Image: Image your samples. Store the slides at 4°C in the dark for long-term preservation.

Signaling Pathways and Experimental Workflows

Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis A Cell Culture B This compound Staining A->B C Washing B->C D Add Imaging Medium with Antifade/Oxygen Scavenger C->D E Optimize Imaging Parameters (Light, Exposure) D->E F Acquire Time-Lapse Series E->F G Image Processing F->G H Quantification G->H

Caption: General experimental workflow for time-lapse imaging with this compound to minimize photobleaching.

References

Technical Support Center: Solving BODIPY-FL Non-Specific Binding in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunofluorescence experiments using BODIPY-FL. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve issues related to non-specific binding and high background signals associated with the this compound fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding with this compound?

A1: Non-specific binding of this compound primarily stems from two key properties of the dye:

  • Hydrophobicity: BODIPY dyes, including this compound, are inherently hydrophobic. This characteristic can lead to non-specific interactions with hydrophobic cellular components, such as lipids, membranes, and the hydrophobic regions of proteins.[1][2][] This interaction is a major contributor to background fluorescence.

  • Dye Aggregation: In aqueous solutions like staining buffers, this compound molecules have a tendency to aggregate.[4][5] These aggregates can bind non-specifically to cellular structures, leading to punctate or uneven background staining.

Q2: How can I tell if the background I'm seeing is due to this compound non-specific binding?

A2: To determine the source of high background, it is crucial to include proper controls in your experiment. A "secondary antibody only" control (or in the case of direct conjugates, a "dye-conjugate only" control) is essential. If you observe high background in this control, it indicates that the fluorophore itself or the secondary antibody is binding non-specifically. Autofluorescence of the tissue or cells can be checked with an unstained sample.

Q3: Can the fixation method affect this compound non-specific binding?

A3: Yes, the fixation method can influence the degree of non-specific binding. Aldehyde-based fixatives like paraformaldehyde (PFA) are generally recommended.[] However, it's important to thoroughly wash the sample after fixation to remove any residual fixative, which can contribute to background fluorescence.[] Using methanol (B129727) as a fixative is generally not recommended as it can delipidize the sample, potentially reducing the specific binding of lipophilic BODIPY dyes while increasing the chance of non-specific interactions.[6]

Q4: Are there any alternatives to this compound if I cannot resolve the non-specific binding?

A4: Yes, several other green fluorophores can be used as alternatives to this compound. Alexa Fluor 488 is a common alternative known for its high brightness, photostability, and lower propensity for non-specific binding due to its hydrophilic nature.[7][8] The choice of an alternative will depend on the specific requirements of your experiment, including the pH sensitivity and the instrument's filter sets.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound non-specific binding.

Problem: High Overall Background Fluorescence

High, diffuse background across the entire sample can obscure specific signals.

Troubleshooting Workflow: High Background

high_background_workflow start High Background Observed optimize_dye Optimize Dye Concentration start->optimize_dye optimize_blocking Optimize Blocking Step optimize_dye->optimize_blocking If background is still high optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing If background is still high check_fixation Review Fixation Protocol optimize_washing->check_fixation If background is still high result_improved Signal-to-Noise Ratio Improved? check_fixation->result_improved end_good Problem Resolved result_improved->end_good Yes end_bad Issue Persists: Consider Alternative Fluorophore result_improved->end_bad No

Caption: A step-by-step workflow for troubleshooting high background fluorescence in this compound immunofluorescence.

Potential Causes and Solutions
Potential Cause Recommended Solution
Dye concentration is too high. Titrate the this compound conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. Start with a lower concentration than initially used.[]
Inadequate blocking. Increase the blocking time and/or try different blocking agents. Normal serum from the species of the secondary antibody is often a good choice.[9]
Insufficient washing. Increase the number and duration of wash steps after antibody incubations. The addition of a non-ionic detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[10]
Dye aggregation. Prepare fresh dilutions of the this compound conjugate before each use. Ensure the dye is fully dissolved in a small amount of organic solvent like DMSO before diluting in aqueous buffer.[] Pre-warming the PBS before adding the BODIPY solution can also help prevent aggregation.[4]
Hydrophobic interactions. Include a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) in the antibody diluent and wash buffers to help disrupt non-specific hydrophobic interactions.[10][12]
Problem: Punctate or Speckled Background Staining

This often indicates the presence of dye aggregates.

Troubleshooting Workflow: Punctate Staining

punctate_staining_workflow start Punctate Background Observed check_dye_prep Review Dye Preparation start->check_dye_prep filter_solution Filter Staining Solution check_dye_prep->filter_solution If aggregates are suspected optimize_incubation Optimize Incubation Conditions filter_solution->optimize_incubation If punctate staining remains result_improved Staining Pattern Improved? optimize_incubation->result_improved end_good Problem Resolved result_improved->end_good Yes end_bad Issue Persists: Consider Alternative Fluorophore result_improved->end_bad No

Caption: A workflow for addressing punctate or speckled background when using this compound.

Potential Causes and Solutions
Potential Cause Recommended Solution
Precipitation of the dye. Centrifuge the diluted this compound conjugate solution at high speed (e.g., >10,000 x g) for 1-5 minutes before adding it to the sample to pellet any aggregates.
Dye aggregation in buffer. Prepare the staining solution immediately before use. Avoid storing diluted this compound solutions. Pre-warming the buffer can improve solubility.[4]
Sub-optimal incubation temperature. Incubating on ice can sometimes promote dye aggregation.[6] Perform incubations at room temperature or 37°C as recommended by the specific protocol.

Experimental Protocols

Protocol 1: Optimized Staining to Reduce Non-Specific Binding

This protocol incorporates several steps aimed at minimizing background fluorescence.

  • Cell/Tissue Preparation:

    • Culture cells to an appropriate confluency (70-80%).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[]

    • Wash the samples 3 times with PBS for 5 minutes each to remove residual PFA.[]

  • Permeabilization (for intracellular targets):

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash 3 times with PBS for 5 minutes each.

  • Blocking:

    • Prepare a blocking buffer consisting of 5% normal goat serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS.

    • Incubate samples in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash 3 times with PBS containing 0.05% Tween-20 (PBST) for 5-10 minutes each.

  • Secondary Antibody (this compound Conjugate) Incubation:

    • Prepare a fresh dilution of the this compound conjugated secondary antibody in the blocking buffer. A typical starting concentration is 1-2 µg/mL.

    • Centrifuge the diluted antibody solution at >10,000 x g for 5 minutes to pellet aggregates.

    • Incubate the samples with the supernatant for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash 3-5 times with PBST for 5-10 minutes each, protected from light.

    • Perform a final wash with PBS to remove any residual detergent.

  • Mounting:

    • Mount the coverslips using an anti-fade mounting medium. Note that some mounting media may not be optimal for BODIPY dyes. It is recommended to check the manufacturer's instructions.

Protocol 2: Quantifying Signal-to-Noise Ratio

This protocol outlines a method to quantify the signal-to-noise ratio using ImageJ/Fiji to assess the effectiveness of troubleshooting steps.[13][14]

  • Image Acquisition:

    • Capture images using consistent settings (laser power, gain, exposure time) for all samples being compared.

    • Ensure that the signal is not saturated in the specific staining regions.

  • ImageJ/Fiji Analysis:

    • Open the image in ImageJ/Fiji.

    • Use the freehand selection tool to draw a region of interest (ROI) around the specifically stained structure.

    • Go to "Analyze" > "Set Measurements" and ensure "Mean gray value" and "Integrated density" are selected.

    • Go to "Analyze" > "Measure" to get the mean fluorescence intensity of the signal.

    • Draw several ROIs in background areas of the same image that do not contain specific staining.

    • Measure the mean fluorescence intensity of these background regions and calculate the average.

  • Calculation:

    • Signal-to-Noise Ratio = (Mean intensity of specific signal) / (Mean intensity of background)

    • A higher ratio indicates a better staining result with less non-specific binding.

Data Summaries

Table 1: Comparison of Common Blocking Agents

While direct quantitative comparisons for this compound are limited, the following table summarizes the general properties and recommendations for common blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages Recommendation for this compound
Bovine Serum Albumin (BSA) 1-5% (w/v)Single protein, less likely to contain cross-reactive immunoglobulins than milk. Fatty acid-free BSA is preferred for blocking.[15]Can be less effective than serum for some applications. May contain endogenous biotin.A good starting point. Use high-purity, IgG-free, and fatty acid-free BSA.
Normal Serum 5-10% (v/v)Contains a mixture of proteins that can effectively block a wide range of non-specific sites. Serum from the secondary antibody host is recommended.[9]Can be more expensive. May contain endogenous antibodies that cross-react if not from the correct species.Often the most effective blocking agent.
Casein/Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.Can contain phosphoproteins and biotin, which may interfere with certain detection systems. Not recommended for phospho-specific antibodies.Can be effective, but be cautious of potential cross-reactivity with certain antibodies.
Fish Gelatin 0.1-0.5% (w/v)Less likely to cross-react with mammalian antibodies.May not be as effective as serum for all applications.A good alternative to BSA or serum, especially when cross-reactivity is a concern.
Table 2: Recommended Concentrations of Detergents in Buffers

Adding non-ionic detergents to wash and antibody dilution buffers can help reduce hydrophobic-driven non-specific binding of this compound.

Detergent Recommended Concentration Range Purpose Considerations
Tween-20 0.05 - 0.2% (v/v)Reduces non-specific binding in wash and antibody incubation steps.[10]Generally milder than Triton X-100.
Triton X-100 0.1 - 0.5% (v/v)Used for permeabilization and can be included in wash/blocking buffers to reduce background.[12][16]Can disrupt cell membranes and extract lipids at higher concentrations, potentially affecting the integrity of some cellular structures.[16]

Visualizations

Mechanism of this compound Non-Specific Binding

non_specific_binding_mechanism cluster_causes Primary Causes cluster_interactions Non-Specific Interactions hydrophobicity Hydrophobic Nature of this compound lipid_binding Binding to Lipid Droplets and Membranes hydrophobicity->lipid_binding protein_binding Interaction with Hydrophobic Protein Domains hydrophobicity->protein_binding aggregation Dye Aggregation in Aqueous Buffer aggregate_binding Adherence of Dye Aggregates to Cellular Structures aggregation->aggregate_binding result High Background Signal & Non-Specific Staining lipid_binding->result protein_binding->result aggregate_binding->result

Caption: The primary mechanisms leading to non-specific binding of this compound in immunofluorescence.

References

Technical Support Center: Optimizing BODIPY-FL for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY-FL cell labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cell labeling experiments for clear and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound for cell labeling?

A1: The optimal concentration of this compound varies depending on the application, cell type, and whether the cells are live or fixed. Exceeding the optimal concentration can lead to fluorescence quenching or non-specific staining, while too low a concentration may result in a weak signal.[]

Q2: How long should I incubate my cells with this compound?

A2: Incubation times typically range from 15 to 60 minutes. For live-cell imaging, shorter incubation times (15-30 minutes) are generally preferred to minimize potential cytotoxicity.[] For fixed cells, the incubation can be slightly longer (20-60 minutes) to ensure thorough labeling.[]

Q3: Is this compound cytotoxic to cells?

A3: While BODIPY dyes are generally considered to have low cytotoxicity, high concentrations and prolonged incubation times can potentially affect cell health and metabolism.[][3] It is always recommended to perform a toxicity assay if cell viability is a concern for your experiment. Some studies have shown that specific BODIPY conjugates can exhibit cytotoxic effects, which are often dependent on the linker and the conjugated molecule.[3]

Q4: Can I use this compound for both live and fixed cell imaging?

A4: Yes, this compound is suitable for staining both live and fixed cells.[][4] However, the protocols for each will differ slightly, particularly regarding fixation methods and incubation times. For live-cell imaging, it is crucial to use conditions that maintain normal cellular metabolism.[]

Q5: Why is my fluorescence signal weak?

A5: A weak signal can be due to several factors, including insufficient dye concentration, short incubation time, or poor cell health.[] Ensure the dye is properly dissolved and used within the recommended concentration range. Also, check that your microscope's filter sets are appropriate for this compound's excitation and emission spectra (typically around 505 nm and 511 nm, respectively).[5][6]

Q6: What causes high background fluorescence?

A6: High background is a common issue and can result from excessive dye concentration, leading to non-specific binding, or insufficient washing to remove unbound dye.[][] Ensure thorough washing with a suitable buffer like PBS after staining.[]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound cell labeling experiments.

Problem 1: High Background or Non-Specific Staining

Possible Causes & Solutions

CauseSolution
Dye concentration is too high. Reduce the this compound concentration. Perform a titration to find the optimal concentration for your cell type and application.[][7]
Insufficient washing. Increase the number and duration of washing steps with PBS or a suitable buffer after incubation to thoroughly remove unbound dye.[][]
Incomplete dye dissolution. Ensure the this compound stock solution is fully dissolved in a high-quality solvent like DMSO before diluting to the working concentration.[]
Cell autofluorescence. Image an unstained control sample to assess the level of natural cell fluorescence. If high, consider using a dye with a different emission spectrum or specialized background-reducing buffers.[7]
Problem 2: Weak or No Fluorescence Signal

Possible Causes & Solutions

CauseSolution
Dye concentration is too low. Increase the this compound concentration within the recommended range.[]
Incubation time is too short. Extend the incubation time, especially for fixed cells, to allow for sufficient dye penetration and labeling.[]
Incorrect filter sets. Verify that the excitation and emission filters on your microscope are compatible with this compound (Ex/Em maxima ~505/511 nm).[5]
Photobleaching. Minimize exposure to the excitation light. Use an anti-fade mounting medium for fixed cells and reduce laser intensity or exposure time for live-cell imaging.[][8]
Poor cell health. Ensure cells are healthy and not overly confluent before staining, as this can affect dye uptake.[]
Problem 3: Uneven or Patchy Staining

Possible Causes & Solutions

CauseSolution
Uneven dye distribution. Gently mix the staining solution during incubation to ensure even distribution over the cells.[][9]
Cell clumping. Ensure a single-cell suspension for staining suspension cells. For adherent cells, make sure they are evenly seeded.
Inadequate permeabilization (for intracellular targets in fixed cells). If targeting intracellular structures, ensure the permeabilization step is sufficient for the dye to enter the cell.

Data Presentation

Table 1: Recommended this compound Working Concentrations
Sample TypeApplicationRecommended Concentration (µM)
Live Cells / Cell Culture Fluorescence Microscopy0.1 - 2 µM[]
Flow Cytometry0.5 - 2 µM[][10]
Fixed Cells Fluorescence Microscopy0.5 - 5 µM[]
Tissue Sections Fluorescence Microscopy1 - 10 µM[]
Table 2: this compound Incubation Times
Sample TypeRecommended Incubation TimeTemperature
Live Cells 15 - 30 minutes[][]37°C[]
Fixed Cells 20 - 60 minutes[]Room Temperature or 37°C

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells
  • Cell Preparation: Culture adherent cells on sterile coverslips or in imaging dishes until they reach the desired confluency (typically 70-80%).[]

  • Prepare Staining Solution: Dilute the this compound stock solution (typically 1-10 mM in DMSO) into a serum-free cell culture medium or PBS to the final working concentration (e.g., 1 µM).

  • Washing: Gently wash the cells two to three times with warm PBS to remove the culture medium.[]

  • Staining: Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][]

  • Post-Staining Wash: Remove the staining solution and wash the cells gently two to three times with warm PBS or culture medium to remove any unbound dye.[]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound.[]

Protocol 2: Staining of Fixed Adherent Cells
  • Cell Preparation: Culture adherent cells on sterile coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

  • Washing: Wash the cells two to three times with PBS to remove the fixative.[]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Prepare Staining Solution: Dilute the this compound stock solution in PBS to the desired working concentration (e.g., 2 µM).

  • Staining: Add the staining solution to the cells and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Post-Staining Wash: Remove the staining solution and wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Visualizations

TroubleshootingWorkflow Start Start: Suboptimal This compound Staining Issue Identify Primary Issue Start->Issue HighBg High Background Issue->HighBg High Background WeakSignal Weak/No Signal Issue->WeakSignal Weak Signal UnevenStain Uneven Staining Issue->UnevenStain Uneven Staining CheckConcBg Is Concentration > 2µM? HighBg->CheckConcBg CheckConcWeak Is Concentration < 0.5µM? WeakSignal->CheckConcWeak CheckMixing Was Staining Solution Evenly Applied/Mixed? UnevenStain->CheckMixing ReduceConc Action: Reduce Concentration & Titrate CheckConcBg->ReduceConc Yes CheckWashBg Are Wash Steps Sufficient? CheckConcBg->CheckWashBg No End Re-evaluate Staining ReduceConc->End IncreaseWash Action: Increase Wash Steps/Duration CheckWashBg->IncreaseWash No CheckWashBg->End Yes IncreaseWash->End IncreaseConc Action: Increase Concentration CheckConcWeak->IncreaseConc Yes CheckIncubWeak Is Incubation Time < 15 min? CheckConcWeak->CheckIncubWeak No IncreaseConc->End IncreaseIncub Action: Increase Incubation Time CheckIncubWeak->IncreaseIncub Yes CheckFilters Are Filters Correct for This compound (Ex/Em ~505/511nm)? CheckIncubWeak->CheckFilters No IncreaseIncub->End CorrectFilters Action: Use Correct Filters CheckFilters->CorrectFilters No CheckFilters->End Yes CorrectFilters->End ImproveMixing Action: Ensure Gentle Agitation During Incubation CheckMixing->ImproveMixing No CheckMixing->End Yes ImproveMixing->End

Caption: A troubleshooting workflow for common this compound staining issues.

StainingProtocol Start Start: Cell Seeding Wash1 Wash with PBS Start->Wash1 Fixation Fixation (4% PFA) (For Fixed Cells Only) Wash1->Fixation Fixed Cell Path Staining Incubate with This compound Working Solution Wash1->Staining Live Cell Path Wash2 Wash with PBS Fixation->Wash2 Wash2->Staining Wash3 Wash with PBS (2-3 times) Staining->Wash3 Imaging Fluorescence Imaging Wash3->Imaging

Caption: A generalized experimental workflow for this compound cell staining.

References

BODIPY-FL signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing BODIPY-FL.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a green fluorescent dye known for its bright signal and high photostability.[1][2][] Its key characteristics include a high extinction coefficient and a high fluorescence quantum yield, which often approaches 1.0, even in aqueous solutions.[1][2] Unlike many other dyes, its spectral properties are relatively insensitive to solvent polarity and pH.[2][4][5]

Q2: What are the main advantages of using this compound over other green fluorescent dyes like fluorescein (B123965) (FITC)?

This compound offers several advantages over traditional dyes like FITC. It has a narrower emission bandwidth, which results in a higher peak intensity and is beneficial for multicolor imaging by reducing spectral overlap.[2][][] It is also more photostable, meaning it is less prone to fading under prolonged illumination.[][] Additionally, its fluorescence is not significantly affected by changes in pH, a common issue with fluorescein.[2]

Q3: In which applications is this compound commonly used?

Due to its excellent photophysical properties, this compound is versatile and used in a wide range of applications, including:

  • Labeling proteins, nucleic acids, and other biomolecules.[2][9]

  • Fluorescence microscopy, including confocal and live-cell imaging.[][][11]

  • Flow cytometry.[]

  • Staining lipids and membranes due to its hydrophobic nature.[4]

  • Quantifying specific DNA or RNA molecules, as its fluorescence can be quenched by guanine.[12]

Troubleshooting Guide

This guide addresses common issues that can lead to a poor signal-to-noise ratio during experiments with this compound.

Issue 1: Weak or No Signal

Q: I am not seeing any signal, or the fluorescence is very weak. What are the possible causes and solutions?

A weak or absent signal can stem from several factors related to the dye, the staining protocol, or the imaging setup.

Possible Causes & Solutions:

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or cytometer are appropriate for this compound.

  • Low Dye Concentration: The concentration of the dye may be too low for effective labeling. It's important to titrate the dye to find the optimal concentration for your specific cell type and application.[13][14]

  • Insufficient Incubation Time: The staining duration might be too short for the dye to effectively label the target. Optimize the incubation time to ensure sufficient labeling.

  • Photobleaching: Excessive exposure to excitation light can cause the dye to photobleach, leading to signal loss.[] Minimize light exposure and consider using an anti-fade mounting medium.[]

  • Poor Cell Health: Unhealthy or dying cells may not stain well. Ensure your cells are healthy and viable before and during the staining procedure.

  • Fixation and Permeabilization Issues: For intracellular targets, improper fixation or permeabilization can prevent the dye from reaching its target. Optimize your fixation and permeabilization protocol.

Issue 2: High Background Signal

Q: My images have a high background, which is obscuring the specific signal. How can I reduce it?

High background fluorescence can be caused by non-specific binding of the dye, autofluorescence from the sample, or issues with the washing steps.

Possible Causes & Solutions:

  • Dye Aggregation: At high concentrations, BODIPY dyes can aggregate, leading to non-specific binding and background signal.[] Use the lowest effective concentration of the dye and consider using water-soluble derivatives if aggregation is a persistent issue.

  • Insufficient Washing: Residual, unbound dye will contribute to background fluorescence. Increase the number and duration of washing steps after staining to thoroughly remove any unbound dye.[15][16]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[13] Include an unstained control to assess the level of autofluorescence and consider using a background suppressor reagent.

  • Non-Specific Binding: The hydrophobic nature of this compound can sometimes lead to non-specific binding to cellular components.[4] Adding a blocking agent like Bovine Serum Albumin (BSA) can help reduce non-specific adsorption.[]

  • Contaminated Buffers or Media: Ensure all buffers and media used in the experiment are fresh and free of fluorescent contaminants.

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound to help optimize your experimental setup.

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum~503-505 nm[1][12]
Emission Maximum~511-513 nm[1][12]
Extinction Coefficient>80,000 cm⁻¹M⁻¹[1][2]
Quantum Yield~0.9 - 1.0[1][2]
Fluorescence Lifetime~5.7 - 7.2 ns[1][2]

Table 2: Recommended Filter Sets for this compound

ApplicationExcitation FilterEmission FilterDichroic Mirror
Fluorescence Microscopy495/20 nm525/30 nm515 nm
Flow Cytometry488 nm laser530/30 nmN/A

Note: These are general recommendations. Optimal filter sets may vary depending on the specific instrumentation.

Table 3: Recommended Staining Concentrations

ApplicationSample TypeRecommended ConcentrationReference(s)
Live Cell ImagingCultured Cells0.1 - 2 µM[]
Fixed Cell StainingCultured Cells0.5 - 5 µM[]
Tissue SectionsFixed Tissue1 - 10 µM[]
Flow CytometryCell Suspension0.5 - 5 µM[17]

Note: The optimal concentration should be determined empirically for each specific experiment.

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells

This protocol provides a general workflow for staining fixed cultured cells with this compound.

  • Cell Seeding: Plate cells on coverslips or in an appropriate imaging dish and culture until they reach the desired confluency (typically 60-80%).

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Staining: Dilute the this compound stock solution to the desired final concentration (e.g., 1 µM) in PBS or an appropriate buffer.[] Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

Protocol 2: Staining Lipid Droplets in Live Cells

This protocol is optimized for visualizing lipid droplets in live cells using a lipophilic BODIPY derivative like BODIPY 493/503.

  • Cell Culture: Grow cells in a suitable imaging dish (e.g., glass-bottom dish).

  • Staining Solution Preparation: Prepare a working solution of BODIPY 493/503 at a concentration of 1-2 µM in pre-warmed culture medium without serum.[]

  • Staining: Remove the existing culture medium from the cells and add the staining solution. Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.[]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove the excess dye.[]

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells and image immediately on a fluorescence microscope equipped with a live-cell imaging chamber.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Start: Cells/Tissue fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking stain This compound Incubation blocking->stain wash Washing Steps stain->wash mount Mounting (Anti-fade) wash->mount image Fluorescence Microscopy mount->image analysis Image Analysis image->analysis end End: Data analysis->end

Caption: General experimental workflow for this compound staining.

troubleshooting_logic cluster_low_signal Low/No Signal cluster_high_bg High Background start Problem Detected q1 Check Filter Set? start->q1 Weak Signal q2 Dye Aggregation? start->q2 High Background s1 Optimize Dye Concentration q1->s1 Correct s2 Increase Incubation Time s1->s2 s3 Use Anti-Fade Reagent s2->s3 s4 Increase Washing Steps q2->s4 No s6 Use Blocking Agent q2->s6 Yes s5 Check for Autofluorescence s4->s5

Caption: Troubleshooting logic for common this compound issues.

References

Troubleshooting low fluorescence signal with BODIPY-FL conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BODIPY™-FL conjugates. Find solutions to common issues such as low fluorescence signal and learn how to optimize your experimental protocols for reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Why is my BODIPY-FL conjugate signal weak or non-existent?

A weak or absent fluorescence signal is a common issue that can arise from several factors throughout the experimental workflow. Systematically evaluating each step can help pinpoint the source of the problem.

Potential Causes and Solutions:

  • Suboptimal Dye Concentration: Using a concentration that is too low will result in insufficient labeling and a weak signal. Conversely, a concentration that is too high can lead to self-quenching due to dye aggregation.[]

    • Solution: Perform a concentration gradient experiment to determine the optimal dye concentration for your specific application and sample type.[]

  • Inefficient Labeling: The conjugation of this compound to your molecule of interest may be incomplete.

    • Solution: Review your conjugation protocol, ensuring that the reaction conditions (e.g., pH, temperature, incubation time) are optimal for the reactive chemistry being used (e.g., NHS ester, maleimide).[2][3] Consider alternative conjugation strategies if necessary.[2]

  • Photobleaching: BODIPY dyes, while relatively photostable, can still photobleach with prolonged exposure to excitation light.[][5]

    • Solution: Minimize the exposure time of your sample to the light source. Use an anti-fade mounting medium for microscopy applications.[][7]

  • Environmental Effects: The fluorescence of this compound can be sensitive to its environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly impact signal intensity.[][]

    • Solution: Ensure your imaging buffer is within the optimal pH range for this compound. If possible, assess the polarity of the dye's microenvironment. In some cases, fluorescence quenching can be caused by interaction with specific molecules, such as guanine (B1146940) in oligonucleotide probes.[9]

  • Incorrect Filter Sets/Imaging Settings: The microscope's excitation and emission filters must be appropriate for the spectral properties of this compound.[10]

    • Solution: Verify that your microscope's filter sets match the excitation and emission maxima of this compound (approximately 505 nm and 513 nm, respectively).[11] Optimize imaging settings such as gain and exposure time.[10]

Troubleshooting Workflow for Low Fluorescence Signal

Troubleshooting_Workflow start Low or No Fluorescence Signal check_concentration Verify Dye Concentration start->check_concentration sub_concentration1 Is concentration optimized? (Titration performed) check_concentration->sub_concentration1 check_labeling Assess Labeling Efficiency sub_labeling1 Confirm successful conjugation (e.g., spectroscopy, gel shift) check_labeling->sub_labeling1 check_imaging Review Imaging Setup sub_imaging1 Correct filters and settings? check_imaging->sub_imaging1 check_environment Evaluate Experimental Environment sub_environment1 Check for quenchers or suboptimal pH/solvent? check_environment->sub_environment1 sub_concentration1->check_labeling Yes optimize_concentration Perform concentration titration sub_concentration1->optimize_concentration No sub_labeling1->check_imaging Yes optimize_labeling Optimize conjugation protocol sub_labeling1->optimize_labeling No sub_imaging1->check_environment Yes optimize_imaging Adjust filters/settings Use anti-fade reagents sub_imaging1->optimize_imaging No optimize_environment Modify buffer conditions Purify conjugate sub_environment1->optimize_environment Yes end_ok Signal Restored sub_environment1->end_ok No optimize_concentration->check_labeling optimize_labeling->check_imaging optimize_imaging->check_environment optimize_environment->end_ok end_problem Persistent Issue: Consult further documentation

Caption: A step-by-step workflow for troubleshooting low fluorescence signals with this compound conjugates.

FAQ 2: How does the local environment affect this compound fluorescence?

The fluorescence properties of BODIPY dyes can be influenced by the polarity of the surrounding solvent and other environmental factors. While generally considered environmentally insensitive, significant changes can lead to signal reduction.[12]

Key Environmental Factors:

  • Solvent Polarity: While some BODIPY derivatives are relatively insensitive to solvent polarity, others may exhibit changes in fluorescence quantum yield in different solvents.[12] In highly polar or aqueous environments, some BODIPY dyes may show decreased fluorescence.[][13]

  • pH: this compound is generally stable across a range of pH values, a key advantage over fluorescein. However, extreme pH conditions should be avoided.

  • Quenching: Fluorescence quenching can occur through various mechanisms, including collisional quenching, energy transfer, and photoinduced electron transfer (PET).[] This can be caused by proximity to certain molecules or high local concentrations of the dye itself (self-quenching).[][] For instance, the fluorescence of this compound can be quenched by interaction with a nearby guanine base in nucleic acids.[9]

Factors Influencing this compound Fluorescence

Factors_Affecting_Fluorescence bodipy This compound Fluorescence concentration Concentration bodipy->concentration photobleaching Photobleaching bodipy->photobleaching environment Local Environment bodipy->environment sub_concentration High Concentration (Aggregation/Self-Quenching) concentration->sub_concentration sub_photobleaching Prolonged Light Exposure photobleaching->sub_photobleaching sub_environment pH, Polarity, Quenchers environment->sub_environment sub_concentration->bodipy Decreases Signal sub_photobleaching->bodipy Decreases Signal sub_environment->bodipy Can Decrease Signal

Caption: Key factors that can lead to a reduction in the fluorescence signal of this compound conjugates.

FAQ 3: What are the optimal concentrations for using this compound conjugates?

The ideal concentration of a this compound conjugate varies significantly depending on the application, sample type, and specific probe being used. It is always recommended to perform a titration to find the optimal concentration for your experiment.

ApplicationSample TypeRecommended Concentration RangeReference(s)
Cell Staining Live or Fixed Cells in Culture0.1 - 5 µM[]
Tissue Staining Tissue Sections1 - 10 µM[]
Flow Cytometry Cell SuspensionsVaries, titration is critical[]
Microscopy General ImagingTitration recommended, start around 1 µM[]

Note: These are general guidelines. The optimal concentration may be higher or lower depending on the specific target and experimental conditions.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound Conjugates

This protocol provides a general workflow for staining live cells in culture.

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to an appropriate confluency (typically 70-80%).[]

  • Prepare Staining Solution: Dilute the this compound conjugate stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final concentration (start with a titration from 0.1 to 2 µM).[]

  • Staining: Remove the culture medium from the cells and wash once with warm buffer. Add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[] The optimal incubation time may vary and should be determined empirically.

  • Washing: Remove the staining solution and wash the cells 2-3 times with warm buffer to remove any unbound dye.[]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound.

Typical Experimental Workflow for Cell Staining

Staining_Workflow start Start: Culture Cells prepare_dye Prepare this compound Staining Solution start->prepare_dye wash1 Wash Cells with Buffer prepare_dye->wash1 add_dye Add Staining Solution to Cells wash1->add_dye incubate Incubate (e.g., 37°C, 15-30 min) Protect from Light add_dye->incubate wash2 Wash to Remove Unbound Dye (2-3x) incubate->wash2 image Image on Fluorescence Microscope wash2->image finish End: Analyze Data image->finish

Caption: A standard workflow for labeling live or fixed cells with this compound conjugates.

References

Technical Support Center: BODIPY-FL in Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to BODIPY-FL spectral bleed-through in multicolor imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why does it occur with this compound?

A1: Spectral bleed-through, also known as crosstalk, is the phenomenon where the fluorescence emission from one fluorophore is detected in the filter set or detection channel intended for another.[1][2][3] This occurs because fluorophores have broad emission spectra, and the emission tail of one can overlap with the detection window of another.[2][4] this compound, with its emission maximum around 511 nm, can exhibit spectral bleed-through into channels used for red fluorophores like TRITC, Cy3, and Texas Red, especially if the emission filters for the red channel are not sufficiently stringent.[5][6][7]

Q2: I am observing a signal in my red channel (e.g., for TRITC or Cy3) in samples stained only with this compound. What is happening?

A2: This is a classic sign of spectral bleed-through. The tail of the this compound emission spectrum is extending into the detection window of your red channel, leading to a false-positive signal.

Q3: How can I prevent or minimize this compound spectral bleed-through during image acquisition?

A3: Several strategies can be employed during image acquisition to minimize bleed-through:

  • Optimize Filter Selection: Use narrow bandpass emission filters specifically designed for your fluorophores to minimize the detection of out-of-spectrum light.[3][8]

  • Sequential Scanning: In confocal microscopy, acquire images for each channel sequentially rather than simultaneously.[4][9] This prevents the excitation of this compound from causing emission that is captured in the red channel's detector.

  • Adjust Excitation and Gain: Use the lowest possible laser power for this compound excitation and adjust the detector gain to minimize the signal intensity, which in turn reduces the amount of bleed-through.[10]

  • Judicious Fluorophore Selection: When possible, choose fluorophores with well-separated emission spectra to minimize overlap.[2][8][11]

Q4: What are compensation controls and how do I use them?

A4: Compensation controls are samples that are stained with only one fluorophore. By imaging these single-stained samples in all of your channels, you can determine the exact amount of spectral bleed-through from each fluorophore into the other channels. This information can then be used to computationally correct your multicolor images.[12][13]

Q5: What is linear unmixing and how can it help with this compound bleed-through?

A5: Linear unmixing is a powerful image analysis technique that can computationally separate the signals from multiple fluorophores, even when their emission spectra significantly overlap.[1][14] The software uses the unique emission spectrum of each dye (its "spectral fingerprint") to determine its contribution to the overall signal in each pixel of the image.[1][15] This is particularly useful for separating this compound signal from that of spectrally close red fluorophores.

Troubleshooting Guides

Problem: Significant this compound signal in the TRITC/Cy3 Channel

This guide will walk you through the steps to identify and correct for spectral bleed-through from this compound into a red fluorescent channel.

Step 1: Confirm Spectral Bleed-Through

  • Action: Prepare a control sample stained only with your this compound conjugate.

  • Procedure: Image this sample using the exact same settings (laser power, gain, filters, etc.) you use for your multicolor experiment.

  • Expected Result: If you observe a signal in the channel designated for your red fluorophore (e.g., TRITC or Cy3), you have confirmed spectral bleed-through.

Step 2: Minimize Bleed-Through During Acquisition

  • Action: Optimize your microscope settings.

  • Procedure:

    • Sequential Scanning: If using a confocal microscope, enable sequential scanning. Acquire the this compound channel first, then the red channel.

    • Filter Check: Ensure you are using a narrow bandpass emission filter for your red fluorophore that excludes the emission tail of this compound as much as possible.

    • Reduce this compound Signal: Lower the excitation laser power for this compound and/or decrease the detector gain for that channel to the minimum level required for a good signal.[10]

Step 3: Perform Post-Acquisition Correction

If bleed-through is still present after optimizing acquisition settings, you will need to correct for it computationally.

  • Option A: Compensation

    • Action: Use single-color controls to perform compensation.

    • Procedure:

      • Acquire images of your single-color controls (one for this compound and one for your red fluorophore) in both the green and red channels.

      • Use the image analysis software's compensation tool to calculate the percentage of this compound signal that bleeds into the red channel.

      • Apply this compensation matrix to your multicolor image to subtract the bleed-through signal.

  • Option B: Linear Unmixing

    • Action: Use spectral imaging and linear unmixing.

    • Procedure:

      • If your microscope has a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of your multicolor sample.

      • Acquire reference spectra from your single-color control samples.

      • Use the linear unmixing algorithm in your software to separate the this compound and red fluorophore signals based on their reference spectra.

Data Presentation

Table 1: Spectral Properties of this compound and Common Red Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound~502-505[5][6]~511-513[5][6]
TRITC~557~576
Cy3~550~570
Texas Red~589~615

Table 2: Recommended Filter Sets for Minimizing this compound Bleed-through

Fluorophore CombinationThis compound Emission FilterRed Fluorophore Emission Filter
This compound & TRITC525/50 nm bandpass605/70 nm bandpass
This compound & Cy3525/50 nm bandpass595/50 nm bandpass
This compound & Texas Red525/50 nm bandpass645/75 nm bandpass

Note: Optimal filter sets may vary depending on the specific microscope configuration. Always check the spectral profiles of your filters.

Experimental Protocols

Protocol 1: Preparation of Compensation Controls
  • Prepare three separate samples (e.g., slides with cells or tissues).

  • Sample 1 (Unstained Control): Process this sample with all staining buffers and solutions but without any fluorophores. This will be used to assess autofluorescence.

  • Sample 2 (this compound only): Stain this sample only with your this compound conjugate at the same concentration used in your multicolor experiment.

  • Sample 3 (Red Fluorophore only): Stain this sample only with your red fluorophore conjugate (e.g., TRITC, Cy3) at the same concentration used in your multicolor experiment.

  • Mount all samples using the same mounting medium.

Protocol 2: Image Acquisition for Compensation
  • Turn on the microscope and allow the light source to warm up.

  • Place the unstained control sample on the microscope stage and bring it into focus.

  • Using the settings for your this compound channel, adjust the gain and offset so that any autofluorescence is minimal.

  • Place the "this compound only" sample on the stage.

  • Using the same settings, acquire an image in both the this compound channel and the red fluorophore channel. Save these images.

  • Place the "Red Fluorophore only" sample on the stage.

  • Using the settings for your red fluorophore channel, acquire an image. Then, using the settings for the this compound channel, acquire another image. Save these images.

  • You now have the necessary images to perform compensation using your imaging software.

Mandatory Visualization

cluster_0 Spectral Overlap BODIPY_FL_Emission This compound Emission Red_Channel_Detection Red Fluorophore Detection Window BODIPY_FL_Emission->Red_Channel_Detection Bleed-through

Caption: Spectral overlap causing this compound bleed-through.

cluster_workflow Bleed-through Correction Workflow Start Multicolor Stained Sample Acquire_Image Acquire Multicolor Image Start->Acquire_Image Check_Bleedthrough Observe Bleed-through? Acquire_Image->Check_Bleedthrough Prepare_Controls Prepare Single-Stain Controls Check_Bleedthrough->Prepare_Controls Yes No_Bleedthrough No Bleed-through Check_Bleedthrough->No_Bleedthrough No Acquire_Controls Acquire Control Images Prepare_Controls->Acquire_Controls Compensation Calculate & Apply Compensation Acquire_Controls->Compensation Linear_Unmixing Perform Linear Unmixing Acquire_Controls->Linear_Unmixing Corrected_Image Bleed-through Corrected Image Compensation->Corrected_Image Linear_Unmixing->Corrected_Image End Analysis Corrected_Image->End No_Bleedthrough->End

Caption: Workflow for correcting spectral bleed-through.

cluster_troubleshooting Troubleshooting Logic Problem False signal in red channel Isolate_Cause Image this compound only sample Problem->Isolate_Cause Bleedthrough_Confirmed Bleed-through Confirmed Isolate_Cause->Bleedthrough_Confirmed Signal Present Optimize_Acquisition Optimize Acquisition Settings (Sequential Scan, Filters, Power) Bleedthrough_Confirmed->Optimize_Acquisition Re_evaluate Bleed-through Minimized? Optimize_Acquisition->Re_evaluate Post_Acquisition_Correction Perform Post-Acquisition Correction (Compensation or Linear Unmixing) Re_evaluate->Post_Acquisition_Correction No Solution Problem Resolved Re_evaluate->Solution Yes Post_Acquisition_Correction->Solution

Caption: Troubleshooting logic for false red signals.

References

Technical Support Center: BODIPY-FL Staining and Fixation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the effect of different fixation methods on BODIPY-FL staining for lipid droplet analysis.

Frequently Asked Questions (FAQs)

Q1: Which fixative is best for preserving lipid droplets for this compound staining?

A1: For optimal preservation of lipid droplet morphology and this compound fluorescence, paraformaldehyde (PFA) is the most recommended fixative.[1][2][3] A mild fixation with 2-4% PFA for 10-15 minutes is generally sufficient to maintain the structural integrity of lipid droplets without significantly compromising the fluorescence signal.[]

Q2: Can I use methanol (B129727) or acetone (B3395972) for fixing my cells before this compound staining?

A2: It is not recommended to use methanol or acetone as fixatives for lipid droplet staining with this compound.[1][2][3] These organic solvents can extract lipids from the cells, leading to a loss of lipid droplets and a significant reduction in or complete loss of the fluorescent signal.[1][2]

Q3: What about glutaraldehyde (B144438)? Is it a suitable fixative for this compound staining?

A3: While glutaraldehyde is a strong cross-linking agent that can preserve cellular structures, it is generally not the preferred choice for fluorescence microscopy with this compound due to a high risk of inducing autofluorescence.[5][6][7] This autofluorescence can interfere with the specific signal from this compound, leading to high background and difficulty in interpreting the results.[8][9]

Q4: I am working with paraffin-embedded tissues. Can I still use this compound for lipid droplet staining?

A4: Staining lipid droplets in paraffin-embedded tissues with this compound can be challenging because the tissue processing steps, particularly the use of ethanol (B145695) and xylene for dehydration and clearing, can extract lipids.[10] However, some studies have reported successful staining in paraffin (B1166041) sections, suggesting that with an optimized protocol, it may be feasible.[10][11] It is crucial to use a protocol specifically designed for lipid preservation in paraffin-embedded tissues.[12][13] For more reliable results, frozen sections are generally recommended for lipid staining.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining of fixed samples.

Problem Potential Cause Recommended Solution
Weak or No Fluorescence Signal Lipid extraction by fixative: Use of methanol or acetone for fixation.Use 2-4% paraformaldehyde (PFA) in PBS for fixation.[1][2]
Insufficient dye concentration or staining time: The dye may not have adequately penetrated the fixed cells.Increase the this compound concentration (typically 0.5–5 µM for fixed cells) and/or extend the incubation time (20–60 minutes).[]
Fluorescence quenching: Residual fixative may be quenching the this compound signal.Thoroughly wash the cells with PBS (at least 2-3 times) after fixation to remove any remaining fixative.[]
High Background Fluorescence Autofluorescence from fixative: Glutaraldehyde is a common cause of high background autofluorescence.[5][6][7] Formaldehyde can also induce some autofluorescence.- Avoid using glutaraldehyde.[8][9]- If using PFA, ensure it is freshly prepared and wash thoroughly post-fixation.- Consider treating with a quenching agent like sodium borohydride (B1222165) or glycine.[7]
Non-specific binding of the dye: The dye may be aggregating or binding to other cellular components.- Use the recommended concentration of this compound; excessively high concentrations can lead to aggregation.[]- Ensure the dye is fully dissolved in an appropriate solvent (like DMSO or ethanol) before diluting to the working concentration.[]- Increase the number of post-staining washes with PBS.[]
Altered Lipid Droplet Morphology (e.g., fusion, irregular shapes) Harsh fixation: Organic solvents like methanol can cause lipid droplets to fuse.[1][2]Use a mild PFA fixation (e.g., 2% PFA for 10-15 minutes) to better preserve the native morphology of lipid droplets.[]
"Blotchy" or Punctate Staining Pattern Dye precipitation: BODIPY dyes are hydrophobic and can precipitate in aqueous solutions if not handled correctly.- Prepare the this compound stock solution in a high-quality, anhydrous solvent like DMSO or ethanol.- When diluting to the final working concentration in an aqueous buffer like PBS, vortex or mix vigorously and use the solution immediately.[15]

Quantitative Data Summary

Fixative Lipid Droplet Preservation This compound Fluorescence Intensity Autofluorescence Recommendation
Paraformaldehyde (PFA) ExcellentHighLowHighly Recommended
Glutaraldehyde Good to ExcellentModerate (can be obscured by background)HighNot Recommended for Fluorescence
Methanol Poor (lipid extraction)Very Low to NoneLowNot Recommended
Acetone Poor (lipid extraction)Very Low to NoneLowNot Recommended

Experimental Protocols

Protocol 1: this compound Staining of Adherent Cells using Paraformaldehyde Fixation

This protocol is optimized for preserving lipid droplet structure and achieving a strong this compound signal.

  • Cell Culture: Grow adherent cells on coverslips in a multi-well plate to the desired confluency (typically 70-80%).

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove the culture medium.

  • Fixation:

    • Prepare a fresh 2-4% paraformaldehyde (PFA) solution in PBS.

    • Add the PFA solution to the cells and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.[]

  • This compound Staining:

    • Prepare a 1-5 µM working solution of this compound in PBS from a stock solution (typically 1-10 mM in DMSO or ethanol).

    • Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells two to three times with PBS to remove unbound dye.[]

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the samples immediately using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission maxima ~505/513 nm).

Protocol 2: this compound Staining of Paraffin-Embedded Tissue Sections (Optimized for Lipid Preservation)

This protocol includes steps to deparaffinize and rehydrate tissue sections while aiming to minimize lipid loss.

  • Deparaffinization:

    • Immerse slides in xylene (or a xylene substitute) two times for 5-10 minutes each.[11]

  • Rehydration:

    • Immerse slides in a graded series of ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min), and 50% (1x, 3 min).[11]

    • Rinse with deionized water.[11]

  • Antigen Retrieval (Optional, if performing co-staining): Some protocols suggest a heat-induced antigen retrieval step, such as steaming in sodium citrate (B86180) buffer, which may also aid in revealing lipid structures.[11]

  • Washing: Wash sections three times in PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a 1-10 µM working solution of this compound in PBS.[]

    • Incubate the sections with the this compound working solution for 30-60 minutes at room temperature in a humidified chamber, protected from light.[]

  • Washing: Wash the sections three times in PBS for 5 minutes each.

  • Mounting: Mount with an aqueous anti-fade mounting medium.

  • Imaging: Proceed with fluorescence microscopy.

Note: Success with paraffin-embedded tissues can be variable. It is highly recommended to include positive and negative controls and to compare with frozen sections if possible.

Visualizations

Workflow for Choosing a Fixation Method for this compound Staining

Fixation_Workflow start Start: this compound Staining of Lipid Droplets sample_type What is your sample type? start->sample_type live_cells Live Cells/Tissues sample_type->live_cells Live fixed_cells Fixed Cells/Tissues sample_type->fixed_cells Fixed no_fixation No Fixation Required live_cells->no_fixation fixation_choice Choose Fixative fixed_cells->fixation_choice pfa Paraformaldehyde (PFA) (2-4%) fixation_choice->pfa Optimal glutaraldehyde Glutaraldehyde fixation_choice->glutaraldehyde Not Recommended for Fluorescence methanol_acetone Methanol / Acetone fixation_choice->methanol_acetone Not Recommended pfa_outcome Good Lipid Preservation Strong this compound Signal pfa->pfa_outcome glutaraldehyde_outcome High Autofluorescence Interference with Signal glutaraldehyde->glutaraldehyde_outcome methanol_acetone_outcome Lipid Extraction Loss of Signal methanol_acetone->methanol_acetone_outcome

Caption: Decision workflow for selecting a suitable fixation method for this compound staining of lipid droplets.

Troubleshooting Logic for Weak this compound Signal

Troubleshooting_Weak_Signal start Problem: Weak or No this compound Signal check_fixative What fixative was used? start->check_fixative methanol_acetone Methanol or Acetone check_fixative->methanol_acetone Organic Solvent pfa_glutaraldehyde PFA or Glutaraldehyde check_fixative->pfa_glutaraldehyde Aldehyde solution_fixative Solution: Use 2-4% PFA. Organic solvents extract lipids. methanol_acetone->solution_fixative check_staining_params Check Staining Parameters pfa_glutaraldehyde->check_staining_params low_conc_time Concentration or Time Too Low? check_staining_params->low_conc_time Yes adequate_params Parameters Seem Correct check_staining_params->adequate_params No solution_staining Solution: Increase this compound concentration (0.5-5 µM) and/or incubation time (20-60 min). low_conc_time->solution_staining check_washing Check Post-Fixation Washing adequate_params->check_washing inadequate_wash Washing Insufficient? check_washing->inadequate_wash Yes solution_washing Solution: Wash thoroughly (3x with PBS) after fixation to remove residual quenching agents. inadequate_wash->solution_washing

Caption: A logical guide to troubleshooting weak or absent this compound staining signals in fixed samples.

References

Choosing the right filter set for BODIPY-FL microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for fluorescence microscopy using the BODIPY-FL dye.

Choosing the Right Filter Set for this compound

This compound is a bright and photostable green-fluorescent dye with spectral properties similar to fluorescein (B123965) (FITC) and Green Fluorescent Protein (GFP). Its excitation maximum is approximately 502-505 nm, and its emission maximum is around 511-513 nm.[1][2] Selecting an appropriate filter set is crucial for maximizing signal-to-noise and preventing bleed-through from other fluorophores in multicolor imaging experiments.

Recommended Filter Sets

Standard FITC and GFP filter sets are generally well-suited for this compound. Below is a comparison of commonly used filter sets from leading manufacturers.

ManufacturerFilter Set Name/Part NumberExciter (Center Wavelength/Bandwidth)Dichroic Beamsplitter (Cut-on Wavelength)Emitter (Center Wavelength/Bandwidth)
Chroma 49002 (ET-EGFP/FITC/Cy2)ET470/40x (470 nm / 40 nm)T495lpxr (495 nm)ET525/50m (525 nm / 50 nm)
Semrock FITC-3540CFF01-482/35 (482 nm / 35 nm)FF506-Di03 (506 nm)FF01-536/40 (536 nm / 40 nm)
Omega Optical XF100-2475AF40 (475 nm / 40 nm)505DRLP (505 nm)535AF45 (535 nm / 45 nm)

Experimental Protocol: Selecting a Filter Set

  • Review Fluorophore Spectra: Examine the excitation and emission spectra of this compound and any other fluorophores in your experiment.

  • Match Exciter to Excitation Peak: The exciter's bandpass should overlap with the excitation peak of this compound (around 503 nm).

  • Position Dichroic Between Peaks: The dichroic cut-on wavelength should be set between the excitation and emission maxima to efficiently reflect excitation light and transmit emission light.

  • Match Emitter to Emission Peak: The emitter's bandpass should be centered around the emission peak of this compound (around 512 nm) to collect the maximum signal while excluding unwanted wavelengths.

  • Consider Bandpass vs. Longpass Emitters: Bandpass emitters provide better spectral discrimination and are recommended for multicolor imaging to reduce bleed-through. Longpass emitters collect more signal but may also pass more background fluorescence.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound microscopy.

Q1: My this compound signal is weak. What can I do to improve it?

  • Check Filter Set: Ensure you are using an appropriate filter set that is optimized for this compound's spectral properties.

  • Increase Dye Concentration: The optimal concentration of this compound can vary depending on the application. You may need to titrate the dye to find the ideal concentration for your experiment.

  • Optimize Staining Protocol: Ensure adequate incubation time for the dye to penetrate the sample and bind to its target.

  • Check Light Source: Verify that your microscope's light source (e.g., mercury or xenon arc lamp, laser) is properly aligned and has sufficient power in the excitation range of this compound.

  • Use a High-Quality Objective: A high numerical aperture (NA) objective will collect more light and produce a brighter image.

Q2: I am observing high background fluorescence. How can I reduce it?

  • Thorough Washing: Increase the number and duration of wash steps after staining to remove unbound dye.

  • Optimize Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.

  • Use an Antifade Mounting Medium: This can help to reduce background and also prevent photobleaching.

  • Check for Autofluorescence: Image an unstained control sample to determine the level of endogenous fluorescence from your sample. If autofluorescence is high, you may need to use spectral unmixing or select a different fluorophore.

Q3: How can I prevent photobleaching of my this compound signal?

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Keep exposure times as short as possible. When not actively acquiring images, block the excitation light path.

  • Use an Antifade Reagent: Mounting your sample in an antifade medium can significantly reduce the rate of photobleaching.

  • Oxygen Scavenging Systems: For single-molecule experiments, enzymatic oxygen scavenging systems can be employed to reduce photobleaching, though this may increase blinking.

Q4: I am seeing bleed-through from my this compound signal into another channel in my multicolor experiment. How can I fix this?

  • Use a Bandpass Emitter: A bandpass emission filter is crucial for multicolor imaging to isolate the fluorescence of this compound and prevent it from being detected in other channels.

  • Sequential Imaging: Acquire images for each fluorophore sequentially using their optimal filter sets. This is the most effective way to prevent bleed-through.

  • Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use linear unmixing algorithms to separate the signals from different fluorophores.

  • Check Filter Overlap: Carefully examine the spectra of your filter sets to ensure there is minimal overlap between the emission of this compound and the excitation of the other fluorophore.

Diagrams

Filter_Selection_Workflow cluster_prep Preparation cluster_selection Filter Set Selection cluster_imaging Imaging Start Start Experiment Spectra Obtain Excitation/Emission Spectra of this compound Start->Spectra Exciter Select Exciter (Overlaps with Excitation Max) Spectra->Exciter Dichroic Select Dichroic (Between Ex/Em Maxima) Exciter->Dichroic Emitter Select Emitter (Overlaps with Emission Max) Dichroic->Emitter Image Acquire Image Emitter->Image Troubleshoot Troubleshoot (Weak Signal, High Background, Bleed-through) Image->Troubleshoot End Successful Imaging Image->End Troubleshoot->Image

Caption: Workflow for selecting the optimal filter set for this compound microscopy.

Troubleshooting_Logic cluster_solutions_weak Solutions for Weak Signal cluster_solutions_bg Solutions for High Background cluster_solutions_bleed Solutions for Bleed-through Start Problem Observed WeakSignal Weak Signal Start->WeakSignal HighBg High Background Start->HighBg Bleedthrough Bleed-through Start->Bleedthrough CheckFilter Verify Filter Set WeakSignal->CheckFilter IncConc Increase Dye Concentration WeakSignal->IncConc OptStain Optimize Staining WeakSignal->OptStain Wash Increase Washing HighBg->Wash OptConc Optimize Concentration HighBg->OptConc Antifade Use Antifade HighBg->Antifade Bandpass Use Bandpass Emitter Bleedthrough->Bandpass Sequential Sequential Imaging Bleedthrough->Sequential Unmix Spectral Unmixing Bleedthrough->Unmix

Caption: Troubleshooting logic for common this compound imaging issues.

References

Validation & Comparative

A Head-to-Head Comparison: BODIPY-FL vs. Alexa Fluor 488 for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing confocal microscopy, the choice of fluorophore is critical for generating high-quality, reproducible data. Among the green-emitting dyes, BODIPY-FL and Alexa Fluor 488 are two of the most prominent options. Both are spectrally similar to fluorescein (B123965) (FITC) and compatible with standard 488 nm laser lines and filter sets. However, their distinct photophysical and chemical properties make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your research needs.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and Alexa Fluor 488.

PropertyThis compoundAlexa Fluor 488
Excitation Maximum (nm) ~503~495-499
Emission Maximum (nm) ~512~519-520
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000~71,000
Fluorescence Quantum Yield (Φ) ~0.9 (in methanol)~0.92
Photostability GoodExcellent
pH Sensitivity Relatively insensitive to pH change.[1][2]Insensitive over a wide pH range (pH 4-10).[3][4][5][6]
Environmental Sensitivity Fluorescence is sensitive to solvent polarity.[7][8][9][10][11]Fluorescence is largely insensitive to the environment.[12]
Charge NeutralNegatively charged
Solubility More hydrophobic, suitable for staining lipids and membranes.[1][2]Hydrophilic and highly water-soluble.[6]

Performance Comparison

Brightness: Both dyes are exceptionally bright due to their high extinction coefficients and quantum yields. While this compound boasts a slightly higher extinction coefficient, Alexa Fluor 488's high quantum yield and resistance to self-quenching often result in brighter antibody conjugates.

Photostability: Alexa Fluor 488 is widely recognized for its superior photostability compared to most other green fluorophores, including fluorescein.[3][4][5][13] This allows for longer exposure times and repeated imaging with minimal signal loss, which is crucial for demanding applications like 3D Z-stack acquisition and time-lapse imaging. While BODIPY dyes are generally considered to have good photostability, they can be more susceptible to photobleaching than Alexa Fluor 488 under intense illumination.[14]

Environmental Sensitivity: A key differentiator is this compound's sensitivity to the polarity of its local environment.[7][8][9][10][11] This property, known as solvatochromism, can be advantageous for probing changes in the lipid environment but can also lead to variability in fluorescence intensity depending on the target's location within the cell. In contrast, Alexa Fluor 488's fluorescence is largely unaffected by its environment, leading to more consistent and quantifiable signals across different cellular compartments.[12]

pH Sensitivity: Both fluorophores are relatively insensitive to pH in the physiological range. However, Alexa Fluor 488 maintains its fluorescence intensity over a broader pH range (4-10), making it a more robust choice for experiments where pH fluctuations might occur, such as in acidic organelles.[3][4][5][6]

Experimental Protocols

Below are detailed protocols for a typical immunofluorescence experiment using either this compound or Alexa Fluor 488 conjugated secondary antibodies.

Cell Fixation and Permeabilization
  • Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Immunostaining
  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Remove the blocking buffer from the cells and incubate with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound or Alexa Fluor 488 conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

Mounting and Imaging
  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Sealing: Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging: Image the slides using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and any counterstains.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an immunofluorescence experiment.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (e.g., 4% PFA) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Blocking (e.g., BSA) wash3->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab wash4 9. Wash with PBS primary_ab->wash4 secondary_ab 10. Secondary Antibody Incubation (this compound or Alexa Fluor 488) wash4->secondary_ab wash5 11. Wash with PBS secondary_ab->wash5 mounting 12. Mounting with Antifade wash5->mounting imaging 13. Confocal Microscopy mounting->imaging analysis 14. Image Analysis imaging->analysis

Caption: A generalized workflow for immunofluorescence staining in cultured cells.

Logical Relationships of Fluorophore Properties and Applications

This diagram outlines how the intrinsic properties of each dye influence their suitability for specific applications.

Dye_Properties_Applications cluster_bodipy This compound cluster_alexa Alexa Fluor 488 BODIPY_Props Properties • Hydrophobic • Neutral Charge • Environmentally Sensitive BODIPY_Apps Ideal Applications • Staining Lipids & Membranes • Probing Environmental Polarity • Live-cell Imaging (small molecule probes) BODIPY_Props->BODIPY_Apps dictates suitability for Alexa_Props Properties • Hydrophilic • Negatively Charged • Highly Photostable • Environmentally Insensitive Alexa_Apps Ideal Applications • Immunofluorescence (Antibody Conjugates) • Quantitative Imaging (e.g., FRET) • Long-term Imaging & 3D Stacks • Flow Cytometry Alexa_Props->Alexa_Apps dictates suitability for

Caption: Relationship between fluorophore properties and their optimal applications.

References

A Head-to-Head Comparison: BODIPY-FL vs. FITC for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorophores for flow cytometry, the choice between classic dyes like Fluorescein Isothiocyanate (FITC) and newer alternatives such as BODIPY-FL is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in making an informed choice.

Executive Summary

This compound and FITC are both bright, green-emitting fluorophores commonly excited by the 488 nm laser line in flow cytometers. While FITC has been a long-standing workhorse in the field, this compound offers several distinct advantages, including superior photostability and insensitivity to pH changes, making it a more robust probe for many applications. However, FITC's good water solubility and extensive historical use continue to make it a relevant option. This guide will delve into the key performance characteristics of each dye, present comparative data, and provide standardized protocols for their use in flow cytometry.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorophore is often dictated by its intrinsic photophysical properties. The following tables summarize the key quantitative data for this compound and FITC, providing a clear basis for comparison.

Table 1: Spectral and Photophysical Properties

PropertyThis compoundFITC
Excitation Maximum (nm) ~502 - 505[1][2][3]~495[4][5]
Emission Maximum (nm) ~511 - 513[1][2][3]~519 - 525[4][5]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **>80,000[1][6]~75,000[7]
Fluorescence Quantum Yield (Φ) ~0.9 - 1.0[1][6][]~0.92[7]
Brightness (Ext. Coeff. x QY / 1000) ~72 - 80~69
Photostability High[][9][10]Moderate to Low[4][11]
pH Sensitivity Insensitive[6][12][13]Sensitive[14][15]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)[1][5], unique hydrophobic properties[12]Good water solubility

Table 2: Key Performance Attributes in Flow Cytometry

AttributeThis compoundFITC
Signal Stability More stable signal due to high photostability.[][9]Signal can diminish with prolonged laser exposure.[4][11]
Reliability in Acidic Organelles Reliable staining due to pH insensitivity.[6][12]Fluorescence can be quenched in acidic environments.[15]
Background Staining Can exhibit higher non-specific binding to hydrophobic structures.[12]Generally lower non-specific binding due to hydrophilicity.
Tandem Dye Potential Less commonly used as a donor in tandem dyes.Widely used as a donor in tandem conjugates (e.g., PE-Cy5).
Historical Context A more modern alternative to traditional green fluorophores.A classic, widely-used fluorophore with extensive literature.[14]

Experimental Protocols

To ensure reproducible and optimal results, the following detailed protocols for antibody conjugation and cell staining are provided.

Protocol 1: FITC Conjugation of Antibodies

This protocol outlines the covalent labeling of primary amines on antibodies with FITC.

Materials:

  • Purified antibody (2 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

  • FITC (5 mg/mL in anhydrous DMSO, prepared fresh)[16]

  • Sephadex G-25 column

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Dialyze the purified antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to ensure the optimal pH for the conjugation reaction.[17]

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 5 mg/mL.[16]

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add 50-100 µg of FITC per mg of antibody.[18]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • Purification: Remove unreacted FITC by passing the conjugation mixture through a Sephadex G-25 column equilibrated with PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and 495 nm.

Protocol 2: Cell Staining with FITC-Conjugated Antibody for Flow Cytometry

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells)

  • FITC-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • FACS tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.

  • Staining: Add the predetermined optimal concentration of the FITC-conjugated antibody to 100 µL of the cell suspension.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Acquisition: Analyze the samples on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).

Protocol 3: this compound Staining of Cellular Lipids for Flow Cytometry

This protocol is designed for staining neutral lipids within cells.

Materials:

  • Single-cell suspension

  • This compound stock solution (1 mM in DMSO)

  • PBS

  • FACS tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in PBS.

  • Staining Solution Preparation: Prepare a 2 µM this compound staining solution by diluting the stock solution in PBS.[19][20]

  • Staining: Add 1 mL of the staining solution to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[19][21]

  • Washing: Wash the cells once with 2 mL of cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 500 µL of PBS.

  • Acquisition: Analyze the samples on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Purified Antibody Mix Mix Antibody and FITC Ab->Mix Buffer Bicarbonate Buffer (pH 9.0) FITC_DMSO FITC in DMSO FITC_DMSO->Mix Incubate Incubate (2h, RT, Dark) Mix->Incubate Column Sephadex G-25 Column Incubate->Column Analysis Spectrophotometry (A280/A495) Column->Analysis

Caption: Workflow for FITC Antibody Conjugation.

Cell_Staining_Workflow start Single-Cell Suspension stain Add Fluorophore-Conjugate start->stain incubate Incubate (e.g., 30 min, 4°C, Dark) stain->incubate wash1 Wash with Staining Buffer incubate->wash1 wash2 Wash with Staining Buffer wash1->wash2 resuspend Resuspend for Analysis wash2->resuspend acquire Flow Cytometry Acquisition resuspend->acquire

Caption: General Cell Staining Workflow for Flow Cytometry.

Concluding Remarks

The choice between this compound and FITC for flow cytometry applications depends heavily on the specific experimental requirements.

  • Choose this compound when:

    • Photostability is critical: For experiments involving long acquisition times or cell sorting.

    • The cellular environment is acidic: When studying acidic organelles like lysosomes or endosomes.

    • Signal brightness and sharpness are paramount: this compound's narrow emission spectrum can reduce spectral overlap.[6]

  • Choose FITC when:

    • Working with well-established protocols: Its extensive use means a wealth of literature and standardized protocols are available.[14]

    • Cost is a primary concern: FITC is generally a more economical option.

    • A highly water-soluble dye is required: To minimize non-specific hydrophobic interactions.

For demanding applications that require robust and stable fluorescence, this compound presents a superior alternative to FITC. However, for routine and well-established assays, FITC remains a viable and cost-effective choice. Researchers should carefully consider the trade-offs in performance, cost, and experimental context to select the most appropriate fluorophore for their needs.

References

A Head-to-Head Comparison: Validating BODIPY-FL Against Oil Red O for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism, oncology, and drug discovery, the accurate visualization and quantification of intracellular lipid droplets are paramount. These dynamic organelles, central to lipid storage and metabolism, are key indicators of cellular health and disease. Two of the most prevalent methods for staining lipid droplets are the fluorescent dye BODIPY-FL and the classic lysochrome dye, Oil Red O. This guide provides a comprehensive comparison to validate the use of this compound, supported by experimental protocols and performance data.

Performance Characteristics: A Quantitative Overview

This compound consistently demonstrates superior performance for fluorescence-based applications, including microscopy and flow cytometry, due to its bright signal and narrow emission spectrum. Oil Red O, while a reliable histological stain, has broader spectral properties and is prone to forming precipitates, which can interfere with certain imaging modalities.[1]

FeatureThis compoundOil Red OSource
Excitation Max ~493 nmN/A (Absorbance Max ~518 nm)[2][3]
Emission Max ~503 nmN/A (Brightfield visualization)[2]
Staining Time 15-30 minutes10-20 minutes (plus fixation/washing)[][5]
Live/Fixed Cells BothFixed cells primarily[3][]
Photostability Moderate (Prone to photobleaching with prolonged exposure)High (Stable for brightfield)[6]
Specificity High for neutral lipidsHigh for neutral lipids[][7]
Emission Spectrum NarrowBroad (when measured by spectral imaging)[1][8]
Compatibility Fluorescence microscopy, flow cytometry, multi-color imagingBrightfield microscopy, some fluorescence applications[1][]
Key Advantage Bright fluorescence, narrow emission, suitable for live-cell imaging and co-stainingSimple, robust, well-established for histological analysis[1][6]
Key Disadvantage Limited photostability, higher costCan form precipitates, less suitable for high-resolution fluorescence or co-staining with fluorescent proteins[1][6]

Experimental Validation Workflow

A typical workflow to validate this compound staining against the established Oil Red O method involves parallel staining of identically treated cell populations. This allows for a direct comparison of staining patterns and quantification.

G cluster_0 Cell Culture & Treatment cluster_1 Staining Protocols cluster_2 Data Acquisition cluster_3 Analysis & Comparison A Plate cells on coverslips or imaging plates B Induce lipid droplet formation (e.g., with oleic acid) A->B C Fix cells (e.g., 4% PFA) B->C D Stain with this compound C->D E Stain with Oil Red O C->E F Fluorescence Microscopy (this compound) D->F G Brightfield Microscopy (Oil Red O) E->G H Image Analysis: Quantify lipid droplet number, size, and intensity F->H G->H I Compare staining patterns and quantitative data H->I J Validate this compound performance I->J

Caption: Experimental workflow for comparing this compound and Oil Red O staining.

Detailed Experimental Protocols

This compound Staining Protocol (for fixed cells)

This protocol is adapted for staining cells cultured on coverslips or in imaging plates.

  • Cell Culture and Treatment: Plate cells to be 60-80% confluent. Treat with appropriate stimuli (e.g., oleic acid) to induce lipid droplet formation if necessary.[9]

  • Fixation: Gently wash cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with a 4% paraformaldehyde (PFA) solution in PBS for 20 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1-2 µM working solution of BODIPY 493/503 from a stock solution (e.g., 1 mg/mL in DMSO) by diluting in PBS.[2][10] Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.[][10]

  • Final Washes: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing a nuclear counterstain like DAPI.[10] Image using a fluorescence microscope with appropriate filters for the green channel (Excitation/Emission: ~493/503 nm).

Oil Red O Staining Protocol

This is a standard protocol for detecting neutral lipids in fixed cells.

  • Cell Culture and Treatment: Culture and treat cells as described for the this compound protocol.

  • Fixation: Wash cells twice with PBS. Fix with 10% formalin for 30-60 minutes.[5][11]

  • Washing: Gently wash the cells twice with deionized water.[11]

  • Isopropanol (B130326) Wash: Remove the water and add 60% isopropanol to each well for 5 minutes.[5][11]

  • Staining: Prepare the Oil Red O working solution by mixing 3 parts of Oil Red O stock solution (e.g., 0.3-0.5% in 100% isopropanol) with 2 parts of deionized water and allowing it to sit for 10 minutes, followed by filtration.[5][11] Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells for 10-20 minutes.[5]

  • Washing: Wash cells 2-5 times with deionized water until excess stain is removed.[5]

  • Counterstaining (Optional): Stain nuclei with Hematoxylin for 1 minute, followed by several washes with water.[11]

  • Imaging: View under a brightfield microscope. Lipid droplets will appear as red-orange structures.[11]

Validation Logic

The validation of this compound relies on its ability to produce comparable, if not superior, qualitative and quantitative results to the well-established Oil Red O method for the specific purpose of lipid droplet identification.

G A Hypothesis: This compound is a valid stain for lipid droplets B Gold Standard Method: Oil Red O Staining A->B C Test Method: This compound Staining A->C D Experimental Condition: Identical cell samples with induced lipid droplets B->D C->D E Comparison Criteria: - Co-localization of signal - Staining Pattern - Quantitative Correlation D->E Apply both methods to F Conclusion: This compound provides reliable and specific staining of lipid droplets E->F If criteria are met

References

Choosing Your Fluorophore: A Head-to-Head Comparison of BODIPY-FL and GFP for Long-Term Protein Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers embarking on long-term studies to unravel the dynamic life of proteins within a cell, the choice of a fluorescent label is a critical decision that can dictate the success of an experiment. Both the synthetic dye BODIPY-FL and the genetically encoded Green Fluorescent Protein (GFP) are mainstays in the field, each offering a distinct set of advantages and disadvantages. This guide provides an objective comparison to help you select the optimal tool for your protein tracking needs, supported by quantitative data and detailed experimental protocols.

Quantitative Performance: this compound vs. EGFP

Enhanced Green Fluorescent Protein (EGFP), a commonly used variant of GFP, and this compound are both bright, green-emitting fluorophores. However, they differ significantly in their photophysical properties, size, and mechanism of labeling, all of which have profound implications for long-term imaging.

PropertyThis compoundEGFP (Enhanced GFP)Rationale for Long-Term Studies
Excitation Max (nm) ~502~488Both are compatible with standard 488 nm laser lines.
Emission Max (nm) ~510[1]~507Both emit in the green channel, fitting standard filter sets.
Quantum Yield (Φ) ~0.9 - 1.0[2][3][4]~0.60Higher quantum yield for this compound translates to a brighter signal, allowing for lower, less phototoxic excitation light.
Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[2]~55,000 cm⁻¹M⁻¹A higher extinction coefficient means more efficient light absorption, contributing to overall brightness.
Relative Brightness (ε x Φ) Very HighHighThis compound's superior quantum yield and extinction coefficient make it exceptionally bright.
Photostability High[4]ModerateBODIPY dyes are known for their robust photostability compared to many other dyes, making them suitable for extended imaging sessions.[5]
Size (Daltons) ~390 Da[1]~27,000 Da (27 kDa)[6]The small size of this compound is less likely to interfere with the natural function, localization, and interactions of the target protein.
Maturation Time Not Applicable (Chemical)Minutes to hours (e.g., mEGFP t₅₀ ≈ 14.5 min)[7]Chemical dyes like this compound are fluorescent immediately upon conjugation, whereas GFP requires time to fold and for its chromophore to mature.[8][9]
pH Sensitivity Relatively Insensitive[3][10]SensitiveThis compound maintains its fluorescence across a wider pH range, offering more reliable tracking in different cellular compartments.
Cytotoxicity Low at working concentrations[11][12][13]Generally low, but overexpression can cause artifacts[14][15]While BODIPY dyes themselves show low toxicity, the labeling process can stress cells.[16] GFP overexpression can lead to aggregation or mislocalization.[14][15]

Experimental Methodologies

The choice between this compound and GFP necessitates fundamentally different experimental workflows.

Protocol 1: Covalent Labeling of a Purified Protein with this compound NHS Ester

This protocol is suitable for labeling purified proteins that can then be introduced into cells via techniques like microinjection or electroporation.

Materials:

  • Purified protein of interest (free of amine-containing buffers like Tris)

  • This compound, Succinimidyl Ester (NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Protein Preparation: Dialyze or buffer-exchange the purified protein into 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2-5 mg/mL.[17]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[18]

  • Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. A typical starting point is a 10:1 molar ratio of dye to protein.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[17][18]

  • Purification: Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with PBS.[17] The first colored fraction to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~502 nm (for this compound).[18]

Protocol 2: Generation and Expression of a GFP-Fusion Protein

This genetic approach involves modifying the cell's own machinery to produce the fluorescently tagged protein.

Materials:

  • Plasmid vector for mammalian expression (e.g., pcDNA3)

  • cDNA encoding the protein of interest

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

Procedure:

  • Molecular Cloning: Using standard molecular biology techniques, clone the cDNA of the protein of interest into a mammalian expression vector that contains the EGFP sequence.[19] The cDNA can be inserted either upstream or downstream of the EGFP sequence to create an N-terminal or C-terminal fusion protein, respectively.[19]

  • Plasmid Preparation: Transform the resulting plasmid into E. coli, select for positive clones, and purify a large quantity of high-quality plasmid DNA (maxiprep).

  • Cell Culture: Plate the mammalian cells in a suitable format for microscopy (e.g., glass-bottom dishes) and grow them to 50-80% confluency.[20]

  • Transfection: Transfect the cells with the GFP-fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol.[21][22]

  • Expression: Allow the cells to incubate for 24-48 hours post-transfection to allow for transcription, translation, and maturation of the GFP-fusion protein.

  • Validation: Before long-term imaging, it is crucial to confirm that the GFP tag does not alter the protein's localization or function.[19]

Protocol 3: Long-Term Live-Cell Imaging

Minimizing phototoxicity is paramount for the health of the cells and the integrity of the data in any long-term experiment.[23][24]

Setup:

  • Microscope: An inverted microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD) and a full-enclosure environmental chamber.

  • Environment: Maintain the cells at 37°C, 5% CO₂, and high humidity for the duration of the experiment.[25][26]

  • Imaging Medium: Use a CO₂-independent imaging medium (e.g., FluoroBrite DMEM) to maintain pH stability.

Acquisition Parameters:

  • Minimize Excitation: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[26]

  • Limit Exposure: Use the shortest possible camera exposure times.

  • Reduce Frequency: Acquire images at the longest time intervals that will still capture the biological process of interest.

  • Use Autofocus: Employ a hardware-based autofocus system to prevent focal drift over long periods, but use it sparingly to avoid excess light exposure.

  • Prefer Redder Dyes: When possible, using red or far-red dyes is generally less phototoxic to cells than green or blue dyes.[26]

Visualizing the Workflows and Concepts

Experimental Workflows

The two approaches to labeling a target protein, either externally with a chemical dye or internally through genetic encoding, involve distinct steps from preparation to final imaging.

G cluster_0 This compound (Chemical Labeling) cluster_1 GFP (Genetic Encoding) p1 Purify Target Protein p2 Conjugate with This compound NHS Ester p1->p2 p3 Remove Free Dye p2->p3 p4 Introduce Labeled Protein into Live Cells p3->p4 final_img Long-Term Live-Cell Imaging p4->final_img Proceed to Imaging g1 Clone Gene of Interest into GFP Vector g2 Transfect Plasmid into Live Cells g1->g2 g3 Protein Expression & GFP Maturation g2->g3 g3->final_img Proceed to Imaging

Caption: Experimental workflows for this compound vs. GFP protein tracking.

Signaling Pathway Example: Receptor Internalization

Tracking the internalization of a cell-surface receptor after ligand binding is a common application for long-term imaging. Here, a receptor is tagged with either this compound or GFP to monitor its journey from the plasma membrane into endosomes.

G ligand Growth Factor (Ligand) receptor Receptor-Fluorophore (this compound or GFP) ligand->receptor binding 1. Ligand Binding receptor->binding membrane Plasma Membrane internalization 2. Internalization binding->internalization endosome Early Endosome internalization->endosome sorting 3. Trafficking & Sorting endosome->sorting lysosome Lysosome (Degradation) sorting->lysosome recycling Recycling Endosome sorting->recycling recycling->receptor 4. Return to Membrane

Caption: Tracking receptor-mediated endocytosis using a fluorescently tagged protein.

Conclusion: Making the Right Choice

The decision between this compound and GFP hinges on the specific demands of the experiment and the nature of the protein being studied.

Choose this compound when:

  • High photostability and brightness are paramount. For experiments requiring long or frequent exposures, this compound's robust nature is a significant advantage.

  • Minimal perturbation is critical. Its small size is less likely to interfere with protein function, making it ideal for studying sensitive systems like protein-protein interactions or enzymatic activity.

  • The protein of interest can be purified and reintroduced into cells. This is a prerequisite for the chemical labeling approach.

  • Immediate fluorescence is needed. There is no delay for chromophore maturation.

Choose GFP when:

  • Labeling needs to be non-invasive and genetically targeted. Expressing a fusion protein avoids the need for protein purification and cell perturbation through microinjection.

  • Stable, long-term expression in a cell line is desired. Stable transfection allows for the creation of cell lines that consistently express the tagged protein.[21][22]

  • The ~27 kDa size of the GFP tag is unlikely to affect the protein's function. It is always critical to validate that the fusion protein behaves like the endogenous, untagged version.[19]

  • A delay in signal detection (maturation time) is acceptable.

Ultimately, both fluorophores are powerful tools. By carefully considering the quantitative data, the required experimental protocols, and the potential for artifacts, researchers can confidently select the optimal fluorescent label to illuminate the dynamic behavior of their protein of interest over time.

References

BODIPY-FL vs. Fluorescein: A Comparative Guide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the choice of fluorophore is paramount to generating clear, reliable, and quantifiable data. For decades, fluorescein (B123965) and its derivatives like FITC have been workhorses for fluorescently labeling cellular structures. However, the emergence of advanced fluorophores has provided researchers with superior alternatives. Among these, BODIPY-FL stands out as a significant upgrade over fluorescein for a multitude of live-cell imaging applications. This guide provides an in-depth comparison of this compound and fluorescein, supported by quantitative data and experimental protocols, to aid researchers in selecting the optimal dye for their experiments.

Key Performance Characteristics: A Head-to-Head Comparison

This compound surpasses fluorescein in several critical performance metrics for live-cell imaging, most notably in photostability and pH insensitivity. These advantages, coupled with its excellent spectral characteristics, translate to longer, more robust imaging experiments with higher quality data.

PropertyThis compoundFluorescein (FITC)Advantage of this compound
Photostability HighLow to ModerateSignificantly more resistant to photobleaching, allowing for longer time-lapse imaging and reduced phototoxicity.[1][2]
pH Sensitivity Insensitive to pH changes[2][3][4][5]Highly sensitive to pH (fluorescence decreases in acidic environments)Reliable and consistent fluorescence intensity across different cellular compartments with varying pH.
Quantum Yield (Φ) High (often approaching 1.0 in water)[2][6]High (approx. 0.92 in basic buffer)Brighter signal, enabling lower excitation power and reducing phototoxicity.
Molar Extinction Coefficient (ε) High (>80,000 cm⁻¹M⁻¹)[2][6]High (~75,000 cm⁻¹M⁻¹)Efficient light absorption, contributing to its overall brightness.
Emission Spectrum Narrow bandwidth[2]Broader bandwidthHigher peak intensity and reduced spectral overlap in multicolor imaging.[2]
Excitation/Emission Maxima (λex/λem) ~503/512 nm[2][6]~494/518 nmSimilar spectral properties allowing use with standard FITC filter sets.
Solvent Polarity Sensitivity Relatively insensitive[2][3][4][5]SensitiveConsistent performance in diverse cellular microenvironments.
Cell Permeability Good (for conjugates of low molecular weight)[2]VariableCan be readily used for intracellular labeling.

In-Depth Analysis of Advantages

Superior Photostability for Long-Term Imaging

One of the most significant drawbacks of fluorescein is its susceptibility to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This fading of the fluorescent signal limits the duration of time-lapse experiments and can lead to inaccurate quantitative analysis. In contrast, this compound exhibits remarkable photostability, maintaining a strong and stable signal even under prolonged and intense illumination.[1][2] This robustness is crucial for studying dynamic cellular processes that unfold over extended periods.

pH Insensitivity Ensures Reliable Quantification

The fluorescence intensity of fluorescein is highly dependent on the pH of its environment, with a significant decrease in acidic conditions. This pH sensitivity is a major limitation in live-cell imaging, as different organelles and cellular compartments maintain distinct pH levels. The fluorescence of this compound, however, is largely unaffected by pH variations within the physiological range.[2][3][4][5] This insensitivity ensures that any observed changes in fluorescence intensity are a true reflection of the biological process under investigation, rather than an artifact of local pH fluctuations.

High Quantum Yield and Narrow Emission for Brighter, Sharper Images

This compound boasts a high fluorescence quantum yield, often approaching 1.0, which translates to a brighter fluorescent signal compared to fluorescein.[2][6] This high brightness allows for the use of lower excitation light intensities, which in turn minimizes phototoxicity and reduces stress on the living cells. Furthermore, this compound has a characteristically narrow emission bandwidth.[2] This results in a higher signal-to-noise ratio and sharper images. The narrow emission spectrum also makes this compound an excellent choice for multicolor imaging experiments, as it minimizes spectral bleed-through into adjacent detection channels.[2]

Experimental Protocols

To empirically validate the advantages of this compound over fluorescein, the following experimental protocols can be employed.

Protocol 1: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live cells with either this compound or fluorescein conjugates.

Materials:

  • Adherent mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes

  • This compound conjugate (e.g., this compound phalloidin (B8060827) for actin staining)

  • Fluorescein (FITC) conjugate (e.g., FITC-phalloidin)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

  • Phosphate-buffered saline (PBS)

  • Confocal or widefield fluorescence microscope equipped for live-cell imaging (with environmental control)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

  • Staining Solution Preparation: Prepare working solutions of the this compound and fluorescein conjugates in pre-warmed live-cell imaging medium at the manufacturer's recommended concentration (typically in the nanomolar to low micromolar range).

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate at 37°C in a CO2 incubator for the recommended time (e.g., 15-30 minutes for phalloidin conjugates).

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2. Locate the stained cells and acquire images using the appropriate filter sets for green fluorescence (e.g., excitation 488 nm, emission 500-550 nm).

Protocol 2: Comparative Photostability Assay in Live Cells

This protocol describes a method to directly compare the photobleaching rates of this compound and fluorescein in a live-cell context.

Materials:

  • Cells stained with either this compound or fluorescein conjugates as described in Protocol 1.

  • Confocal laser scanning microscope with time-lapse imaging capabilities.

Procedure:

  • Cell Preparation and Staining: Prepare and stain two separate dishes of cells, one with the this compound conjugate and one with the fluorescein conjugate, following Protocol 1.

  • Microscope Setup:

    • Select a region of interest (ROI) containing well-stained cells for each dye.

    • Use identical imaging settings (laser power, detector gain, pinhole size, pixel dwell time, and objective) for both samples. Start with a low laser power to minimize initial photobleaching.

  • Time-Lapse Acquisition:

    • Acquire a time-lapse series of images of the selected ROI. For example, capture an image every 30 seconds for 10-15 minutes under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained structures within the ROI for each time point.

    • Normalize the fluorescence intensity of each time point to the intensity of the first time point (T0).

    • Plot the normalized fluorescence intensity as a function of time for both this compound and fluorescein.

    • Compare the decay curves to determine the relative photostability. A slower decay in fluorescence intensity indicates higher photostability.

Visualizing the Comparison

To further illustrate the key differences and experimental workflow, the following diagrams are provided.

G Key Property Comparison: this compound vs. Fluorescein cluster_BODIPY This compound cluster_Fluorescein Fluorescein B_Photo High Photostability F_Photo Low Photostability B_Photo->F_Photo Superior for long-term imaging B_pH pH Insensitive F_pH pH Sensitive B_pH->F_pH Reliable in varied compartments B_QY High Quantum Yield B_Em Narrow Emission F_Em Broad Emission B_Em->F_Em Better for multicolor imaging F_QY High Quantum Yield

Caption: A diagram comparing the key properties of this compound and Fluorescein.

G Experimental Workflow: Photostability Comparison start Start cell_prep Prepare and Culture Live Cells start->cell_prep stain_B Stain with this compound Conjugate cell_prep->stain_B stain_F Stain with Fluorescein Conjugate cell_prep->stain_F wash Wash to Remove Unbound Dye stain_B->wash stain_F->wash image Time-Lapse Imaging (Confocal Microscopy) - Identical Settings - Continuous Illumination wash->image analyze Analyze Fluorescence Intensity Decay image->analyze compare Compare Photobleaching Rates analyze->compare end End compare->end

Caption: Workflow for comparing the photostability of this compound and Fluorescein.

Conclusion

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the evidence strongly supports the choice of this compound over fluorescein. Its superior photostability, insensitivity to pH, high quantum yield, and narrow emission spectrum collectively contribute to higher quality, more reliable, and more quantitative data. By minimizing the confounding factors of photobleaching and pH sensitivity, this compound empowers researchers to conduct more sophisticated and longer-term live-cell imaging experiments, ultimately leading to a deeper understanding of complex biological processes.

References

Unveiling the Specificity of Anti-BODIPY-FL Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the bright and versatile BODIPY-FL fluorophore, the specificity of its corresponding antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the cross-reactivity of anti-BODIPY-FL antibodies, supported by experimental data and detailed protocols to empower you in your research endeavors.

Cross-Reactivity Profile of Anti-BODIPY-FL Antibody

The anti-BODIPY-FL antibody, a rabbit polyclonal antibody, is generated against the this compound fluorophore.[1][2][3] Extensive testing has demonstrated its high specificity for the this compound antigen. While it exhibits minimal to no cross-reactivity with structurally different fluorophores, a degree of cross-reactivity is observed with other dyes from the BODIPY family.[1][2][3][4][5]

A key method to quantify this interaction is through fluorescence quenching assays. The binding of the antibody to the fluorophore can lead to a reduction in the latter's fluorescence intensity, providing a measure of the binding affinity.

FluorophoreCross-Reactivity LevelQuenching EfficiencyNotes
This compound HighEffective quenching observed.[1][3][6]The antibody is raised against this fluorophore, resulting in a strong and specific interaction.
BODIPY-TR ModerateQuenched to a lesser extent than this compound.[1][3][6]Indicates a degree of recognition of the core BODIPY structure, but with lower affinity.
BODIPY-TMR Low / NegligibleNot significantly quenched.[1][3][6]Demonstrates the antibody's ability to discriminate between different BODIPY derivatives.
Non-BODIPY Dyes NegligibleNo appreciable cross-reaction reported.[1][2][3][5]This includes common fluorophores like fluorescein (B123965) (FITC) and Alexa Fluor dyes.

Experimental Protocols

To ensure the validity of your results, it is crucial to perform in-house validation of antibody specificity. Below are detailed protocols for assessing the cross-reactivity of anti-BODIPY-FL antibodies using competitive ELISA and flow cytometry.

Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the specificity of the anti-BODIPY-FL antibody by measuring its ability to bind to this compound in the presence of other competing fluorophores.

Materials:

  • 96-well ELISA plates

  • This compound conjugated to a carrier protein (e.g., BSA-BODIPY-FL)

  • Anti-BODIPY-FL antibody (e.g., Thermo Fisher Scientific Cat. No. A-5770)

  • Competing fluorophores (e.g., BODIPY-TR, BODIPY-TMR, Fluorescein)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute BSA-BODIPY-FL to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare a series of dilutions for each competing fluorophore.

    • In separate tubes, mix a constant, pre-determined concentration of the anti-BODIPY-FL antibody with each dilution of the competing fluorophore. Incubate for 30 minutes at room temperature.

    • Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate.

    • Include a positive control (antibody only) and a negative control (no primary antibody).

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of Substrate Solution to each well. Incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of the competing fluorophore to determine the IC50 value, which is a measure of cross-reactivity.

Flow Cytometry for Specificity Testing

This protocol assesses the specificity of the anti-BODIPY-FL antibody by staining cells labeled with different fluorophores.

Materials:

  • Cells labeled with this compound

  • Cells labeled with a potential cross-reactive fluorophore (e.g., a different BODIPY dye)

  • Unlabeled control cells

  • Anti-BODIPY-FL antibody

  • Appropriate fluorescently labeled secondary antibody (if the primary is not directly conjugated)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of your labeled and unlabeled control cells at a concentration of 1x106 cells/mL in ice-cold Staining Buffer.

  • Primary Antibody Incubation: Aliquot 100 µL of each cell suspension into separate tubes. Add the anti-BODIPY-FL antibody at its optimal dilution. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice by adding 2 mL of Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, resuspend the cell pellets in 100 µL of Staining Buffer containing the fluorescently labeled secondary antibody at its optimal dilution. Incubate for 30 minutes on ice in the dark.

  • Washing: Repeat the washing step.

  • Resuspension: Resuspend the final cell pellets in 300-500 µL of Staining Buffer.

  • Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Compare the fluorescence intensity of the stained, fluorophore-labeled cells to the stained, unlabeled cells and cells labeled with other fluorophores. Significant fluorescence signal in cells labeled with a fluorophore other than this compound would indicate cross-reactivity.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental design and the principles of antibody specificity, the following diagrams are provided.

Caption: Workflow for Competitive ELISA.

Antibody_Specificity cluster_antibody Anti-BODIPY-FL Antibody cluster_antigens Fluorophores Ab Antibody BODIPY_FL This compound Ab->BODIPY_FL High Affinity (Specific Binding) BODIPY_TR BODIPY-TR Ab->BODIPY_TR Lower Affinity (Cross-reactivity) Fluorescein Fluorescein Ab->Fluorescein No Binding

Caption: Antibody Specificity Concept.

References

A Quantitative Comparison of BODIPY-FL for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the careful selection of fluorescent probes is paramount to generating accurate and reproducible experimental data. This guide provides a quantitative analysis of BODIPY-FL's fluorescence intensity and compares its performance against two common alternatives: Alexa Fluor 488 and Fluorescein (FITC). The information presented is supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.

Performance Overview

This compound is a highly efficient and photostable green fluorescent dye.[1][2] Its fluorescence is characterized by high quantum yields and large extinction coefficients, contributing to its exceptional brightness.[2][3] A key advantage of this compound is its relative insensitivity to environmental factors such as solvent polarity and pH, which ensures more stable and predictable fluorescence in various experimental conditions.[1][3] In contrast, the fluorescence of Fluorescein is known to be pH-dependent.[4] While Alexa Fluor 488 also offers excellent photostability and brightness, this compound's unique hydrophobic nature makes it particularly well-suited for labeling lipids and other lipophilic structures.[1]

Quantitative Comparison of Key Photophysical Properties

The selection of a fluorescent dye is often guided by its specific photophysical properties. The following table summarizes the key performance metrics for this compound, Alexa Fluor 488, and Fluorescein (FITC).

PropertyThis compoundAlexa Fluor 488Fluorescein (FITC)
Excitation Maximum (λex) ~503 nm[2]~495 nm[5]~492 nm[6]
Emission Maximum (λem) ~512 nm[2]~519 nm[5]~518 nm[6]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[2][3]~71,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9[2]~0.92~0.79
Photostability High[3][7]High[8][9]Moderate to Low[7]
pH Sensitivity Low[1][3]Low[5]High[4]
Solubility Lipophilic[1]HydrophilicHydrophilic

Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the specific conjugate and the measurement conditions (e.g., solvent). The data presented here is compiled from various sources for comparative purposes.

Experimental Protocols

Reproducible and reliable quantitative data are contingent on detailed and consistent experimental protocols. Below are methodologies for the measurement of fluorescence intensity and a common cellular staining application.

Measurement of Fluorescence Intensity in Solution

This protocol outlines the steps to compare the fluorescence intensity of different dyes in a solution-based assay.

Objective: To quantitatively compare the fluorescence intensity of this compound, Alexa Fluor 488, and Fluorescein (FITC) at identical concentrations.

Materials:

  • This compound, Alexa Fluor 488, and Fluorescein (FITC) stock solutions (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black 96-well microplate

  • Microplate reader with fluorescence intensity detection capabilities

Procedure:

  • Prepare Dye Dilutions: Prepare a series of dilutions for each dye in PBS to a final concentration range suitable for your instrument's linear detection range (e.g., 0.1 to 10 µg/mL).

  • Plate Loading: Pipette 100 µL of each dye dilution into separate wells of the black 96-well microplate. Include wells with PBS only as a blank control.

  • Instrument Setup:

    • Set the excitation and emission wavelengths for each dye according to their spectral properties (see table above).

    • Optimize the gain or sensitivity settings of the microplate reader to ensure the signal is within the linear range of detection.

  • Measurement: Measure the fluorescence intensity for each well.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells from all measurements.

    • Plot the fluorescence intensity versus concentration for each dye.

    • Compare the slopes of the linear portion of the curves to determine the relative brightness of the dyes under these conditions.

Cellular Staining: Visualizing Lipid Droplets with BODIPY 493/503

BODIPY dyes are excellent for staining neutral lipids within lipid droplets.[][11] This protocol provides a method for staining lipid droplets in cultured cells.

Objective: To visualize and quantify lipid droplets in cultured cells using BODIPY 493/503.

Materials:

  • Cultured cells on coverslips or in an imaging-compatible plate

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixing cells (optional)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For lipid loading, cells can be incubated with oleic acid.[12]

  • Fixation (Optional): To fix cells, aspirate the culture medium and add 4% PFA in PBS. Incubate for 15-20 minutes at room temperature. Wash the cells three times with PBS.[12]

  • Staining:

    • Prepare a working solution of BODIPY 493/503 in PBS (e.g., 1 µg/mL).

    • Incubate the live or fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.[13]

  • Washing: Aspirate the staining solution and wash the cells two to three times with PBS.[13]

  • Mounting: Mount the coverslips onto a microscope slide using a suitable mounting medium.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).

Visualizations

Experimental Workflow for Lipid Droplet Staining

The following diagram illustrates the key steps in the experimental workflow for staining and visualizing lipid droplets in cultured cells using a BODIPY dye.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging & Analysis cell_culture Culture Cells lipid_loading Lipid Loading (Optional) cell_culture->lipid_loading fixation Fixation (Optional) lipid_loading->fixation staining Incubate with BODIPY fixation->staining washing Wash with PBS staining->washing mounting Mount Sample washing->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: Workflow for staining lipid droplets with BODIPY.

Logical Relationship in Fluorescence Microscopy

The diagram below outlines the fundamental logical relationship of the components in a typical epifluorescence microscope.

G light_source Light Source excitation_filter Excitation Filter light_source->excitation_filter Broadband Light dichroic_mirror Dichroic Mirror excitation_filter->dichroic_mirror Excitation Light objective Objective Lens dichroic_mirror->objective Reflected Excitation Light emission_filter Emission Filter dichroic_mirror->emission_filter Transmitted Emission objective->dichroic_mirror sample Sample (Fluorophore) objective->sample Focused Excitation sample->objective Emitted Fluorescence detector Detector (e.g., Camera) emission_filter->detector Filtered Emission

Caption: Components of an epifluorescence microscope.

References

A Comparative Guide to Co-localization Studies Using BODIPY-FL with Organelle Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BODIPY-FL's performance in co-localization studies with various organelle-specific markers. Experimental data, detailed protocols, and visual workflows are presented to assist in the design and execution of cellular imaging experiments.

Performance of this compound in Co-localization Studies

This compound is a versatile green-fluorescent dye with properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[1] Its hydrophobic nature makes it particularly suitable for staining lipids, membranes, and other lipophilic structures within cells.[1] This characteristic is leveraged in various this compound conjugates designed to target specific organelles. Below is a comparative summary of its use in co-localization studies with markers for major organelles.

Target OrganelleThis compound Conjugate/DerivativeCo-localization MarkerCell TypeKey Findings & Quantitative Data
Golgi Apparatus BODIPY FL C5-CeramideBODIPY TR ceramideCaco-2 cellsBODIPY FL C16 co-localizes with markers for the Golgi apparatus, demonstrating its trafficking through this organelle.[2]
Mitochondria BODIPY-Mito-n SeriesMitoTracker Deep RedHeLa cellsBODIPY-Mito analogues show high MMP-sensitive localization in mitochondria with Pearson's Correlation Coefficients (PCC) ranging from 0.76 to 0.96.[3]
BODIPY FL C16MitoTrackerCaco-2 cellsBODIPY FL C16 is targeted to the mitochondria in Caco-2 cells.[2]
Cationic BODIPY DerivativesMitoTracker RedHeLa, MCF-7 cellsCationic BODIPY photosensitizers effectively target mitochondria.[4]
Lysosomes BODIPY pH-Dependent ProbeLysoTracker Deep RedHeLa cellsThe BODIPY derivative selectively labels lysosomes, showing clear co-localization with LysoTracker.[5][6]
BODIPY FL-pepstatin ALysoTracker RedARPE-19 cellsDemonstrates co-localization of the BODIPY fluorophore with RPE lysosomes.[7]
BODIPY-tagged PC analogueLysoTracker Red DND-99HeLa-hOCT1 cellsA BODIPY-2-PC analogue showed moderate co-localization with a lysosomal marker.[8]
Endoplasmic Reticulum (ER) ER-Tracker™ Green (BODIPY™ FL Glibenclamide)MitoTracker® Red CMXRosBovine pulmonary artery endothelial cellsER-Tracker™ Green is highly selective for the ER and staining is partially retained after formaldehyde (B43269) fixation.[9][10]
BODIPY FL C16BODIPY TR ceramideCaco-2 cellsBODIPY FL C16 co-localizes with markers for the endoplasmic reticulum.[2]
BODIPY-1-PCSTIM1-mRFPHeLa-hOCT1 cellsBODIPY-1-PC exhibited strong co-localization with an ER marker.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible co-localization experiments. Below are representative protocols for staining various organelles using this compound derivatives and common co-localization markers.

Golgi Apparatus Staining
  • Probe: BODIPY FL C5-Ceramide

  • Cell Preparation: Culture adherent cells on sterile coverslips to 70-80% confluency.

  • Staining Protocol:

    • Prepare a 5 µM working solution of BODIPY FL C5-ceramide complexed to BSA in pre-warmed, serum-free medium.[11]

    • Wash cells twice with the medium.

    • Incubate cells with the ceramide working solution for 30 minutes at 4°C.[11]

    • Wash the cells twice with ice-cold medium.[11]

    • Add fresh, pre-warmed medium and incubate at 37°C for an additional 30 minutes to allow the probe to accumulate in the Golgi.[11]

    • For co-localization, incubate with a red-fluorescent Golgi marker according to the manufacturer's protocol.

    • Wash cells with fresh medium before imaging.

  • Imaging: Use standard FITC/GFP filter sets for this compound (Ex/Em: ~505/511 nm) and appropriate filters for the co-localization marker.

Mitochondrial Staining
  • Probe: BODIPY-Mito-1

  • Co-localization Marker: MitoTracker Deep Red

  • Cell Preparation: Plate cells on imaging-suitable dishes or coverslips.

  • Staining Protocol:

    • Prepare a 500 nM working solution of BODIPY-Mito-1 in the appropriate cell culture medium.

    • Incubate live cells with the BODIPY-Mito-1 solution for 1 hour at 37°C.[3]

    • Prepare a 100 nM working solution of MitoTracker Deep Red in the same medium.

    • Incubate the cells with the MitoTracker solution for 30 minutes at 37°C.[3]

    • Wash the cells with fresh medium before imaging.

  • Imaging: Excite BODIPY-Mito-1 at 488 nm and collect emission between 501-521 nm. Excite MitoTracker Deep Red at 635 nm and collect emission between 655-675 nm.[3]

Lysosomal Staining
  • Probe: pH-dependent BODIPY derivative

  • Co-localization Marker: LysoTracker Deep Red

  • Cell Preparation: Grow HeLa cells on coverslips.

  • Staining Protocol:

    • Incubate cells with the BODIPY probe at a final concentration of 10 µM for 30 minutes.

    • Co-incubate with a final concentration of 50 nM LysoTracker Deep Red.

    • Wash the cells with PBS.

    • Fix the cells with a 4% paraformaldehyde solution for 15 minutes.

    • Wash again with PBS before mounting and imaging.

  • Imaging: Excite the BODIPY probe at 488 nm and LysoTracker Deep Red at 633 nm.[5]

Endoplasmic Reticulum Staining
  • Probe: ER-Tracker™ Green (BODIPY™ FL Glibenclamide)

  • Cell Preparation: Culture cells on a suitable imaging surface.

  • Staining Protocol:

    • Prepare a working solution of ER-Tracker™ Green in serum-free medium at a concentration range of 50-500 nM.

    • Replace the culture medium with the staining solution.

    • Incubate for 15-30 minutes at 37°C.

    • For co-localization, incubate with a red-fluorescent ER marker or other organelle markers.

    • Replace the staining solution with fresh, pre-warmed medium before imaging.

  • Imaging: Use a standard FITC filter set for ER-Tracker™ Green (Ex/Em: ~504/511 nm).[9]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for co-localization experiments.

CoLocalization_Workflow General Co-localization Experimental Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells to 70-80% confluency plate_cells Plate cells on imaging dish/coverslip cell_culture->plate_cells prepare_bodipy Prepare this compound working solution plate_cells->prepare_bodipy incubate_bodipy Incubate cells with This compound probe prepare_bodipy->incubate_bodipy incubate_marker Incubate cells with co-localization marker wash_cells Wash cells to remove excess dye incubate_bodipy->wash_cells prepare_marker Prepare organelle marker working solution prepare_marker->incubate_marker incubate_marker->wash_cells acquire_images Acquire images using confocal microscopy wash_cells->acquire_images analyze_coloc Analyze co-localization (e.g., Pearson's Coefficient) acquire_images->analyze_coloc

Caption: General workflow for a typical co-localization experiment.

Signaling_Pathway_Placeholder Illustrative Lipid Trafficking Pathway ER Endoplasmic Reticulum (Ceramide Synthesis) Golgi Golgi Apparatus (Lipid Processing) ER->Golgi CERT/Vesicular Transport Vesicles Transport Vesicles Golgi->Vesicles PM Plasma Membrane Vesicles->PM Exocytosis Lysosome Lysosome (Degradation) Vesicles->Lysosome PM->Vesicles Endocytosis

Caption: Simplified diagram of ceramide trafficking in a cell.

References

A Comparative Guide to the Photostability of Green Fluorescent Dyes: BODIPY-FL vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence imaging, the selection of a robust green fluorescent dye is paramount. Among the key performance indicators, photostability—the ability of a fluorophore to resist photodegradation under illumination—stands out as a critical factor for generating high-quality, reproducible data. This guide provides a detailed comparison of the photostability of BODIPY-FL against other commonly used green dyes: Alexa Fluor 488, Fluorescein (B123965) Isothiocyanate (FITC), and Green Fluorescent Protein (GFP).

The borondipyrromethene (BODIPY) class of dyes is renowned for its exceptional photophysical properties, including high fluorescence quantum yields and sharp emission spectra.[1] this compound, with its emission in the green spectrum, is a popular choice for a variety of applications. This guide will delve into how its photostability stacks up against its competitors, supported by experimental data and protocols.

Quantitative Photostability Comparison

Direct quantitative comparisons of photostability across different studies can be challenging due to variations in experimental conditions such as illumination intensity, buffer composition, and the local environment of the fluorophore.[2][3] However, a general consensus on the relative photostability of these dyes has been established through numerous independent investigations. The following table summarizes the available quantitative and qualitative data to provide a comparative overview.

FluorophoreRelative PhotostabilityPhotobleaching Half-life (t½)Key Characteristics
This compound HighData not consistently reported across comparative studies, but generally considered highly stable.Exhibits high thermal and photochemical stability.[1] Its fluorescence is less sensitive to environmental factors like pH and polarity compared to fluorescein.[4]
Alexa Fluor 488 HighSignificantly more photostable than FITC.[5][6][7]A sulfonated rhodamine derivative designed for improved brightness and photostability.[5]
FITC LowPhotobleaches rapidly under continuous illumination. For example, it can lose up to 80% of its initial fluorescence in 30 seconds under certain conditions.[7][8]A derivative of fluorescein, it is known for its susceptibility to photobleaching and pH sensitivity.[8][9]
GFP (EGFP) Moderate to HighVaries significantly between variants. Enhanced versions like EGFP are more photostable than FITC.A genetically encoded fluorescent protein, its photostability can be engineered.

Experimental Protocols

To empirically determine and compare the photostability of fluorescent dyes in your specific experimental context, a standardized photobleaching experiment is essential. Below is a detailed protocol for measuring photostability using a confocal laser scanning microscope.

Protocol: Measuring Fluorophore Photostability by Confocal Microscopy

Objective: To quantify and compare the rate of photobleaching of different fluorescent dyes under controlled and identical illumination conditions.

Materials:

  • Samples labeled with the fluorescent dyes of interest (e.g., fixed cells, protein solutions, or immobilized molecules on a glass slide).

  • Confocal laser scanning microscope equipped with appropriate lasers and emission filters for the selected dyes.

  • Image analysis software (e.g., ImageJ, FIJI).

Procedure:

  • Sample Preparation:

    • Prepare samples with each of the fluorescent dyes to be compared. Ensure that the labeling density and initial fluorescence intensity are comparable across samples to allow for a fair comparison.

    • Mount the samples on microscope slides using a mounting medium with a consistent refractive index. For live-cell imaging, maintain physiological conditions.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the lasers to warm up and stabilize.

    • Select an appropriate objective lens (e.g., 60x or 100x oil immersion) for high-resolution imaging.

    • Set the excitation laser wavelength and power. It is crucial to use the same laser power and settings for all samples. The 488 nm laser line is suitable for all the green dyes discussed.

    • Define the emission detection window for each dye.

    • Set the pinhole to a size that provides a good optical section (e.g., 1 Airy unit).

  • Image Acquisition for Photobleaching:

    • Locate a region of interest (ROI) within the sample that has uniform fluorescence.

    • Acquire an initial image (t=0) with a low laser power to minimize photobleaching during this initial step.

    • Switch to a time-lapse acquisition mode.

    • Continuously illuminate the ROI with a higher, constant laser power.

    • Acquire images at regular time intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI within the bleached area and measure the mean fluorescence intensity for this ROI in each frame.

    • Measure the background intensity in a region with no fluorescence and subtract it from your ROI measurements for each time point.

    • Normalize the fluorescence intensity at each time point (It) to the initial intensity (I0).

    • Plot the normalized fluorescence intensity (It/I0) as a function of time.

    • Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualizing the Photobleaching Process

The phenomenon of photobleaching can be understood by examining the energy state transitions of a fluorophore, as depicted in a Jablonski diagram. The following diagram, generated using the DOT language, illustrates the key photophysical pathways, including the one that leads to irreversible photodegradation.

G Jablonski Diagram and Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Photochemical Reaction (e.g., with O₂)

A simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

In this diagram, after a fluorophore absorbs light and enters an excited singlet state (S₁), it can return to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative decay. However, it can also undergo intersystem crossing to a long-lived excited triplet state (T₁). From this triplet state, the fluorophore is more susceptible to photochemical reactions, often involving molecular oxygen, which lead to its irreversible degradation into a non-fluorescent, or "photobleached," state.[10]

References

A Researcher's Guide to the Spectral Overlap of BODIPY-FL and mCherry: A Comparison for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore pair is critical for the success of fluorescence-based assays, particularly for applications relying on Förster Resonance Energy Transfer (FRET). This guide provides a detailed comparison of the spectral properties of BODIPY-FL and mCherry, offering quantitative data, experimental protocols, and a comparative analysis with alternative fluorophore pairs to aid in experimental design and execution.

Spectral Properties and Overlap

This compound, a green-emitting dye, and mCherry, a red fluorescent protein, are a commonly considered pair for multicolor imaging and FRET-based studies due to their distinct spectral profiles. A significant degree of spectral overlap between the emission spectrum of the donor fluorophore (this compound) and the excitation spectrum of the acceptor fluorophore (mCherry) is a prerequisite for efficient FRET.

The key spectral characteristics of this compound and mCherry are summarized in the table below. This compound exhibits a narrow emission spectrum with a high quantum yield, making it an excellent donor. mCherry, a monomeric red fluorescent protein, is known for its photostability and distinct red-shifted spectrum.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound~502[1]~511[1]~80,000~0.9-1.0
mCherry587[2][3]610[2][3]72,0000.22

Experimental Protocols

I. FRET Microscopy Protocol for this compound and mCherry

This protocol outlines a general procedure for conducting a FRET experiment using this compound as the donor and mCherry as the acceptor in cultured cells.

Materials:

  • Cells expressing an mCherry-tagged protein of interest.

  • This compound conjugated to a molecule that interacts with the mCherry-tagged protein.

  • Fluorescence microscope equipped with appropriate filter sets for this compound (e.g., excitation 488 nm, emission 500-550 nm) and mCherry (e.g., excitation 561 nm, emission 590-650 nm), and a FRET filter set (e.g., excitation 488 nm, emission 590-650 nm).

  • Image analysis software (e.g., ImageJ/Fiji).

FRET_Microscopy_Workflow cluster_preparation Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep1 Culture cells expressing mCherry-tagged protein prep2 Label with This compound conjugate prep1->prep2 img1 Acquire Donor Image (Ex: 488 nm, Em: 500-550 nm) prep2->img1 img2 Acquire Acceptor Image (Ex: 561 nm, Em: 590-650 nm) img1->img2 img3 Acquire FRET Image (Ex: 488 nm, Em: 590-650 nm) img2->img3 ana1 Background Subtraction img3->ana1 ana2 Bleed-through Correction ana1->ana2 ana3 Calculate FRET Efficiency ana2->ana3

Procedure:

  • Sample Preparation:

    • Culture cells under appropriate conditions.

    • If applicable, transfect or transduce cells to express the mCherry-tagged protein of interest.

    • Incubate the cells with the this compound conjugate at a predetermined concentration and for a sufficient duration to allow for labeling and interaction.

    • Wash the cells to remove any unbound this compound conjugate.

    • Mount the cells on a suitable imaging dish or slide.

  • Image Acquisition:

    • Acquire a "donor-only" image by exciting at the wavelength for this compound (e.g., 488 nm) and detecting in the this compound emission channel (e.g., 500-550 nm).

    • Acquire an "acceptor-only" image by exciting at the wavelength for mCherry (e.g., 561 nm) and detecting in the mCherry emission channel (e.g., 590-650 nm).

    • Acquire a "FRET" image by exciting at the donor's excitation wavelength (488 nm) and detecting in the acceptor's emission channel (590-650 nm).

  • Data Analysis (Acceptor Photobleaching Method):

    • Acquire a pre-bleach image in both the donor and acceptor channels.

    • Select a region of interest (ROI) where both fluorophores are present and photobleach the acceptor (mCherry) using a high-intensity laser at its excitation wavelength.

    • Acquire a post-bleach image in the donor channel.

    • An increase in the donor (this compound) fluorescence intensity in the photobleached region indicates that FRET was occurring.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post), where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.

II. Spectral Unmixing for Multicolor Imaging

When performing multicolor imaging with spectrally overlapping fluorophores like this compound and mCherry, spectral bleed-through can be a significant issue. Spectral unmixing is a powerful technique to address this.

Spectral_Unmixing_Workflow cluster_acquisition Reference Spectra Acquisition cluster_imaging Multicolor Image Acquisition cluster_analysis Spectral Unmixing ref1 Image this compound only sample ref2 Image mCherry only sample ref1->ref2 img1 Acquire lambda stack of dual-labeled sample ref2->img1 ana1 Apply linear unmixing algorithm img1->ana1 ana2 Generate separated images ana1->ana2

Procedure:

  • Acquire Reference Spectra:

    • Prepare a sample containing only this compound and acquire a "lambda stack" (a series of images at different emission wavelengths) using the same settings as for the experimental sample. This will be the reference spectrum for this compound.

    • Prepare a sample containing only mCherry and acquire a lambda stack to serve as its reference spectrum.

  • Acquire Image of the Dual-Labeled Sample:

    • Image the sample containing both this compound and mCherry, acquiring a lambda stack.

  • Perform Spectral Unmixing:

    • Use imaging software with spectral unmixing capabilities (e.g., ZEN, LAS X, or Fiji with appropriate plugins).

    • Provide the software with the reference spectra for this compound and mCherry.

    • The software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore to the mixed signal in every pixel of the image, generating two separate images representing the true localization of this compound and mCherry.

Comparison with Alternative FRET Pairs

The choice of a FRET pair depends on the specific application. Here's a comparison of the this compound/mCherry pair with other commonly used FRET pairs:

FRET PairDonorAcceptorAdvantagesDisadvantages
This compound / mCherry This compoundmCherryHigh donor quantum yield, good spectral separation of emissions.Potential for phototoxicity with 488 nm excitation, mCherry is less bright than some other red fluorescent proteins.
CFP / YFP Cyan Fluorescent ProteinYellow Fluorescent ProteinGenetically encoded, widely used and well-characterized.Lower photostability of CFP, significant spectral bleed-through.
GFP / RFP Green Fluorescent ProteinRed Fluorescent ProteinGenetically encoded, good spectral separation.Some RFPs have a tendency to oligomerize, which can affect protein function.

Conclusion

The spectral properties of this compound and mCherry make them a viable and effective pair for both multicolor imaging and FRET-based studies. The high quantum yield of this compound and the distinct spectral profile of mCherry offer a good signal-to-noise ratio. While challenges such as spectral bleed-through exist, they can be effectively addressed using techniques like spectral unmixing. For researchers requiring a bright, photostable green organic dye as a donor in combination with a reliable red fluorescent protein acceptor, the this compound/mCherry pair presents a strong option. Careful consideration of the experimental requirements and appropriate implementation of correction methodologies will ensure accurate and reliable results.

References

Safety Operating Guide

Proper Disposal of BODIPY-FL: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides essential information and detailed procedures for the proper disposal of BODIPY-FL and its associated waste, designed for researchers, scientists, and professionals in drug development.

Correctly disposing of fluorescent dyes like this compound is crucial to prevent potential environmental contamination and ensure a safe laboratory environment. While some derivatives of this compound are not classified as hazardous substances, others are known to cause skin and eye irritation.[1] Therefore, it is prudent to handle all forms of this compound with caution.[2][3] This guide outlines the necessary personal protective equipment (PPE), spill cleanup procedures, and step-by-step disposal instructions for various forms of this compound waste.

Hazard Assessment and Personal Protective Equipment

Before handling this compound, it is essential to consult the specific Safety Data Sheet (SDS) for the particular catalog number you are using. Different forms and conjugations of this compound may have varying hazard profiles.

Summary of Hazard Information:

Product FormCAS NumberHazard ClassificationKey Precautions
BODIPY FL succinimidyl ester 146616-66-2Causes skin irritation (H315), Causes serious eye irritation (H319)[1]Wear protective gloves, eye protection, and face protection. Wash thoroughly after handling.[1]
BODIPY FL propionic acid 126250-45-1Substance not yet fully tested; hazards not thoroughly investigated.[2]Handle with caution. Avoid prolonged or repeated exposure. Wear appropriate gloves, protective clothing, and eyewear.[2][3]
BODIPY FL C5-Ceramide 133867-53-5Not a hazardous substance or mixture.[4]Avoid inhalation, and contact with eyes and skin.[4]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (if necessary): For large spills or if the substance is in a volatile solvent, evacuate the area and inform your institution's Environmental Health and Safety (EHS) office.

  • Contain the Spill: Use an absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to absorb the spilled material.

  • Clean the Area: Once the material is absorbed, carefully collect the waste into a designated chemical waste container. Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as chemical waste.

Step-by-Step Disposal Procedures

The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated labware) and concentration.

Unused or Expired this compound (Solid Powder)
  • Waste Characterization: Solid chemical waste.

  • Procedure:

    • Ensure the original container is tightly sealed.

    • Label the container clearly as "Hazardous Waste" and list the chemical name: "this compound, [CAS Number]".

    • Store the container in a designated satellite accumulation area for chemical waste.

    • Arrange for pickup by your institution's EHS department.

Concentrated this compound Stock Solutions (e.g., in DMSO)
  • Waste Characterization: Liquid chemical waste. Note that the solvent (e.g., DMSO) is also a hazardous component.

  • Procedure:

    • Collect all concentrated stock solutions in a designated, leak-proof, and chemically compatible waste container (e.g., a glass or polyethylene (B3416737) bottle).

    • Do not mix with other types of waste unless specifically permitted by your EHS office.

    • Label the container clearly as "Hazardous Waste" and list all components, including the solvent and an estimated concentration of this compound (e.g., "this compound in DMSO, approx. 1 mg/mL").

    • Keep the container sealed when not in use and store it in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department.

Dilute Aqueous Solutions of this compound
  • Waste Characterization: Aqueous chemical waste.

  • Procedure:

    • Collect all dilute aqueous waste containing this compound in a designated, leak-proof waste container.

    • Label the container as "Hazardous Waste" and list the contents (e.g., "Aqueous waste with trace amounts of this compound").

    • Do not pour dilute solutions down the drain unless you have explicit permission from your institution's EHS office. Fluorescent dyes can interfere with wastewater treatment processes and may be regulated as pollutants.

    • Keep the container sealed and store it in a designated satellite accumulation area for pickup.

Contaminated Solid Waste (Gloves, Pipette Tips, Tubes, etc.)
  • Waste Characterization: Solid chemical waste.

  • Procedure:

    • Collect all solid materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, contaminated gloves, absorbent paper) in a designated, clearly labeled waste bag or container.

    • The container should be labeled as "Solid Hazardous Waste" and list the contaminant (e.g., "Debris contaminated with this compound").

    • Store the container in the designated satellite accumulation area for pickup by your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

References

Personal protective equipment for handling BODIPY-FL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling BODIPY-FL in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this fluorescent dye.

This compound and its derivatives are fluorescent dyes commonly used in biological research. While some forms are not classified as hazardous, others may cause skin and eye irritation.[1][2] Therefore, it is crucial to handle all forms of this compound with caution.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the potential hazards and the recommended personal protective equipment for handling this compound.

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2) [1][2]Causes skin irritation.[1][2]Gloves: Disposable nitrile gloves are the minimum requirement. For extended contact, consider double gloving or using more robust chemical-resistant gloves.[5] Lab Coat: A standard lab coat is required to protect skin and clothing.[5][6]
Eye Irritation (Category 2A) [1][2]Causes serious eye irritation.[1][2]Eye Protection: Safety glasses with side shields are the minimum requirement.[5] When handling larger quantities or if there is a splash risk, chemical splash goggles or a face shield should be used.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2]Respiratory Protection: If working with the powder outside of a chemical fume hood or if dust formation is likely, a NIOSH-approved respirator should be worn.[7]

Operational Protocol for Safe Handling

This step-by-step guide outlines the safe handling procedures for this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[4] Recommended storage temperatures are typically between -10°C and -25°C.

2. Preparation of Stock Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of any dust.[8]

  • To prepare a stock solution, dissolve the dye in an appropriate organic solvent such as DMSO, DMF, or methanol.[9]

  • When dissolving, add the solvent slowly to the solid to minimize dust generation.

3. Handling of Solutions:

  • Always wear the recommended PPE when handling solutions containing this compound.

  • Avoid direct contact with the solution. If contact occurs, immediately wash the affected area with copious amounts of water.[3]

  • Work in a well-ventilated area.

4. Experimental Use:

  • Follow established laboratory protocols for the specific application (e.g., cell staining, labeling).

  • Be mindful of potential cross-contamination. Use dedicated pipettes and other equipment.[10]

Spill and Waste Disposal Plan

1. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated absorbent in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

2. Waste Disposal:

  • All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be considered chemical waste.

  • Dispose of chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain.[1]

Workflow for Handling this compound

BODIPY_FL_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Disposal A Receive and Inspect B Store in Cool, Dry, Dark Place A->B Intact C Don PPE B->C D Weigh Solid Compound C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Dilute to Working Concentration E->F G Perform Experiment F->G H Collect Waste (Solid & Liquid) G->H I Dispose as Chemical Waste H->I

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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